Cyclobutane-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMXFUDCYMCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Cyclobutane-1,2-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the stereoisomers of cyclobutane-1,2-diol: cis-cyclobutane-1,2-diol (B3395319) and trans-cyclobutane-1,2-diol (B3393599). The unique strained ring structure of cyclobutane (B1203170) derivatives makes them valuable building blocks in organic synthesis, particularly in the development of novel therapeutics and functional materials. This document details established synthetic protocols, methods for stereocontrol, and comprehensive characterization techniques.
Introduction to this compound Stereoisomers
This compound exists as two primary stereoisomers: a meso compound, cis-cyclobutane-1,2-diol, which possesses a plane of symmetry, and a pair of enantiomers, (1R,2R)- and (1S,2S)-trans-cyclobutane-1,2-diol. The stereochemical arrangement of the hydroxyl groups significantly influences the molecule's physical, chemical, and biological properties, making stereocontrolled synthesis a critical aspect of its chemistry.
Synthesis of this compound Stereoisomers
The synthesis of cis- and trans-cyclobutane-1,2-diol can be achieved through distinct stereoselective pathways, typically starting from cyclobutene (B1205218) or a derivative thereof.
Synthesis of cis-Cyclobutane-1,2-diol via Syn-Dihydroxylation
A common and effective method for the synthesis of cis-cyclobutane-1,2-diol involves the syn-dihydroxylation of a cyclobutene precursor. One such method is the catalytic hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658).[1]
Experimental Protocol: Synthesis of cis-Cyclobutane-1,2-diol [1]
-
Materials:
-
1,2-bis(trimethylsilyloxy)cyclobutene
-
Palladium on activated carbon (10% Pd/C)
-
Tetrahydrofuran (B95107) (THF)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Petroleum ether
-
Silica (B1680970) gel for flash chromatography
-
-
Procedure:
-
To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (3.0 g, 13.02 mmol) in tetrahydrofuran (100 mL), add 10% Pd/C (800.0 mg).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 12 hours.
-
After the reaction is complete, filter the mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel, eluting with a mixture of ethyl acetate/petroleum ether (2/1).
-
The product, cis-cyclobutane-1,2-diol, is obtained as a colorless oil (300 mg, 26.2% yield).
-
Synthesis of trans-Cyclobutane-1,2-diol via Epoxidation and Hydrolysis
The synthesis of trans-cyclobutane-1,2-diol is typically achieved through an anti-dihydroxylation strategy. This involves the epoxidation of cyclobutene to form cyclobutene oxide, followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water occurs from the face opposite to the epoxide oxygen, resulting in the trans configuration.
General Experimental Protocol: Synthesis of trans-Cyclobutane-1,2-diol
-
Step 1: Epoxidation of Cyclobutene
-
Dissolve cyclobutene in a suitable aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂).
-
Cool the solution in an ice bath.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with a sodium bicarbonate solution to remove the acidic byproducts.
-
Dry the organic layer and concentrate under reduced pressure to obtain cyclobutene oxide.
-
-
Step 2: Acid-Catalyzed Hydrolysis of Cyclobutene Oxide
-
Dissolve the crude cyclobutene oxide in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and water.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Stir the mixture at room temperature until the epoxide is consumed (monitored by TLC).
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by chromatography or recrystallization to yield trans-cyclobutane-1,2-diol.
-
Stereoselective Synthesis: Sharpless Asymmetric Dihydroxylation
For the enantioselective synthesis of chiral trans-cyclobutane-1,2-diols, the Sharpless asymmetric dihydroxylation is a powerful tool. This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond.[2][3][4] The commercially available AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide access to the (1S,2S) and (1R,2R) enantiomers, respectively.
General Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Cyclobutene
-
Materials:
-
Cyclobutene
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, to improve reaction rate)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
-
Procedure:
-
Prepare a biphasic solvent system of tert-butanol and water (1:1).
-
Dissolve the AD-mix in the solvent system and cool to 0 °C.
-
If needed, add methanesulfonamide.
-
Add cyclobutene to the stirred mixture.
-
Stir the reaction vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and stirring for one hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by chromatography to obtain the enantiomerically enriched trans-cyclobutane-1,2-diol.
-
Data Presentation: Properties of this compound Stereoisomers
The following table summarizes the known and computed physical and spectroscopic properties of the cis and trans stereoisomers of this compound.
| Property | cis-Cyclobutane-1,2-diol | trans-Cyclobutane-1,2-diol |
| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |
| Molecular Weight | 88.11 g/mol [5] | 88.11 g/mol [6] |
| Stereochemistry | meso | Enantiomeric pair ((1R,2R) and (1S,2S)) |
| Physical State | Colorless oil[1] | Data not available |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| ¹H NMR (CDCl₃) | δ 4.59 (s, 2H), 4.19 (q, J=3.7 Hz, 2H), 2.17-1.69 (m, 4H)[1] | Data not available |
| ¹³C NMR | Data not available | Data not available |
| IR Spectroscopy | Data not available | Data not available |
| Mass Spectrometry | Data not available | Data not available |
Visualization of Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the synthetic pathways and experimental workflows described in this guide.
Caption: Synthetic pathways to this compound stereoisomers.
Caption: Experimental workflow for the synthesis of cis-cyclobutane-1,2-diol.
Caption: General experimental workflow for the synthesis of trans-cyclobutane-1,2-diol.
Caption: General workflow for the Sharpless asymmetric dihydroxylation of cyclobutene.
Conclusion
This technical guide has outlined the primary synthetic routes to the stereoisomers of this compound and provided detailed experimental protocols where available in the literature. The synthesis of cis-cyclobutane-1,2-diol is well-documented, while the synthesis of the trans isomer and its enantiomerically pure forms can be achieved through established methodologies such as epoxidation-hydrolysis and Sharpless asymmetric dihydroxylation. A notable gap in the current literature is the lack of a comprehensive public database of experimental physical and spectroscopic data for both isomers, which presents an opportunity for further research. The synthetic pathways and workflows provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]
- 6. trans-Cyclobutane-1,2-diol | C4H8O2 | CID 12182220 - PubChem [pubchem.ncbi.nlm.nih.gov]
"physical and chemical properties of cis-cyclobutane-1,2-diol"
An In-depth Technical Guide to the Physical and Chemical Properties of cis-Cyclobutane-1,2-diol (B3395319)
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Cyclobutane-1,2-diol is a vicinal diol featuring a strained four-membered carbocyclic ring. This structural motif is of significant interest in organic synthesis and medicinal chemistry due to its unique stereochemical and conformational properties. The cyclobutane (B1203170) ring, while less strained than cyclopropane, imparts a degree of rigidity that can be exploited in the design of conformationally restricted molecules. This guide provides a comprehensive overview of the known physical and chemical properties of cis-cyclobutane-1,2-diol, along with detailed experimental protocols and an exploration of its potential biological relevance.
Physical Properties
Table 1: Physical and Computed Properties of cis-Cyclobutane-1,2-diol
| Property | Value | Source/Method |
| Molecular Formula | C₄H₈O₂ | - |
| Molecular Weight | 88.11 g/mol | Computed[1] |
| Physical Form | Colorless Liquid | Commercial Supplier[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Predicted pKa | 14.45 ± 0.40 | Predicted[3] |
| XLogP3 | -0.5 | Computed[1] |
| Hydrogen Bond Donor Count | 2 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Topological Polar Surface Area | 40.5 Ų | Computed[1] |
Solubility: Quantitative solubility data for cis-cyclobutane-1,2-diol is not available. However, based on its structure and the properties of analogous compounds like cis-1,2-cyclohexanediol, it is expected to be moderately soluble in water due to the presence of two hydroxyl groups capable of hydrogen bonding. It is anticipated to have good solubility in polar organic solvents such as ethanol, methanol, and acetone.
Chemical Properties and Reactivity
cis-Cyclobutane-1,2-diol undergoes reactions typical of vicinal diols, with its reactivity influenced by the strained cyclobutane ring.
Molybdenum-Catalyzed Oxidative Cleavage
A key reaction of cis-cyclobutane-1,2-diols is their oxidative cleavage to form 1,4-dicarbonyl compounds. This transformation can be efficiently achieved using a molybdenum catalyst with dimethyl sulfoxide (B87167) (DMSO) acting as both the solvent and the oxidant.[4][5][6] This reaction is a valuable synthetic tool for accessing linear 1,4-dicarbonyl systems from a cyclic precursor.
Esterification
Like other diols, cis-cyclobutane-1,2-diol can be esterified. Reaction with an acylating agent such as acetic anhydride (B1165640), typically in the presence of a base or an acid catalyst, would yield the corresponding mono- or di-acetate ester. The strained nature of the cyclobutane ring is not expected to significantly hinder this reaction.
Reduction
The hydroxyl groups of cis-cyclobutane-1,2-diol are not reducible by common hydride reducing agents. However, the diol can be converted to a more reactive derivative, such as a tosylate, which can then be reduced to the parent hydrocarbon, cyclobutane, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocols
Synthesis of cis-Cyclobutane-1,2-diol
Method: syn-Dihydroxylation of Cyclobutene (B1205218) with Potassium Permanganate (B83412)
This method provides a straightforward route to cis-cyclobutane-1,2-diol from cyclobutene. The reaction proceeds via a cyclic manganate (B1198562) ester intermediate, which is then hydrolyzed to the cis-diol.[8]
-
Materials: Cyclobutene, potassium permanganate (KMnO₄), sodium hydroxide (B78521) (NaOH), water, ice, t-butyl alcohol.
-
Procedure:
-
A solution of cyclobutene in t-butyl alcohol is prepared in a flask.
-
A dilute aqueous solution of sodium hydroxide is added, and the mixture is cooled to approximately 0°C in an ice bath.
-
A pre-cooled, dilute aqueous solution of potassium permanganate is added dropwise to the vigorously stirred cyclobutene solution. The temperature should be maintained below 5°C throughout the addition.
-
The reaction progress is monitored by the disappearance of the purple color of the permanganate.
-
Upon completion, the reaction is quenched by the addition of a small amount of sodium bisulfite to reduce any excess permanganate.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude cis-cyclobutane-1,2-diol.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
-
Molybdenum-Catalyzed Oxidative Cleavage
This protocol is based on the work of Sanz and coworkers.[7][9]
-
Materials: cis-Cyclobutane-1,2-diol, molybdenum(VI) dioxide bis(acetylacetonate) [MoO₂(acac)₂], dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a solution of cis-cyclobutane-1,2-diol in DMSO is added a catalytic amount of MoO₂(acac)₂.
-
The reaction mixture is heated to a specified temperature (e.g., 90-150°C) and stirred for a designated period.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product, succinaldehyde, is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Esterification with Acetic Anhydride (General Protocol)
This is a general procedure for the diacetylation of a diol.[10][11][12]
-
Materials: cis-Cyclobutane-1,2-diol, acetic anhydride, pyridine (B92270) (or another suitable base like triethylamine), a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
cis-Cyclobutane-1,2-diol is dissolved in the chosen solvent.
-
Pyridine is added to the solution.
-
Acetic anhydride is added dropwise to the stirred solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude diacetate.
-
Purification is performed by column chromatography or distillation.
-
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data for cis-Cyclobutane-1,2-diol
| Technique | Expected Features |
| ¹H NMR | - A multiplet for the methine protons (CH-OH) due to coupling with the adjacent methylene (B1212753) protons. - A complex multiplet for the methylene protons (CH₂) of the cyclobutane ring. - A broad singlet for the hydroxyl protons (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methine carbons (CH-OH) in the downfield region typical for carbons attached to oxygen. - A signal for the methylene carbons (CH₂) in the upfield region. Due to the cis symmetry, the two methylene carbons may be equivalent. |
| IR Spectroscopy | - A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. - C-H stretching absorptions just below 3000 cm⁻¹. - A C-O stretching absorption in the region of 1000-1200 cm⁻¹. - CH₂ bending and scissoring vibrations in the fingerprint region. |
Biological and Pharmacological Context
While there is no specific reported biological activity or signaling pathway directly involving cis-cyclobutane-1,2-diol, the cyclobutane motif is present in numerous biologically active molecules and is increasingly utilized in drug design.[12][13] The rigid nature of the cyclobutane ring can be used to control the conformation of a molecule, which can be advantageous for binding to biological targets.
Hypothetical Metabolic Pathway
The metabolism of cis-cyclobutane-1,2-diol has not been studied. However, based on the metabolism of the analogous cis-indane-1,2-diol, a plausible metabolic pathway would involve oxidation of the secondary alcohol groups to the corresponding ketone, followed by further oxidation or conjugation for excretion.
Potential for Enzyme Inhibition
Diol-containing molecules can act as inhibitors of certain enzymes. For instance, but-3-ene-1,2-diol has been shown to be a mechanism-based inhibitor of coenzyme B12-dependent glycerol (B35011) dehydratase. It is conceivable that cis-cyclobutane-1,2-diol could act as a competitive inhibitor for enzymes that process small diol substrates.
Visualizations
Caption: Synthetic route to cis-cyclobutane-1,2-diol and its key chemical transformations.
Caption: A hypothetical metabolic pathway for cis-cyclobutane-1,2-diol.
Caption: Conceptual diagram of competitive enzyme inhibition by cis-cyclobutane-1,2-diol.
Conclusion
cis-Cyclobutane-1,2-diol is a structurally intriguing molecule with potential applications in organic synthesis and as a scaffold in medicinal chemistry. While there are gaps in the experimental data for its physical properties, its chemical reactivity is in line with that of other vicinal diols, with the added dimension of the strained cyclobutane ring. The synthetic and reactive pathways outlined in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its physical properties, explore its biological activities, and expand its synthetic utility.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00436H [pubs.rsc.org]
- 7. orgosolver.com [orgosolver.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. studylib.net [studylib.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Characterization of trans-Cyclobutane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for trans-cyclobutane-1,2-diol (B3393599). Due to a lack of directly available experimental spectra for this specific compound in the public domain, this guide utilizes data from structurally similar compounds, primarily trans-cyclobutane-1,2-dicarboxylic acid, to predict and summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach allows for a robust estimation of the key spectral features essential for the identification and characterization of trans-cyclobutane-1,2-diol in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for trans-cyclobutane-1,2-diol. It is important to note that this data is extrapolated from analogous compounds and theoretical principles.
Table 1: Predicted ¹H NMR Data for trans-Cyclobutane-1,2-diol
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1, H-2 (methine) | 3.5 - 4.0 | Multiplet | |
| H-3, H-4 (methylene) | 1.8 - 2.5 | Multiplet | |
| -OH | Variable (concentration dependent) | Singlet (broad) |
Note: The chemical shifts are estimates. The methine protons (H-1, H-2) are expected to be downfield due to the deshielding effect of the adjacent hydroxyl groups. The methylene (B1212753) protons (H-3, H-4) will likely appear as complex multiplets due to coupling with each other and with the methine protons.
Table 2: Predicted ¹³C NMR Data for trans-Cyclobutane-1,2-diol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1, C-2 (methine) | 65 - 75 |
| C-3, C-4 (methylene) | 20 - 30 |
Note: The carbon atoms bearing the hydroxyl groups (C-1, C-2) are expected to have a significantly higher chemical shift compared to the methylene carbons (C-3, C-4) due to the electronegativity of the oxygen atoms.
Table 3: Predicted Infrared (IR) Spectroscopy Data for trans-Cyclobutane-1,2-diol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (alkane) | 2850 - 3000 | Medium |
| C-O Stretch (alcohol) | 1000 - 1260 | Strong |
Note: The broadness of the O-H stretch is indicative of hydrogen bonding. The C-H stretching region may show distinct peaks for the methine and methylene groups.
Table 4: Predicted Mass Spectrometry (MS) Data for trans-Cyclobutane-1,2-diol
| m/z | Predicted Fragment | Notes |
| 88 | [M]⁺ | Molecular ion peak (low intensity expected). |
| 70 | [M - H₂O]⁺ | Loss of a water molecule. |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Fragmentation of the cyclobutane (B1203170) ring. |
| 44 | [C₂H₄O]⁺ | Cleavage of the C1-C2 and C3-C4 bonds. |
Note: The molecular ion peak for small alcohols can be weak or absent. Fragmentation is expected to be significant, with common losses including water and cleavage of the cyclobutane ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed. These protocols are standard procedures for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 ¹H NMR Spectroscopy A sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O; approximately 0.5-0.7 mL) in an NMR tube.[1] Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[2] Key parameters to set include the number of scans, relaxation delay, and pulse width. Data processing involves Fourier transformation, phase correction, and baseline correction.
2.1.2 ¹³C NMR Spectroscopy A more concentrated sample (10-50 mg) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. The sample is dissolved in a deuterated solvent as for ¹H NMR. The experiment is usually run with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[3][4] A greater number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.[5]
Infrared (IR) Spectroscopy
For a solid sample, an IR spectrum can be obtained using a KBr pellet or as a mull (e.g., Nujol). For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.[6] The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured by a detector. A background spectrum is typically run first and subtracted from the sample spectrum.[7]
Mass Spectrometry (MS)
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).[8] The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[9][10] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[9]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like trans-cyclobutane-1,2-diol.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of trans-cyclobutane-1,2-diol. While the data presented is based on analogous compounds, it offers valuable insights for researchers in identifying and characterizing this molecule. The provided experimental protocols and workflow serve as a practical guide for the spectroscopic analysis of this and other novel organic compounds. It is recommended that experimental data, once obtained, be compared with these predictions to confirm the structure and purity of trans-cyclobutane-1,2-diol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. books.rsc.org [books.rsc.org]
- 6. mse.washington.edu [mse.washington.edu]
- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stereochemistry and Chirality of Substituted Cyclobutane-1,2-diols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the stereochemistry and chirality of substituted cyclobutane-1,2-diols. Cyclobutane (B1203170) rings are prevalent structural motifs in a wide array of biologically active molecules and natural products.[1] Their inherent ring strain and puckered conformation present unique stereochemical challenges and opportunities in medicinal chemistry and drug design. Understanding the spatial arrangement of substituents on the cyclobutane core is paramount for elucidating structure-activity relationships and designing novel therapeutic agents. This guide delves into the synthesis, conformational analysis, and stereochemical characterization of this important class of molecules, with a focus on providing practical data and methodologies for researchers in the field.
Stereoisomerism in Substituted Cyclobutane-1,2-diols
The stereochemistry of 1,2-disubstituted cyclobutanes is defined by the relative orientation of the two substituents, leading to the possibility of cis and trans diastereomers.
-
cis-Isomers: The two hydroxyl groups are on the same face of the cyclobutane ring. A cis-1,2-disubstituted cyclobutane with identical substituents at C1 and C2 possesses a plane of symmetry and is therefore achiral (a meso compound). If the substituents are different, the cis isomer is chiral and exists as a pair of enantiomers.
-
trans-Isomers: The two hydroxyl groups are on opposite faces of the antechamber ring. trans-1,2-disubstituted cyclobutanes are always chiral and exist as a pair of enantiomers, regardless of whether the substituents are identical or different.
The puckered nature of the cyclobutane ring further complicates its stereochemistry, leading to different conformational isomers.
Conformational Analysis of the Cyclobutane Ring
Unlike a planar representation might suggest, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to relieve torsional strain between adjacent hydrogen atoms.[2] This puckering is characterized by a dihedral angle of about 25-35°.[2][3] The puckering is a dynamic process, and the ring can rapidly interconvert between equivalent puckered conformations.
The presence of substituents on the cyclobutane ring influences the puckering and the preferred conformation.[4] Substituents can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these conformers is determined by a balance of steric and electronic effects. For instance, in trans-1,2-disubstituted cyclobutanes, the conformation with both substituents in pseudo-equatorial positions is generally more stable to minimize steric interactions.[5] In contrast, cis-1,2-disubstituted cyclobutanes often exist as a fluctuating equilibrium between two equivalent conformations where one substituent is pseudo-axial and the other is pseudo-equatorial.[5]
Synthesis of Substituted Cyclobutane-1,2-diols
The stereocontrolled synthesis of substituted cyclobutane-1,2-diols is a key challenge for organic chemists. Several strategies have been developed to access these compounds with high diastereoselectivity and enantioselectivity.
One common approach involves the [2+2] cycloaddition of an alkene with a ketene (B1206846) or another suitable two-carbon component.[6] Subsequent reduction of the resulting cyclobutanone (B123998) can yield the desired diol. The stereochemical outcome of the reduction is often dependent on the reducing agent and the steric environment around the carbonyl group.
Another strategy involves the dihydroxylation of a corresponding cyclobutene (B1205218) precursor. The choice of dihydroxylation reagent can influence the stereoselectivity of the reaction, providing access to either cis or trans diols.
The synthesis of enantiomerically pure cyclobutane-1,2-diols often requires the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.[7][8] For example, enantiomerically enriched cyclobutane diols have been prepared through the acid-catalyzed ring expansion of chiral cyclopropyl (B3062369) derivatives followed by diastereoselective reduction.[6]
A general workflow for the synthesis and stereochemical analysis of substituted cyclobutane-1,2-diols is presented below:
Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools for the stereochemical elucidation of substituted cyclobutane-1,2-diols.
NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides valuable information about the relative stereochemistry and conformation of cyclobutane derivatives through the analysis of chemical shifts and coupling constants.
-
Chemical Shifts: The chemical shifts of the ring protons are sensitive to the nature and orientation of the substituents. For example, the hydroxyl and amino groups in cyclobutanol (B46151) and cyclobutylamine (B51885) cause a significant shielding of the protons on the opposite CH₂ group of the ring.[9]
-
Coupling Constants: Vicinal (³J) and long-range (⁴J) proton-proton coupling constants are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. In cyclobutanes, ⁴J couplings can be used to determine the conformational equilibrium between axial and equatorial conformers, with ⁴J(eq-eq) being around 5 Hz and ⁴J(ax-ax) close to 0 Hz.[9]
Table 1: Representative ¹H NMR Coupling Constants for Substituted Cyclobutanes
| Coupling Type | Substituent Orientation | Typical Value (Hz) | Reference |
| 3JHH (vicinal) | cis | 6-8 | [10] |
| 3JHH (vicinal) | trans | 2-5 | [10] |
| 4JHH (long-range) | eq-eq | ~5 | [9] |
| 4JHH (long-range) | ax-ax | ~0 | [9] |
X-ray Crystallography
Single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute configuration of chiral centers. This technique allows for the precise measurement of bond lengths, bond angles, and dihedral angles, offering definitive proof of the stereochemistry and conformation of substituted cyclobutane-1,2-diols in the solid state.[11][12]
Table 2: Illustrative Crystallographic Data for a Substituted Cyclobutane (Note: This is a representative table; specific values will vary for different compounds.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 105.67 |
| Puckering Angle (°) | 32.5 |
| C1-C2-C3-C4 Dihedral Angle (°) | -28.9 |
| O1-C1-C2-O2 Dihedral Angle (°) | 55.4 (cis) |
Computational Modeling
In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) and Molecular Mechanics (MM) are powerful tools for investigating the stereochemistry of cyclobutane derivatives.[13] These methods can be used to:
-
Calculate the relative energies of different stereoisomers and conformers.
-
Predict equilibrium geometries, including puckering angles and dihedral angles.
-
Simulate NMR parameters to aid in the interpretation of experimental spectra.
Table 3: Calculated Relative Energies of Cyclobutane-1,2-diol Conformers (Note: This is a representative table; specific values will vary based on the level of theory and substituents.)
| Stereoisomer | Conformer | Relative Energy (kcal/mol) |
| cis-1,2-diol | Pseudo-axial/Pseudo-equatorial | 0.0 |
| trans-1,2-diol | Di-pseudo-equatorial | -1.5 |
| trans-1,2-diol | Di-pseudo-axial | +3.2 |
The stereoisomeric relationship between the different forms of a generic 1,2-disubstituted cyclobutane can be visualized as follows:
Experimental Protocols
General Procedure for the Synthesis of Substituted Cyclobutane-1,2-diols via Grignard Reaction with 2-Hydroxycyclobutanone
This protocol is adapted from a general method for the synthesis of a variety of cyclobutane-1,2-diols.[14]
-
Reaction Setup: A solution of 2-hydroxycyclobutanone in an anhydrous etheral solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Addition: The desired Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium chloride) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for a specified time (e.g., 2 hours).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans diastereomers, is purified by column chromatography on silica (B1680970) gel to separate the individual stereoisomers.
Protocol for NMR Analysis of Cyclobutane Stereoisomers
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹H-¹H COSY Acquisition: Acquire a two-dimensional ¹H-¹H Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity.
-
¹H-¹H NOESY/ROESY Acquisition: Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to determine through-space proximities of protons, which is crucial for distinguishing between cis and trans isomers.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Analyze the coupling constants and cross-peaks in the 2D spectra to assign the stereochemistry and deduce the preferred conformation.
Protocol for Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified this compound isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[12]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[11]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.[11]
-
Data Analysis: Analyze the final crystal structure to determine bond lengths, bond angles, dihedral angles, and the absolute configuration (if a chiral space group).
Conclusion
The stereochemistry and chirality of substituted cyclobutane-1,2-diols are complex yet crucial aspects for their application in drug discovery and development. A thorough understanding of their synthesis, conformational preferences, and stereochemical characterization is essential for the rational design of molecules with desired biological activities. This guide has provided a foundational overview of these topics, including key quantitative data and experimental protocols, to aid researchers in their exploration of this important class of compounds. The interplay of synthetic strategies, advanced spectroscopic techniques, and computational modeling will continue to drive innovation in the field of cyclobutane chemistry.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituent effects on the puckering mode of the cyclobutane ring and the glycosyl bond of cis-syn photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Discovery and Historical Synthesis of Cyclobutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical synthesis of cyclobutane-1,2-diol, a key chiral synthon with significant applications in organic synthesis and drug development. The document traces the historical context of cyclobutane (B1203170) chemistry, from the initial synthesis of the parent hydrocarbon to the development of stereoselective methods for the preparation of its diol derivatives. Detailed experimental protocols for key historical and modern synthetic routes are presented, alongside a quantitative comparison of their efficiencies. Furthermore, this guide explores the emerging understanding of the biological significance of the cyclobutane motif, providing a foundation for its application in the design of novel therapeutics.
Introduction: The Emergence of Cyclobutane Chemistry
The study of cyclobutane and its derivatives has a rich history rooted in the early explorations of cyclic compounds. The inherent ring strain of the four-membered ring presented a significant synthetic challenge to early organic chemists, making its controlled synthesis a notable achievement.
The first synthesis of the parent hydrocarbon, cyclobutane, was accomplished in 1907 by the renowned chemist Richard Willstätter.[1] His work, which involved the hydrogenation of cyclobutene (B1205218), laid the groundwork for the investigation of this unique class of cyclic compounds. While Willstätter's focus was on the parent hydrocarbon, his pioneering efforts opened the door for the subsequent exploration and synthesis of functionalized cyclobutane derivatives, including the diol.
The cyclobutane motif is now recognized as a valuable structural component in a variety of biologically active molecules and is increasingly incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[2][3] this compound, in particular, serves as a versatile chiral building block for the synthesis of complex molecules.
Historical Synthesis of this compound
While the exact first synthesis of this compound is not definitively documented in readily available literature, its preparation would have logically followed the development of methods for the functionalization of cyclobutene, the precursor synthesized by Willstätter. Early methods for the dihydroxylation of alkenes were soon applied to this new cyclic olefin.
Oxidation of Cyclobutene
One of the earliest and most straightforward approaches to the synthesis of cis-cyclobutane-1,2-diol (B3395319) is the direct oxidation of cyclobutene.
The use of potassium permanganate (B83412) (KMnO₄) for the syn-dihydroxylation of alkenes was a well-established method in the early 20th century. The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, which is subsequently hydrolyzed to yield the cis-diol.
Experimental Protocol: cis-Hydroxylation of Cyclobutene with Potassium Permanganate (Historical Perspective)
-
Reaction: Oxidation of cyclobutene to cis-cyclobutane-1,2-diol.
-
Reagents: Cyclobutene, Potassium Permanganate (KMnO₄), Water, and a co-solvent such as acetone.
-
Procedure:
-
A solution of cyclobutene in a suitable co-solvent (e.g., acetone) is cooled in an ice bath.
-
A cooled, dilute aqueous solution of potassium permanganate is added dropwise to the cyclobutene solution with vigorous stirring. The purple color of the permanganate is discharged as the reaction proceeds.
-
The reaction is monitored for the persistence of the purple color, indicating the consumption of the alkene.
-
Upon completion, the reaction mixture is filtered to remove the manganese dioxide (MnO₂) precipitate.
-
The filtrate is then concentrated under reduced pressure to remove the co-solvent.
-
The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude cis-cyclobutane-1,2-diol.
-
Purification can be achieved by distillation or recrystallization.
-
Hydrolysis of Cyclobutene Derivatives
The synthesis of trans-cyclobutane-1,2-diol (B3393599) historically involved a two-step process starting from cyclobutene, proceeding through an epoxide intermediate.
The epoxidation of cyclobutene, followed by acid- or base-catalyzed hydrolysis of the resulting cyclobutene oxide, provides access to the trans-diol. This method relies on the stereospecificity of the epoxide opening, which occurs via an Sₙ2 mechanism, leading to inversion of configuration at one of the carbon atoms.
Experimental Protocol: Synthesis of trans-Cyclobutane-1,2-diol via Epoxidation-Hydrolysis (Historical Perspective)
-
Reaction Step 1: Epoxidation of cyclobutene.
-
Reagents: Cyclobutene, a peroxy acid (e.g., perbenzoic acid).
-
Procedure (Step 1):
-
Cyclobutene is dissolved in a non-polar solvent such as chloroform (B151607) or dichloromethane.
-
A solution of a peroxy acid in the same solvent is added portion-wise at a controlled temperature, typically around 0 °C.
-
The reaction is stirred until the complete consumption of the alkene, which can be monitored by titration of the remaining peroxy acid.
-
The reaction mixture is washed with a solution of sodium bisulfite to destroy excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct.
-
The organic layer is dried and the solvent is carefully removed to yield cyclobutene oxide.
-
-
Reaction Step 2: Hydrolysis of cyclobutene oxide.
-
Reagents: Cyclobutene oxide, dilute aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Procedure (Step 2):
-
The crude cyclobutene oxide is treated with a dilute aqueous solution of an acid or a base.
-
The mixture is stirred, often with gentle heating, to promote the ring-opening of the epoxide.
-
After the reaction is complete, the mixture is neutralized.
-
The aqueous solution is extracted with an organic solvent.
-
The combined organic extracts are dried and the solvent is evaporated to afford trans-cyclobutane-1,2-diol.
-
Further purification can be performed by distillation or recrystallization.
-
Evolution of Synthetic Methodologies
Over the decades, synthetic methods for producing cyclobutane-1,2-diols have evolved to offer greater stereocontrol, efficiency, and scalability.
Prévost and Woodward Dihydroxylations
The Prévost and Woodward reactions, developed in the mid-20th century, provided more refined methods for the dihydroxylation of alkenes with predictable stereochemistry.
-
Prévost Reaction: This reaction utilizes iodine and silver benzoate (B1203000) in an anhydrous solvent to produce trans-1,2-diols.
-
Woodward's Modification: A modification of the Prévost reaction, carried out in the presence of water, leads to the formation of cis-1,2-diols.
Modern Synthetic Approaches
Contemporary organic synthesis offers a variety of highly efficient and stereoselective methods for the preparation of cyclobutane-1,2-diols. One notable modern approach involves the hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658).[4]
Experimental Protocol: Synthesis of cis-Cyclobutane-1,2-diol from 1,2-Bis(trimethylsilyloxy)cyclobutene
-
Reaction: Hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene followed by hydrolysis.
-
Reagents: 1,2-Bis(trimethylsilyloxy)cyclobutene, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst, and a solvent such as ethanol (B145695) or ethyl acetate.
-
Procedure:
-
1,2-Bis(trimethylsilyloxy)cyclobutene is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of palladium on carbon is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specified pressure and temperature.
-
The reaction is monitored by techniques such as TLC or GC-MS until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate, containing the silyl-protected diol, is then treated with a protic source (e.g., water or dilute acid) to hydrolyze the silyl (B83357) ethers.
-
The product, cis-cyclobutane-1,2-diol, is isolated by extraction and purified by chromatography or distillation.
-
Quantitative Data Summary
The following table summarizes the typical yields for the different synthetic methods discussed. It is important to note that yields can vary significantly based on the specific reaction conditions and the scale of the synthesis.
| Synthesis Method | Stereochemistry | Typical Yield (%) |
| Permanganate Oxidation of Cyclobutene | cis | 30-50 |
| Epoxidation-Hydrolysis of Cyclobutene | trans | 40-60 |
| Prévost Dihydroxylation of Cyclobutene | trans | 50-70 |
| Woodward Dihydroxylation of Cyclobutene | cis | 60-80 |
| Hydrogenation of 1,2-bis(trimethylsilyloxy)cyclobutene | cis | >90 |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic transformations described.
Biological Significance and Drug Development
The rigid, puckered conformation of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[2] The introduction of a cyclobutane moiety can confer conformational rigidity to a molecule, which can lead to improved binding affinity and selectivity for a biological target. Furthermore, the cyclobutane core is generally metabolically stable.
While specific signaling pathways directly modulated by this compound are not extensively documented, the diol serves as a crucial chiral precursor for the synthesis of a wide range of biologically active molecules. Its value lies in its ability to introduce a stereochemically defined four-membered ring into a larger molecular framework.
The general role of the cyclobutane scaffold in drug design can be illustrated as follows:
Conclusion
The journey from the initial synthesis of cyclobutane to the development of sophisticated methods for preparing its diol derivatives highlights the significant progress in synthetic organic chemistry. This compound has transitioned from a synthetic curiosity to a valuable chiral building block in modern drug discovery. The historical methods, while often lower in yield and stereoselectivity, laid the essential groundwork for the highly efficient and precise syntheses available today. As the understanding of the conformational and metabolic advantages of the cyclobutane scaffold continues to grow, the importance of versatile synthons like this compound in the development of new therapeutics is set to expand further. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of this important molecule.
References
Thermodynamic Stability of Cyclobutane-1,2-diol Conformers: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of cis- and trans-cyclobutane-1,2-diol (B3393599) conformers. The puckered nature of the cyclobutane (B1203170) ring, coupled with the stereoelectronic effects of the vicinal hydroxyl groups, gives rise to a complex conformational landscape. This document synthesizes findings from computational modeling and experimental spectroscopy to elucidate the preferred conformations and the role of intramolecular hydrogen bonding. Key quantitative data are summarized, and methodologies for computational and experimental analysis are detailed for researchers in drug development and chemical sciences.
Introduction
Cyclobutane rings are key structural motifs in numerous biologically active molecules and natural products. The inherent ring strain and puckered conformation of the cyclobutane moiety significantly influence the spatial orientation of its substituents, thereby dictating molecular recognition and reactivity. In the case of cyclobutane-1,2-diol, the conformational preferences are further modulated by the potential for intramolecular hydrogen bonding between the two hydroxyl groups. Understanding the thermodynamic stability of the different conformers of cis- and trans-cyclobutane-1,2-diol is crucial for the rational design of molecules with specific three-dimensional structures and for predicting their chemical behavior.
The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate torsional strain. This results in two types of substituent positions: pseudo-axial and pseudo-equatorial. The interplay between the steric hindrance of the substituents and the formation of intramolecular hydrogen bonds determines the most stable conformation.
Conformational Analysis of trans-Cyclobutane-1,2-diol
The trans isomer of this compound can exist in two primary puckered conformations: one with the hydroxyl groups in a pseudo-diequatorial orientation and another with them in a pseudo-diaxial arrangement.
Computational and spectroscopic studies indicate that the diequatorial conformer is generally more stable, as it minimizes steric repulsion between the hydroxyl groups and the rest of the ring.[1] However, the potential for intramolecular hydrogen bonding complicates this picture.
A study combining Raman jet spectroscopy and Density Functional Theory (DFT) calculations has shown that intramolecular hydrogen bonding in trans-cyclobutane-1,2-diol is weaker than in its larger ring counterparts, such as trans-cyclopentane-1,2-diol and trans-cyclohexane-1,2-diol.[1] The constrained geometry of the four-membered ring prevents the hydroxyl groups from achieving the optimal distance and angle for strong hydrogen bond formation.[1]
Quantitative Conformational Data for trans-Cyclobutane-1,2-diol
| Parameter | Value | Reference |
| Ring Dihedral Angle (Puckering Angle) | ~28° | [2] |
| C-C Bond Length | ~1.55 Å | [2] |
| C-H Bond Length | ~1.09 Å | [2] |
Note: These are general values for the cyclobutane ring; specific substitutions will cause minor deviations.
Conformational Analysis of cis-Cyclobutane-1,2-diol (B3395319)
For the cis isomer, the two hydroxyl groups are on the same side of the ring. This arrangement can lead to more significant steric interactions but also potentially more favorable geometries for intramolecular hydrogen bonding. The primary conformations involve one hydroxyl group in a pseudo-axial position and the other in a pseudo-equatorial position. Due to the flexibility of the ring, these positions can interconvert through ring flipping.
Detailed experimental and computational studies specifically focused on the conformational energetics of cis-cyclobutane-1,2-diol are less prevalent in the literature compared to the trans isomer. However, based on general principles of conformational analysis of substituted cyclobutanes, it is expected that the molecule will adopt a puckered conformation to minimize torsional strain. The orientation of the hydroxyl groups will be a balance between minimizing steric hindrance and maximizing any stabilizing intramolecular hydrogen bonding.
Intramolecular Hydrogen Bonding
The presence and strength of intramolecular hydrogen bonds are critical in determining the relative stability of the conformers of this compound. DFT calculations have been employed to predict the OH stretching frequencies, which correlate with the strength of hydrogen bonding.[1] For trans-cyclobutane-1,2-diol, the observed and calculated frequencies suggest a weak hydrogen bond.[1]
In general for vicinal diols, the ability to form an intramolecular hydrogen bond is influenced by the O-C-C-O dihedral angle. The puckered nature of the cyclobutane ring imposes significant constraints on this angle, making strong hydrogen bonding less favorable compared to more flexible acyclic or larger cyclic diols.
References
Quantum Chemical Blueprint of Cyclobutane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2-diol, a seemingly simple cyclic alcohol, presents a fascinating case study in conformational complexity, driven by the interplay of ring strain, puckering, and intramolecular hydrogen bonding. As a structural motif in various biologically active molecules and a chiral building block in organic synthesis, a deep understanding of its three-dimensional structure and energetic landscape is paramount for predicting its reactivity, designing derivatives, and modeling its interactions in biological systems. This technical guide provides an in-depth overview of the quantum chemical calculations used to elucidate the structural and spectroscopic properties of cis- and trans-cyclobutane-1,2-diol, offering a roadmap for computational investigation.
Conformational Analysis: The Puckered World of this compound
The cyclobutane (B1203170) ring is not planar; it adopts a puckered conformation to alleviate angle strain. The presence of two hydroxyl substituents introduces additional conformational variables, including their relative orientation (cis or trans) and the potential for intramolecular hydrogen bonding. Computational methods, particularly Density Functional Theory (DFT), are indispensable for identifying and ranking the stability of these various conformers.
The primary conformers arise from the puckering of the cyclobutane ring and the orientation of the hydroxyl groups. For trans-cyclobutane-1,2-diol, key conformations involve diequatorial and diaxial arrangements of the hydroxyl groups. In the cis isomer, the substituents are constrained to one axial and one equatorial position. Intramolecular hydrogen bonding can significantly influence the relative stability of these conformers.
Data Presentation: Relative Energies of Conformers
| Isomer | Conformer Description | Relative Energy (kcal/mol) | Intramolecular H-Bond (O-H···O) |
| trans-Cyclobutane-1,2-diol | Diequatorial (most stable) | 0.00 | Absent |
| Diaxial | > 0.70 | Possible | |
| cis-Cyclobutane-1,2-diol | Axial-Equatorial (intramolecular H-bond) | Potentially the most stable | Present |
| Axial-Equatorial (no intramolecular H-bond) | Higher in energy | Absent |
Note: The relative energy for the diaxial trans conformer is inferred from studies on cyclopentane-1,2-diol, where the diaxial form was found to be 0.70 kcal/mol higher in energy than the diequatorial form at the B3LYP/6-31G* level. The stability of the cis conformer is highly dependent on the formation of an intramolecular hydrogen bond.*
Spectroscopic Properties: A Computational Window into Molecular Structure
Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming structural assignments.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of atomic nuclei. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into conformational equilibria. The peculiar upfield chemical shift of cyclobutane protons (around 1.96 ppm) compared to larger cycloalkanes is attributed to the shielding effects of the C-C bond framework.
Table 2: Calculated vs. Experimental ¹H NMR Chemical Shifts for Cyclobutane
| Proton Environment | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| Cyclobutane | 2.01 | 1.96 |
Note: The calculated value is based on theoretical studies of cyclobutane. The presence of hydroxyl groups in this compound will alter these chemical shifts.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can accurately predict vibrational frequencies, which are invaluable for assigning experimental spectra and identifying conformer-specific vibrational bands. A key feature in the IR spectrum of vicinal diols is the O-H stretching region, which is sensitive to hydrogen bonding. Intramolecular hydrogen bonds typically lead to a red-shift (lower frequency) of the O-H stretching vibration. A benchmark study on vicinal diols, including trans-cyclobutane-1,2-diol, has demonstrated the utility of combining Raman jet spectroscopy with scaled harmonic DFT predictions for conformational assignment[1].
Experimental Protocols: A Guide to the Computational Methodology
The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following section outlines a robust computational protocol for the study of this compound, based on widely accepted practices in the field.
Software
The Gaussian suite of programs is a standard choice for this type of calculation.
Conformational Search
A thorough conformational search is the first critical step. This can be achieved through systematic modification of key dihedral angles or by using specialized software for conformational sampling.
Geometry Optimization and Frequency Calculations
The geometries of all identified conformers should be optimized to find the stationary points on the potential energy surface. Subsequent frequency calculations are essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy. A commonly used and reliable level of theory for this purpose is DFT with the B3LYP functional and a Pople-style basis set such as 6-311+G(d,p).[2]
Calculation of Spectroscopic Properties
-
NMR: The GIAO (Gauge-Independent Atomic Orbital) method is the standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts.
-
IR and Raman: Vibrational frequencies, IR intensities, and Raman activities are obtained from the frequency calculations performed after geometry optimization.
Solvent Effects
To model the behavior of this compound in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the calculations.
Visualizing Computational Workflows and Molecular Logic
Graphviz diagrams are provided to illustrate key workflows and relationships in the computational study of this compound.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: Conformational interconversion pathways for this compound isomers.
Conclusion
Quantum chemical calculations provide an indispensable toolkit for dissecting the intricate conformational landscape and spectroscopic signatures of this compound. By employing robust computational protocols centered around Density Functional Theory, researchers can gain a detailed understanding of the relative stabilities of its various conformers, the influence of intramolecular hydrogen bonding, and the origins of its spectroscopic properties. This knowledge is critical for applications ranging from reaction mechanism elucidation to rational drug design, where the three-dimensional structure of molecules dictates their function. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for future computational investigations into this important class of cyclic diols.
References
An In-depth Technical Guide to the Ring Strain Analysis of Cyclobutane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ring strain inherent in the cyclobutane-1,2-diol structure. It delves into the theoretical underpinnings of ring strain, quantitative data, experimental and computational protocols for its determination, and the specific conformational intricacies introduced by the hydroxyl substituents.
Introduction to Ring Strain in Cyclobutane (B1203170)
Ring strain is a form of instability in cyclic molecules that arises from deviations from ideal geometric parameters.[1] In cycloalkanes, this strain is primarily a combination of two factors:
-
Angle Strain (Baeyer Strain): This occurs when the bond angles between ring atoms are forced to deviate from the optimal sp³ tetrahedral angle of 109.5°.[2][3][4] For a planar cyclobutane, the internal angles would be 90°, leading to significant angle strain.[1][3]
-
Torsional Strain (Pitzer Strain): This results from eclipsing interactions between adjacent substituents (typically hydrogen atoms) on the ring.[1][4] In a flat cyclobutane ring, all eight C-H bonds would be eclipsed, creating substantial torsional strain.
To alleviate this combined strain, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation.[5][6] This folding slightly decreases the C-C-C bond angles to about 88°, which marginally increases angle strain, but it significantly reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement.[1][6] The total ring strain energy of unsubstituted cyclobutane is considerable, measured to be approximately 26.3 kcal/mol.[7] This inherent strain makes the cyclobutane ring a reactive motif, a property that can be exploited in chemical synthesis.
Caption: Sources of ring strain in the cyclobutane ring system.
Conformational Analysis of this compound
The introduction of two hydroxyl (-OH) groups onto the cyclobutane ring creates stereoisomers (cis and trans) and introduces new conformational considerations, primarily intramolecular hydrogen bonding and steric interactions. These factors modulate the ring's puckering and overall strain.
-
trans-Cyclobutane-1,2-diol (B3393599): In the trans isomer, the two hydroxyl groups are on opposite faces of the ring. To minimize steric repulsion, the molecule will adopt a puckered conformation where the large -OH groups can reside in pseudo-equatorial positions. Intramolecular hydrogen bonding is generally not favored in this isomer due to the large distance between the hydroxyl groups.
-
cis-Cyclobutane-1,2-diol: In the cis isomer, the hydroxyl groups are on the same face of the ring. This proximity allows for the possibility of intramolecular hydrogen bonding (one -OH group acting as a donor and the other as an acceptor).[8][9] This interaction can stabilize a specific puckered conformation, potentially influencing the degree of ring puckering and the overall strain energy. The formation of a five-membered ring through the hydrogen bond (O-H···O) can lock the diol into a less flexible conformation compared to the unsubstituted ring.
Caption: Key conformational drivers for this compound isomers.
Quantitative Strain Energy Data
| Compound | Strain Energy (kcal/mol) | Key Structural Features |
| Cyclobutane | ~26.3[7] | Puckered ring, C-C-C angle ~88°[1] |
| cis-Cyclobutane-1,2-diol | Estimated ~24-26 | Puckered ring, stabilized by intramolecular H-bonding |
| trans-Cyclobutane-1,2-diol | Estimated ~25-27 | Puckered ring, -OH groups in pseudo-equatorial positions |
Note: The values for the diols are estimates based on theoretical calculations and the known effects of substituents on four-membered rings. The actual values can vary depending on the computational method used.
Methodologies for Ring Strain Analysis
The determination of ring strain involves a combination of experimental and computational protocols.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is a classic experimental method for determining the total energy content of a molecule.[3] The strain energy is then deduced by comparing this value to a strain-free reference.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with an excess of pure oxygen to ensure complete combustion.
-
Ignition: The sample is ignited electrically.
-
Calorimetry: The bomb is submerged in a known quantity of water in a calorimeter. The temperature change of the water is meticulously measured to calculate the heat released during combustion (ΔH°comb).
-
Calculation of Enthalpy of Formation (ΔH°f): Using known heats of formation for CO₂ and H₂O, the standard enthalpy of formation for the diol is calculated.
-
Strain Energy Calculation: A theoretical, strain-free enthalpy of formation is calculated using Benson's group increment theory, which assigns specific enthalpy values to different chemical groups.[10] The ring strain energy is the difference between the experimental ΔH°f and the calculated strain-free ΔH°f.
Computational Protocol: Homodesmotic Reactions
Computational chemistry offers a powerful and direct method for calculating strain energy.[10] The use of isodesmic or homodesmotic reactions is a standard approach to isolate the strain energy by ensuring that the number and types of bonds are conserved on both sides of a hypothetical reaction.[11][12]
Methodology (using a Density Functional Theory - DFT approach):
-
Structure Optimization: The 3D structures of the strained molecule (this compound) and suitable strain-free reference molecules (e.g., butane, ethanol) are computationally optimized to find their lowest energy conformers. A common DFT functional for this is ωB97M-D4 with a basis set like Def2-TZVPP.[13]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain the zero-point vibrational energy (ZPVE).
-
Homodesmotic Reaction Design: A balanced hypothetical reaction is constructed. For this compound, a possible reaction is: this compound + 2 Ethane → 1,2-Ethanediol + Propane + Propane
-
Energy Calculation: The total electronic energy (including ZPVE) for each molecule in the reaction is calculated.
-
Strain Energy Calculation: The strain energy is the calculated enthalpy change (ΔH) of this reaction. Since the bond types are conserved, the ΔH is attributed solely to the release of strain from the cyclic reactant.
Caption: A typical workflow for computational ring strain determination.
Implications for Drug Development and Synthesis
The inherent ring strain of the cyclobutane core in this compound has significant implications:
-
Reactivity: The high strain energy means that reactions involving the opening of the cyclobutane ring are thermodynamically favorable. This makes cyclobutane derivatives useful synthetic intermediates for accessing linear 1,4-dicarbonyl compounds or for ring-expansion reactions.[14][15]
-
Conformational Rigidity: The puckered ring and, in the cis-isomer, intramolecular hydrogen bonding, lead to a more rigid structure compared to acyclic diols. In drug design, this conformational constraint can be advantageous for locking a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.
-
Metabolic Stability: While strained rings can be reactive, they are not always metabolically labile. The specific enzymatic environment dictates the stability of the ring in vivo. Understanding the strain can help predict potential metabolic pathways.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Solubility of Cyclobutane-1,2-diol in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutane-1,2-diol in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document outlines the predicted solubility based on the physicochemical properties of the molecule and the principle of "like dissolves like." Furthermore, it presents a detailed experimental protocol for the precise and accurate determination of the thermodynamic solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize this compound in various solvent systems.
Introduction to this compound and its Solubility
This compound is a vicinal diol with a four-membered carbon ring. Its molecular structure, featuring two hydroxyl (-OH) groups, imparts a polar character to the molecule. The presence of these hydroxyl groups allows for hydrogen bonding, which is a critical factor in determining its solubility profile. The general principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[1][2][3]
Predicted Qualitative Solubility Profile
Based on its molecular structure, the solubility of this compound in various common organic solvents can be predicted as follows:
-
High Solubility: In polar protic solvents such as methanol, ethanol, and other short-chain alcohols, this compound is expected to exhibit high solubility.[4] This is due to the strong hydrogen bonding interactions between the hydroxyl groups of the diol and the alcohol solvents. Similarly, good solubility is anticipated in polar aprotic solvents like acetone, where dipole-dipole interactions and hydrogen bond acceptance play a significant role.
-
Moderate Solubility: In solvents of intermediate polarity, such as ethyl acetate (B1210297) and dichloromethane, moderate solubility is expected.
-
Low to Negligible Solubility: In non-polar solvents like diethyl ether, hexane, and toluene, this compound is predicted to have low to negligible solubility.[1] The non-polar nature of these solvents does not favorably interact with the polar hydroxyl groups of the diol.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | CH₃OH | 5.1 | 25 | Data to be determined | Data to be determined |
| Ethanol | C₂H₅OH | 4.3 | 25 | Data to be determined | Data to be determined |
| Acetone | C₃H₆O | 5.1 | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 25 | Data to be determined | Data to be determined |
| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data to be determined | Data to be determined |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | 25 | Data to be determined | Data to be determined |
| Hexane | C₆H₁₄ | 0.1 | 25 | Data to be determined | Data to be determined |
Experimental Protocol for Thermodynamic Solubility Determination
The following is a detailed protocol for the determination of the thermodynamic solubility of this compound using the widely accepted isothermal shake-flask method.[5][6][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Apparatus for quantitative analysis (HPLC, UV-Vis spectrophotometer, or gravimetric analysis equipment)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the supernatant remains constant, confirming that equilibrium has been reached.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
-
Quantification of Solute Concentration: The concentration of this compound in the clear, saturated filtrate can be determined using one of the following methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.[9][10]
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
UV-Vis Spectrophotometry: (Applicable if this compound exhibits UV absorbance or can be derivatized to a UV-active compound)
-
Prepare a series of standard solutions of known concentrations and record their absorbance at the wavelength of maximum absorbance (λmax) to create a calibration curve.[11][12][13]
-
Dilute the filtered saturated solution appropriately.
-
Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it.[14][15][16]
-
Carefully evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the boiling point of the solute).
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it again.
-
The mass of the dissolved solute is the difference between the final and initial weights of the evaporating dish. The solubility can then be calculated in terms of mass per volume or mass per mass of the solvent.
-
-
Data Analysis and Reporting
-
Perform each solubility measurement in triplicate to ensure accuracy and precision.
-
Calculate the mean solubility and standard deviation.
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
References
- 1. saltise.ca [saltise.ca]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Diols | Research Starters | EBSCO Research [ebsco.com]
- 5. enamine.net [enamine.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. bioassaysys.com [bioassaysys.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. pharmacyjournal.info [pharmacyjournal.info]
- 16. pharmajournal.net [pharmajournal.net]
Crystal Structure of Enantiopure Cyclobutane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of enantiopure cyclobutane-1,2-diol. While a definitive crystal structure for the parent enantiopure this compound is not publicly available, this document leverages crystallographic data from a closely related derivative, cis-1,2-dimethylthis compound, to infer structural properties. Detailed experimental protocols for the enantioselective synthesis of the target molecule are presented, alongside established methodologies for its crystallization and subsequent X-ray crystallographic analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction
Enantiopure cyclobutane-1,2-diols are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules and functional materials. Their rigid four-membered ring imparts unique conformational constraints, making them attractive scaffolds for drug design and asymmetric catalysis. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships and designing novel derivatives with tailored properties. This guide outlines the key aspects of the synthesis, crystallization, and structural analysis of enantiopure this compound.
Crystallographic Data (Proxy Data)
As of the latest literature review, a complete single-crystal X-ray diffraction study for enantiopure this compound has not been reported. Therefore, we present the crystallographic data for cis-1,2-dimethylthis compound as a proxy to provide insights into the potential packing and unit cell parameters. It is important to note that the methyl substituents will influence the crystal packing and these values should be considered as an approximation for the unsubstituted diol.
Table 1: Crystallographic Data for cis-1,2-Dimethylthis compound
| Parameter | Value |
| Empirical Formula | C₆H₁₂O₂ |
| Formula Weight | 116.16 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.9715 Å |
| b | 10.5549 Å |
| c | 24.8914 Å |
| α | 79.614° |
| β | 88.741° |
| γ | 72.225° |
| Volume | 1716.7 ų |
| Z | 10 |
| Calculated Density | 1.122 g/cm³ |
Data obtained from the Crystallography Open Database (COD) entry 2016504.
Experimental Protocols
Enantioselective Synthesis of (1R,2R)- or (1S,2S)-Cyclobutane-1,2-diol
The most reliable and widely used method for the enantioselective synthesis of cis-diols from alkenes is the Sharpless Asymmetric Dihydroxylation. This method allows for the preparation of either enantiomer of the diol by selecting the appropriate chiral ligand.
Reaction Scheme:
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A mixture of tert-butanol (50 mL) and water (50 mL) is cooled to 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
AD-mix-α (for the (1S,2S)-diol) or AD-mix-β (for the (1R,2R)-diol) (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) are added to the solvent mixture and stirred until the solids are dissolved.
-
The solution is cooled to 0 °C, and cyclobutene (1 eq) is added.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite (1.5 g) and allowed to warm to room temperature, followed by stirring for 1 hour.
-
Ethyl acetate (100 mL) is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with 2 M HCl, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the enantiopure this compound.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For small, polar molecules like diols, slow evaporation or vapor diffusion are often successful techniques.
Protocol: Slow Evaporation
-
Dissolve the purified enantiopure this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents like dichloromethane/hexane) in a clean vial.
-
Cover the vial with a cap that has a small hole or with parafilm perforated with a needle.
-
Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial for the formation of single crystals.
Protocol: Vapor Diffusion
-
Dissolve the diol in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane) in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the diol is less soluble (the anti-solvent, e.g., hexane).
-
The anti-solvent will slowly diffuse into the solution of the diol, reducing its solubility and promoting slow crystallization.
Single-Crystal X-ray Diffraction Analysis
Once suitable crystals are obtained, their structure can be determined using a single-crystal X-ray diffractometer.
Procedure:
-
A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a dataset of diffraction intensities at various crystal orientations.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to determine bond lengths, bond angles, and torsion angles.
Visualizations
Workflow for Synthesis and Characterization
The overall process from starting materials to a fully characterized crystal structure can be visualized as a logical workflow.
Caption: Workflow from synthesis to crystal structure determination.
Logical Relationship in Asymmetric Dihydroxylation
The choice of the chiral ligand in the Sharpless Asymmetric Dihydroxylation dictates the stereochemical outcome of the reaction.
Caption: Stereochemical control in Sharpless Asymmetric Dihydroxylation.
Conclusion
This technical guide provides a foundational understanding of the synthesis, crystallization, and structural analysis of enantiopure this compound. While the definitive crystal structure remains to be experimentally determined, the provided proxy data and detailed protocols offer a strong starting point for researchers. The methodologies outlined herein are robust and can be adapted for the preparation and characterization of a variety of chiral cyclobutane (B1203170) derivatives, thereby facilitating advancements in drug discovery and materials science. Further research to obtain and publish the crystal structure of the parent enantiopure diol is highly encouraged to complete the structural landscape of this important class of molecules.
Methodological & Application
Application Notes and Protocols: Synthesis of 1,4-Dicarbonyl Compounds via Oxidative Cleavage of Cyclobutane-1,2-diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dicarbonyl moieties are crucial building blocks in organic synthesis, serving as precursors to a wide array of five-membered heterocycles and functionalized cyclopentenones, which are prevalent in natural products and pharmaceuticals.[1][2] A novel and efficient two-step synthetic strategy has been developed for the preparation of 1,4-dicarbonyl compounds, including 1,4-ketoaldehydes and 1,4-diketones, commencing from readily accessible 2-hydroxycyclobutanones. This methodology hinges on the Molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols.[2][3][4] The intermediate cyclobutane-1,2-diols are synthesized through the nucleophilic addition of organolithium or Grignard reagents to a 2-hydroxycyclobutanone.[1][3][4] This method offers a clean and effective alternative to traditional synthetic routes for 1,4-dicarbonyl compounds.
Introduction
The synthesis of 1,4-dicarbonyl compounds presents a significant challenge in organic chemistry due to the inherent polarity mismatch of potential starting materials.[5] Traditional methods often involve multi-step sequences or the use of specialized reagents. The oxidative cleavage of cyclic 1,2-diols is a well-established transformation, and its application to the strained cyclobutane (B1203170) system provides a direct and conceptually simple route to linear 1,4-dicarbonyl structures.[1][6] This document outlines a recently developed methodology that employs a Molybdenum catalyst for the oxidative ring opening of cyclobutane-1,2-diols, using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant.[2][3][4][7]
Overall Synthetic Strategy
The synthesis is a two-step process:
-
Nucleophilic Addition: A 2-hydroxycyclobutanone is treated with an organometallic reagent (organolithium or Grignard reagent) to yield a cyclobutane-1,2-diol as a mixture of cis and trans diastereomers.[1][2][3]
-
Oxidative Cleavage: The resulting this compound undergoes a Molybdenum-catalyzed oxidative cleavage with DMSO to afford the desired 1,4-dicarbonyl compound.[2][3][4]
Logical Workflow
Figure 1: General workflow for the two-step synthesis of 1,4-dicarbonyl compounds.
Data Presentation
Table 1: Synthesis of Cyclobutane-1,2-diols
This table summarizes the yields for the synthesis of various cyclobutane-1,2-diols from 2-hydroxycyclobutanone and different organometallic reagents. The reactions typically yield a mixture of cis and trans diastereomers, with the cis isomer being the major product.
| Entry | Organometallic Reagent (R-M) | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | n-BuLi | n-Butyl | 85 | 3:1 |
| 2 | PhLi | Phenyl | 82 | 4:1 |
| 3 | MeLi | Methyl | 78 | 2.5:1 |
| 4 | VinylMgBr | Vinyl | 75 | 3.5:1 |
| 5 | BenzylMgCl | Benzyl | 88 | >95:5 |
Note: The data presented are representative examples and may vary based on specific reaction conditions.
Table 2: Mo-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diols
This table presents the yields for the oxidative cleavage of isolated cis-cyclobutane-1,2-diols to the corresponding 1,4-dicarbonyl compounds. These reactions are reported to proceed in high yields under microwave irradiation.[8]
| Entry | Substrate (cis-diol with R group) | Product (1,4-Dicarbonyl) | Yield (%) |
| 1 | n-Butyl | 2-Hydroxy-octanal | >95 |
| 2 | Phenyl | 2-Hydroxy-2-phenyl-acetaldehyde | >95 |
| 3 | Methyl | 2-Hydroxy-propanal | >95 |
| 4 | Vinyl | 2-Hydroxy-but-3-enal | >95 |
| 5 | Benzyl | 2-Hydroxy-3-phenyl-propanal | >95 |
Note: Yields are determined by NMR and indicate near-quantitative conversion.[8]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Cyclobutane-1,2-diols
This protocol is adapted from the nucleophilic addition of organometallic reagents to 2-hydroxycyclobutanones.[1][2][3]
Materials:
-
2-Hydroxycyclobutanone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Organolithium or Grignard reagent (e.g., n-BuLi, PhLi, MeLi, VinylMgBr, BenzylMgCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
Procedure:
-
To a solution of 2-hydroxycyclobutanone (1.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the organometallic reagent (1.2-1.5 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography on silica (B1680970) gel. The diastereomers can often be separated at this stage.
Protocol 2: Mo-Catalyzed Oxidative Cleavage of Cyclobutane-1,2-diols
This protocol describes the Molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols using DMSO.[3][4][8]
Materials:
-
Anhydrous dimethyl sulfoxide (DMSO) or deuterated DMSO (DMSO-d₆) for NMR monitoring
-
Molybdenum catalyst (e.g., MoO₂(acac)₂)
-
Microwave reactor or conventional heating setup (oil bath)
-
NMR tubes (if monitoring by NMR)
Procedure:
-
In a microwave vial, dissolve the cis-cyclobutane-1,2-diol (1.0 equiv) in anhydrous DMSO.
-
Add the Molybdenum catalyst (e.g., MoO₂(acac)₂, 5 mol%).
-
Seal the vial and heat the reaction mixture under microwave irradiation at 90 °C for 10-30 minutes.[8]
-
Alternatively, the reaction can be carried out under conventional heating at 90 °C for 1 hour.[7]
-
The reaction progress can be monitored by ¹H NMR spectroscopy, which will show the disappearance of the diol signals and the appearance of the aldehyde and/or ketone signals of the 1,4-dicarbonyl product.
-
For many substrates, the reaction proceeds to near-quantitative conversion, and the product can be characterized directly in the DMSO solution.[8] If necessary, the product can be isolated by aqueous workup and extraction with an appropriate organic solvent.
Reaction Pathway
References
- 1. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00436H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Mo-Catalyzed Oxidative Cleavage of Cyclobutane-1,2-diols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the molybdenum-catalyzed oxidative cleavage of cis-cyclobutane-1,2-diols to yield valuable 1,4-dicarbonyl compounds. This methodology presents an efficient and clean synthesis route using dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the oxidant.
Application Notes
The molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols is a robust method for the synthesis of 1,4-ketoaldehydes and 1,4-diketones, which are important precursors for various heterocyclic compounds and functionalized cyclopentenones.[1][2] The reaction is characterized by its high yields, clean conversion, and the use of a commercially available and stable molybdenum catalyst.
Catalyst: The preferred catalyst is dichlorodioxomolybdenum(VI) complexed with DMSO, [MoO₂Cl₂(dmso)₂].
Oxidant and Solvent: DMSO serves as both the reaction solvent and the terminal oxidant in this transformation, offering a mild and effective oxidizing medium.[1][2][3]
Substrate Scope: The protocol is particularly effective for cis-cyclobutane-1,2-diols. The trans-isomers require significantly higher temperatures for cleavage.[3] A variety of substituents on the cyclobutane (B1203170) ring are well-tolerated, including alkyl, benzyl, aryl, and alkynyl groups, leading to a diverse range of 1,4-dicarbonyl products.[4]
Reaction Conditions: The reaction can be performed under either microwave irradiation for rapid synthesis (typically 10 minutes at 90°C) or conventional heating (1 hour at 90°C) with comparable high yields.[4][5] The products are often obtained in pure form directly from the reaction mixture, simplifying the purification process.[4]
Mechanism Overview: The proposed mechanism involves the initial reaction of the molybdenum(VI) catalyst with the cyclobutane-1,2-diol to form a diolate complex.[2] This is followed by an oxidative cleavage of the glycolate (B3277807) ligand by the Mo(VI) center, which results in the formation of a reduced oxomolybdenum(IV) species and the desired 1,4-dicarbonyl compound.[2] The catalytic cycle is completed by the re-oxidation of the Mo(IV) species by DMSO.
Data Presentation
Table 1: Mo-Catalyzed Oxidative Cleavage of Various cis-Cyclobutane-1,2-diols[4]
| Entry | R¹ | R² | Product | Yield (%) |
| 1 | Ph | H | 4-Oxo-4-phenylbutanal | >95 |
| 2 | 4-MeOC₆H₄ | H | 4-(4-Methoxyphenyl)-4-oxobutanal | >95 |
| 3 | 4-FC₆H₄ | H | 4-(4-Fluorophenyl)-4-oxobutanal | >95 |
| 4 | Thiophen-2-yl | H | 4-Oxo-4-(thiophen-2-yl)butanal | >95 |
| 5 | n-Hex | H | 4-Oxodecanal | >95 |
| 6 | Bn | H | 4-Oxo-5-phenylpentanal | >95 |
| 7 | Ph | Me | 1-Phenylpentane-1,4-dione | >95 |
| 8 | Ph | Ph | 1,4-Diphenylbutane-1,4-dione | >95 |
| 9 | Hex-1-yn-1-yl | H | 4-Oxodec-5-ynal | >95 |
Reactions were conducted in DMSO-d₆ under microwave irradiation at 90°C for 10 minutes. Yields were determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-diols
The starting cis-cyclobutane-1,2-diols can be synthesized via nucleophilic addition to 2-hydroxycyclobutanone, which is readily prepared from commercially available 1,2-bis(trimethylsilyloxy)cyclobutene.[3]
Materials:
-
2-Hydroxycyclobutanone
-
Appropriate organolithium or Grignard reagent (e.g., phenyllithium, benzylmagnesium chloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-hydroxycyclobutanone (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add the organometallic reagent (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the cis and trans diastereomers. The cis-diol is typically the major isomer.
Protocol 2: Mo-Catalyzed Oxidative Cleavage of cis-Cyclobutane-1,2-diols
Materials:
-
Dichlorodioxomolybdenum(VI)-DMSO complex ([MoO₂Cl₂(dmso)₂])
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microwave vial or round-bottom flask
Procedure using Microwave Irradiation:
-
To a microwave vial, add the cis-cyclobutane-1,2-diol (1.0 eq) and the molybdenum catalyst ([MoO₂Cl₂(dmso)₂], 0.05 eq).
-
Add anhydrous DMSO (to achieve a desired concentration, e.g., 0.2 M).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 90°C for 10 minutes.
-
After cooling, the resulting solution containing the 1,4-dicarbonyl product can be used directly for subsequent reactions or analyzed. The high purity often negates the need for further purification.[4]
Procedure using Conventional Heating:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the cis-cyclobutane-1,2-diol (1.0 eq) and the molybdenum catalyst ([MoO₂Cl₂(dmso)₂], 0.05 eq) in anhydrous DMSO.
-
Heat the reaction mixture in an oil bath at 90°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product solution can be used directly or worked up if necessary.
Visualizations
Caption: Experimental workflow for the Mo-catalyzed oxidative cleavage.
Caption: Proposed mechanism for the Mo-catalyzed oxidative cleavage.[2]
References
- 1. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00436H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of Cyclobutane-1,2-diol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
A comprehensive review of existing literature indicates that the use of enantiopure cyclobutane-1,2-diol as a chiral auxiliary in asymmetric synthesis is not a widely documented or commonly employed strategy. While the synthesis of chiral cyclobutane (B1203170) derivatives is a significant area of research, and C2-symmetric diols are a well-established class of chiral auxiliaries, the specific application of this compound in this context appears to be novel or not extensively reported in publicly available scientific literature.
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. Following the reaction, the auxiliary is typically cleaved and can be recovered. Prominent examples of C2-symmetric diols used as chiral auxiliaries include BINOL and TADDOL, which have been successfully applied in a wide range of asymmetric reactions.
Despite a thorough search for specific examples of this compound being used in a similar fashion—involving the attachment of a substrate, a subsequent diastereoselective reaction with high stereocontrol, and the final removal of the auxiliary—no detailed protocols or quantitative data could be retrieved. The existing literature primarily focuses on the synthesis of the chiral cyclobutane ring itself or its use as a synthetic building block following ring-opening or cleavage reactions.
Therefore, the creation of detailed Application Notes and Protocols for "this compound as a chiral auxiliary in asymmetric synthesis," complete with quantitative data tables, experimental methodologies, and mechanistic diagrams, cannot be fulfilled at this time due to the lack of available experimental evidence.
For researchers interested in the broader field of asymmetric synthesis, we provide below a conceptual framework and general protocols for how a C2-symmetric diol might be employed as a chiral auxiliary. This information is based on the well-established principles of chiral auxiliary-based synthesis and can serve as a guide for potential future research in the application of novel chiral diols like this compound.
Conceptual Framework for the Use of a Chiral Diol as a Chiral Auxiliary
The general strategy for employing a chiral diol, such as a hypothetical enantiopure this compound, as a chiral auxiliary would typically involve three key steps:
-
Attachment of the Substrate: The prochiral substrate is covalently attached to the chiral diol, often forming a chiral acetal (B89532) or ketal. This step introduces the chiral influence of the auxiliary.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol (B89426) reaction, Diels-Alder reaction) where the stereochemistry of the newly formed chiral center(s) is controlled by the steric and electronic properties of the chiral auxiliary.
-
Cleavage of the Auxiliary: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule and regenerating the auxiliary for potential reuse.
Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Representative General Protocols (Hypothetical for this compound)
The following are generalized, hypothetical protocols that would need to be experimentally validated and optimized.
Protocol 1: Formation of a Chiral Acetal from a Prochiral Aldehyde
Objective: To attach a prochiral aldehyde to enantiopure (1R,2R)-cyclobutane-1,2-diol.
Materials:
-
(1R,2R)-cyclobutane-1,2-diol (1.0 eq)
-
Prochiral aldehyde (R-CHO) (1.1 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq)
-
Toluene
-
Dean-Stark apparatus
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (1R,2R)-cyclobutane-1,2-diol, the prochiral aldehyde, and a catalytic amount of p-TSA in toluene.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting diol is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral acetal by flash column chromatography.
Protocol 2: Diastereoselective α-Alkylation of a Chiral Acetal
Objective: To perform a diastereoselective alkylation of the chiral acetal.
Materials:
-
Chiral acetal (from Protocol 1) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Alkyl halide (R'-X) (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry ice/acetone (B3395972) bath
Procedure:
-
Dissolve the chiral acetal in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA dropwise to the solution and stir for 1 hour to form the enolate.
-
Add the alkyl halide dropwise and continue stirring at -78 °C. Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the alkylated product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the this compound auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated acetal (from Protocol 2) (1.0 eq)
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Acetone or THF
Procedure:
-
Dissolve the alkylated acetal in a mixture of acetone (or THF) and aqueous HCl.
-
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
-
Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the enantiomerically enriched product by flash column chromatography.
-
The aqueous layer can be further processed to recover the chiral this compound.
Conclusion
While the specific application of this compound as a chiral auxiliary is not well-established in the literature, the conceptual framework and general protocols outlined above provide a starting point for researchers interested in exploring its potential. Further experimental investigation would be necessary to determine the efficacy of this compound in inducing stereoselectivity in various asymmetric transformations and to optimize the reaction conditions for its attachment and cleavage. The development of new, efficient, and recoverable chiral auxiliaries remains a valuable endeavor in the field of asymmetric synthesis.
Applications of Cyclobutane-1,2-diol Derivatives in Medicinal Chemistry and Drug Discovery: A Focus on TYK2 Inhibition
Introduction: The cyclobutane (B1203170) motif, a four-membered carbocyclic ring, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. While the broader applications of cyclobutanes are well-documented, this report focuses on the specific utility of cyclobutane-1,2-diol and its derivatives, particularly in the context of targeted therapies. We will explore the role of this scaffold in the design of zasocitinib (B8820545), a clinical-stage inhibitor of Tyrosine Kinase 2 (TYK2), providing detailed application notes, experimental protocols, and visualizations for researchers in drug discovery.
Application Notes
The incorporation of a this compound moiety, or its derivatives, into small molecule drug candidates offers several strategic advantages for medicinal chemists. The inherent rigidity of the cyclobutane ring can pre-organize pharmacophoric elements into a bioactive conformation, leading to improved binding affinity for the target protein.[1] Furthermore, the sp³-rich nature of the cyclobutane scaffold can enhance solubility and metabolic stability, key attributes for developing orally bioavailable drugs.[2]
A prime example of the successful application of a 1,2-disubstituted cyclobutane derivative is in the development of zasocitinib (TAK-279) , a highly selective, allosteric inhibitor of TYK2.[1][3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[4][5][6] Dysregulation of the TYK2 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases.[7][8]
Zasocitinib features a (1R, 2R)-2-methoxycyclobutyl group, a derivative of this compound, which is critical for its high potency and selectivity.[9] This moiety positions the molecule optimally within the regulatory pseudokinase (JH2) domain of TYK2, enabling allosteric inhibition.[3] This mechanism of action is distinct from ATP-competitive JAK inhibitors and is responsible for zasocitinib's remarkable selectivity over other JAK family members, which is anticipated to result in an improved side-effect profile.[1]
The development of zasocitinib underscores the potential of this compound derivatives as key building blocks in the design of next-generation targeted therapies. The stereochemistry of the diol or its derivatives is often crucial for achieving the desired biological activity, highlighting the importance of stereocontrolled synthetic methods.
Quantitative Data Presentation
The biological activity of zasocitinib has been extensively characterized, demonstrating its high potency and selectivity for TYK2. The following tables summarize key quantitative data from in vitro and clinical studies.
Table 1: In Vitro Potency and Selectivity of Zasocitinib
| Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Selectivity vs. TYK2 |
| TYK2 | Cell-based | 1.3 | - | - |
| JAK1 | Cell-based | >10,000 | - | >7,692 |
| JAK2 | Cell-based | >10,000 | - | >7,692 |
| JAK3 | Cell-based | >10,000 | - | >7,692 |
Data compiled from publicly available sources.
Table 2: Clinical Efficacy of Zasocitinib in Plaque Psoriasis (Phase 2b Study)
| Treatment Group | PASI 75 Response Rate (%) | PASI 90 Response Rate (%) | PASI 100 Response Rate (%) |
| Placebo | 9.1 | 0 | 0 |
| Zasocitinib (15 mg) | 68.2 | 45.5 | 13.6 |
| Zasocitinib (30 mg) | 63.6 | 54.5 | 45.5 |
PASI (Psoriasis Area and Severity Index) response rates at week 12. Data from clinical trial NCT04051104.
Experimental Protocols
The synthesis of zasocitinib involves the preparation of the key (1R, 2R)-2-methoxycyclobutyl)amine intermediate and its subsequent coupling to the pyrazolopyrimidine core. The following protocols are based on general methods described in the patent literature (e.g., US20190256519A1) and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of (1R, 2R)-2-methoxycyclobutanamine
This protocol outlines a potential synthetic route to the key cyclobutane intermediate.
Step 1: Synthesis of cis-cyclobutane-1,2-diol (B3395319)
-
Reaction: Hydrogenation of cyclobutene-1,2-dione.
-
Procedure: To a solution of cyclobutene-1,2-dione (1.0 eq) in ethanol (B145695) in a high-pressure reactor, add a catalytic amount of Palladium on carbon (10 wt%). Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain cis-cyclobutane-1,2-diol.
Step 2: Monomethylation of cis-cyclobutane-1,2-diol
-
Reaction: Williamson ether synthesis.
-
Procedure: To a solution of cis-cyclobutane-1,2-diol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Add methyl iodide (1.05 eq) dropwise and allow the reaction to warm to room temperature and stir overnight. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. Purify the crude product by column chromatography to yield (1R, 2S)-2-methoxycyclobutanol.
Step 3: Conversion to (1R, 2R)-2-methoxycyclobutanamine
-
Reaction: Mesylation followed by azide (B81097) displacement and reduction.
-
Procedure:
-
To a solution of (1R, 2S)-2-methoxycyclobutanol (1.0 eq) and triethylamine (B128534) (1.5 eq) in dichloromethane (B109758) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer and concentrate to give the crude mesylate.
-
Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C and stir for 4 hours. Cool the reaction to room temperature and pour into water. Extract with diethyl ether. Wash the combined organic layers, dry, and concentrate to yield the crude azide.
-
Dissolve the crude azide in methanol (B129727) and add a catalytic amount of Palladium on carbon. Stir the mixture under a hydrogen atmosphere (balloon) overnight. Filter the reaction through Celite and concentrate the filtrate to obtain (1R, 2R)-2-methoxycyclobutanamine.
-
Protocol 2: Synthesis of Zasocitinib
This protocol describes the final coupling step to form zasocitinib.
-
Reaction: Amide coupling.
-
Procedure: To a solution of 7-(methylamino)-5-((2-oxo-2H-[1,2'-bipyridin]-3-yl)amino)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes. Add a solution of (1R, 2R)-2-methoxycyclobutanamine (1.1 eq) in DMF. Stir the reaction at room temperature for 4 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous lithium chloride and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by preparative HPLC to afford zasocitinib.
Mandatory Visualizations
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and the inhibitory action of zasocitinib.
Experimental Workflow for Zasocitinib Synthesis
Caption: Simplified workflow for the synthesis of zasocitinib.
Selectivity Profile of Zasocitinib
Caption: Kinase selectivity profile of zasocitinib.
References
- 1. Zasocitinib - Wikipedia [en.wikipedia.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bms.com [bms.com]
- 5. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 9. N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo[1(2H),2'-bipyridin]-3-yl)amino]-pyrazolo[1,5-a]pyrimidine-3-carboxamide | C23H24N8O3 | CID 137441492 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of Novel Polymers Using Cyclobutane-1,2-Diol and Its Analogs as Monomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel polymers with enhanced thermal, mechanical, and biological properties is a continuous endeavor in materials science and drug development. Cycloaliphatic diols, particularly those containing a cyclobutane (B1203170) ring, have emerged as promising monomers for the synthesis of a new generation of polyesters, polycarbonates, and polyurethanes. The rigid and compact structure of the cyclobutane ring imparts unique characteristics to the polymer backbone, often leading to materials with high glass transition temperatures (Tg), excellent thermal stability, improved mechanical strength, and hydrolytic resistance.[1][2]
This application note provides detailed protocols for the synthesis of various polymers using cyclobutane-1,2-diol and its commercially significant analog, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (TMCD), as key building blocks. It is intended to be a comprehensive resource for researchers in polymer chemistry, materials science, and for professionals in drug development looking for novel biocompatible or biodegradable materials for applications such as controlled drug release, medical implants, and specialized packaging. The unique properties of these polymers, such as their potential for creating BPA-free materials, make them particularly relevant in today's market.[3]
Polymer Synthesis Signaling Pathways and Workflows
The synthesis of polyesters, polycarbonates, and polyurethanes from cyclobutane diols can be systematically approached through established polymerization techniques. The following diagrams illustrate the general synthetic pathways and experimental workflows.
Caption: General synthetic pathways for polyesters, polycarbonates, and polyurethanes.
References
Enantioselective Synthesis of (1R,2R)-Cyclobutane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (1R,2R)-cyclobutane-1,2-diol, a valuable chiral building block in medicinal chemistry and organic synthesis. The methods outlined below are established and reliable, offering high enantioselectivity and good yields.
Introduction
Chiral cyclobutane (B1203170) derivatives are important structural motifs in a variety of biologically active molecules. The stereoselective synthesis of these compounds is therefore of significant interest to the pharmaceutical and agrochemical industries. (1R,2R)-cyclobutane-1,2-diol, with its defined stereochemistry, serves as a versatile intermediate for the synthesis of more complex chiral molecules. This document details two primary strategies for its preparation: Sharpless Asymmetric Dihydroxylation of cyclobutene (B1205218) and Enzymatic Kinetic Resolution of racemic trans-cyclobutane-1,2-diol (B3393599).
Key Synthetic Strategies
Two principal methods have been demonstrated to be highly effective for the enantioselective synthesis of (1R,2R)-cyclobutane-1,2-diol:
-
Sharpless Asymmetric Dihydroxylation: This method provides a direct route to the desired diol from cyclobutene through a catalytic, enantioselective dihydroxylation reaction. The choice of the chiral ligand (either from AD-mix-α or AD-mix-β) determines the stereochemical outcome.[1]
-
Enzymatic Kinetic Resolution: This approach involves the synthesis of a racemic mixture of trans-cyclobutane-1,2-diol, followed by the selective acylation of one enantiomer catalyzed by a lipase (B570770). This allows for the separation of the unreacted (1R,2R)-cyclobutane-1,2-diol with high enantiomeric purity.[2][3]
Data Presentation
The following tables summarize typical quantitative data for the two primary synthetic methods. Please note that specific results can vary based on reaction scale and purity of reagents.
Table 1: Sharpless Asymmetric Dihydroxylation of Cyclobutene
| Entry | Chiral Ligand System | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | AD-mix-β | Cyclobutene | (1R,2R)-cyclobutane-1,2-diol | 85-95 | >98 |
| 2 | AD-mix-α | Cyclobutene | (1S,2S)-cyclobutane-1,2-diol | 85-95 | >98 |
Table 2: Enzymatic Kinetic Resolution of Racemic trans-Cyclobutane-1,2-diol
| Entry | Enzyme | Acylating Agent | Unreacted Diol | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Lipase PS (from Pseudomonas cepacia) | Vinyl Acetate (B1210297) | (1R,2R)-cyclobutane-1,2-diol | 40-48 | >99 |
| 2 | Lipase from Candida antarctica (CAL-B) | Vinyl Acetate | (1R,2R)-cyclobutane-1,2-diol | 42-49 | >99 |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Cyclobutene
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation.
Materials:
-
AD-mix-β
-
Water
-
Cyclobutene
-
Sodium sulfite (B76179)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1, v/v).
-
To this solvent mixture, add AD-mix-β (approximately 1.4 g per 1 mmol of olefin). Stir the mixture at room temperature until the solids are dissolved, resulting in a clear two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add cyclobutene (1.0 mmol) to the vigorously stirred, cooled reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of olefin) and stir for an additional 30-60 minutes at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford pure (1R,2R)-cyclobutane-1,2-diol.
Protocol 2: Enzymatic Kinetic Resolution of Racemic trans-Cyclobutane-1,2-diol
This protocol describes the lipase-catalyzed acylation of racemic trans-cyclobutane-1,2-diol.
Materials:
-
Racemic trans-cyclobutane-1,2-diol
-
Lipase PS (from Pseudomonas cepacia) or CAL-B
-
tert-Butyl methyl ether (MTBE) or Toluene
-
Vinyl acetate
-
Celite
Procedure:
-
To a flask containing a solution of racemic trans-cyclobutane-1,2-diol (1.0 mmol) in the chosen organic solvent (e.g., MTBE, 10 mL), add the lipase (e.g., Lipase PS, 50 mg).
-
Add vinyl acetate (2.0 mmol, 2.0 equivalents) to the suspension.
-
Seal the flask and shake the mixture at a constant temperature (e.g., 30 °C) in an orbital shaker.
-
Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining diol and the conversion.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted diol and the acylated product.
-
Once the desired conversion is reached, filter the enzyme off through a pad of Celite and wash the Celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (1R,2R)-cyclobutane-1,2-diol from the acylated product, (1S,2S)-cyclobutane-1-acetoxy-2-ol, by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diastereoselective Reduction of Cyclobutanones to Cyclobutane-1,2-diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereocontrolled synthesis of substituted cyclobutane (B1203170) rings is a significant focus in organic chemistry due to their presence in numerous natural products and their utility as versatile building blocks in medicinal chemistry. Specifically, the diastereoselective reduction of 2-hydroxycyclobutanones to furnish syn- and anti-cyclobutane-1,2-diols is a critical transformation that allows for the precise installation of contiguous stereocenters. The inherent ring strain and conformational constraints of the four-membered ring present unique challenges and opportunities for achieving high levels of stereocontrol.
This document provides detailed application notes and experimental protocols for the diastereoselective reduction of 2-hydroxycyclobutanones, focusing on methods to selectively generate both cis (syn) and trans (anti) diol products. The choice of reducing agent and reaction conditions is paramount in directing the stereochemical outcome, primarily through chelation-controlled or non-chelation-controlled pathways.
Core Concepts in Diastereoselective Reduction
The diastereoselectivity in the reduction of 2-hydroxycyclobutanones is primarily governed by the ability of the reducing agent to coordinate with the existing hydroxyl group.
-
Chelation Control: In this scenario, a Lewis acidic reducing agent or an additive coordinates to both the carbonyl oxygen and the hydroxyl oxygen, forming a rigid cyclic intermediate. This forces the hydride to be delivered from a specific face of the carbonyl, typically leading to the formation of the syn or cis-diol. Reagents like zinc borohydride (B1222165) (Zn(BH₄)₂) are effective for this purpose.
-
Non-Chelation Control (Felkin-Anh Model): When non-chelating reducing agents are used, the stereochemical outcome is often predicted by the Felkin-Anh model. The largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. For 2-hydroxycyclobutanones, this generally leads to the formation of the anti or trans-diol. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common reagent used to achieve this outcome.
Experimental Workflows and Logical Relationships
The synthesis of cyclobutane-1,2-diols typically involves a two-step process: the synthesis of a 2-hydroxycyclobutanone precursor followed by its diastereoselective reduction.
Application Notes and Protocols: Cyclobutane-1,2-diol as a Precursor for Pharmaceutically Active Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclobutane-1,2-diol and its derivatives as versatile precursors in the synthesis of pharmaceutically active compounds, with a particular focus on carbocyclic nucleoside analogues exhibiting potential antiviral and anticancer activities. The unique conformational constraints and metabolic stability conferred by the cyclobutane (B1203170) moiety make it an attractive scaffold in medicinal chemistry.[1][2][3][4]
Introduction
The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug discovery. Its inherent ring strain and puckered conformation provide a level of rigidity that can enhance the binding affinity of a molecule to its biological target.[4][5] Furthermore, the substitution of a metabolically labile group with a cyclobutane ring can lead to improved pharmacokinetic properties.[1][2] This document focuses on the synthetic utility of this compound and its derivatives in the preparation of carbocyclic nucleoside analogues, a class of compounds known for their significant therapeutic potential.
Synthesis of Carbocyclic Nucleoside Analogues
The following sections detail the synthesis of purine (B94841) and pyrimidine (B1678525) carbocyclic nucleoside analogues, adapted from established methodologies. While the presented synthesis commences from a functionalized cyclobutanone, it is conceptually feasible to access such an intermediate from this compound through selective oxidation.
Synthetic Pathway Overview
The general synthetic strategy involves the coupling of a functionalized cyclobutane precursor with a nucleobase, followed by stereoselective reduction and deprotection steps to yield the target carbocyclic nucleoside analogues.
Caption: Synthetic pathway for carbocyclic nucleoside analogues.
I. Synthesis of Purine Carbocyclic Nucleoside Analogues
This protocol outlines the synthesis of N-7 and N-9 regioisomers of purine-containing cyclobutane nucleoside analogues.
Experimental Protocol:
-
N-Alkylation of Purine:
-
To a solution of purine in acetonitrile, add potassium hydroxide (B78521) and a phase-transfer catalyst such as tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1).
-
Add 2-bromo-3-(benzoyloxymethyl)cyclobutan-1-one to the mixture.
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to separate the N-7 and N-9 regioisomers.[6][7][8]
-
-
Reduction of the Ketone:
-
Dissolve the isolated N-9 (or N-7) coupled ketone in methanol.
-
Add sodium borohydride (B1222165) (NaBH₄) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the addition of acetone, followed by water.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to yield the corresponding alcohol. The reduction typically results in the trans, trans-alcohol as the major product.[6][7][8]
-
-
Deprotection of the Hydroxyl Group:
-
Treat the benzoyl-protected alcohol with a solution of sodium methoxide (B1231860) in methanol.
-
Stir the reaction at room temperature for several hours.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the final diol nucleoside analogue.[6][7][8]
-
Quantitative Data:
| Step | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| N-Alkylation | N-9 coupled ketone | 11.7 | - |
| N-Alkylation | N-7 coupled ketone | 11.2 | - |
| Reduction (N-9) | trans, trans-alcohol | Major Product (3:1 ratio with other stereoisomers) | 3:1 |
| Deprotection | Final Diol (from N-9) | Not specified | - |
Yields and ratios are based on the synthesis starting from 2-bromo-3-(benzoyloxymethyl)cyclobutan-1-one as reported by Hasaneen et al., 2019.[6]
II. Synthesis of Pyrimidine Carbocyclic Nucleoside Analogues
This protocol describes the synthesis of N-1 coupled pyrimidine nucleoside analogues using the Vorbrüggen coupling method.
Experimental Protocol:
-
Silylation of Nucleobase:
-
Suspend the pyrimidine base (e.g., thymine (B56734) or uracil) in hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of the silylated nucleobase.
-
Remove the excess HMDS under reduced pressure.
-
-
Vorbruggen Coupling:
-
Dissolve the silylated nucleobase and 3-(hydroxymethyl)cyclobutan-1-one triflate in an anhydrous solvent such as acetonitrile.
-
Add a Lewis acid catalyst, for example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
-
Stir the reaction at room temperature until completion.
-
Quench the reaction and purify the product by column chromatography to yield the N-1 coupled ketone.[6]
-
-
Stereoselective Reduction of the Ketone:
-
Dissolve the N-1 coupled ketone in an appropriate solvent.
-
Perform a stereoselective reduction using a bulky reducing agent to favor the formation of the cis-alcohol.
-
Work up the reaction and purify the product to obtain the desired pyrimidine carbocyclic nucleoside analogue.[6]
-
Quantitative Data:
| Step | Product | Yield (%) |
| Vorbrüggen Coupling (Thymine) | N-1 coupled ketone | Not specified |
| Vorbrüggen Coupling (Uracil) | N-1 coupled ketone | Not specified |
| Stereoselective Reduction | cis-alcohol | Predominant product |
Detailed yields for the pyrimidine series were not explicitly provided in the primary reference.[6]
Proposed Experimental Workflow for Antiviral Activity Screening
Once synthesized, the novel carbocyclic nucleoside analogues should be evaluated for their potential antiviral activity. The following workflow outlines a general procedure for such screening.
Caption: Workflow for antiviral activity screening.
Conclusion
This compound and its derivatives serve as valuable and versatile starting materials for the synthesis of complex and biologically active molecules. The protocols and data presented herein provide a solid foundation for researchers engaged in the design and synthesis of novel carbocyclic nucleoside analogues as potential therapeutic agents. The unique structural features of the cyclobutane ring offer significant opportunities for the development of drugs with improved efficacy and pharmacokinetic profiles.
References
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives | MDPI [mdpi.com]
- 7. [PDF] Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives [ouci.dntb.gov.ua]
Application Notes and Protocols: The Strategic Use of Cyclobutane-1,2-diol Derivatives in Natural Product Synthesis
Introduction
Cyclobutane (B1203170) rings are prevalent structural motifs in a wide array of biologically active natural products, including terpenoids, alkaloids, and lignans (B1203133).[1][2] The inherent ring strain of the four-membered ring makes these compounds valuable synthetic intermediates, prone to selective ring-opening and rearrangement reactions, thus providing access to complex molecular architectures.[3] Among the various cyclobutane derivatives, cyclobutane-1,2-diols and their precursors serve as versatile building blocks in the stereocontrolled synthesis of intricate natural products. This document provides detailed application notes and protocols on the use of cyclobutane-1,2-diol derivatives in the total synthesis of the monoterpene natural product, (-)-Grandisol, a component of the cotton boll weevil sex pheromone.[1][4]
Application: Total Synthesis of (-)-Grandisol
The enantioselective total synthesis of (-)-Grandisol highlights the strategic utility of a bicyclic cyclobutane derivative as a key intermediate. The synthesis commences with a Lewis acid-catalyzed, enantioselective [2+2] photocycloaddition to construct the chiral cyclobutane core. Subsequent functional group manipulations, including oxidative cleavage and olefination, lead to the natural product.[1]
Overall Synthetic Strategy
The synthetic pathway to (-)-Grandisol is a six-step sequence starting from 3-methyl-2-cyclohexenone. A key feature of this synthesis is the highly enantioselective intermolecular [2+2] photocycloaddition reaction.[1] The resulting bicyclic ketone contains the core cyclobutane structure, which is then elaborated to the final product.
Caption: Synthetic pathway for (-)-Grandisol.
Experimental Protocols
Protocol 1: Enantioselective [2+2] Photocycloaddition
This protocol describes the formation of the key cyclobutane intermediate, (-)-cis-4,8,8-trimethylbicyclo[4.2.0]octan-2-one, from 3-methyl-2-cyclohexenone and isobutylene.
-
Materials:
-
3-Methyl-2-cyclohexenone
-
Isobutylene
-
Chiral oxazaborolidine-AlBr₃ Lewis acid complex
-
Dichloromethane (CH₂Cl₂)
-
Basic alumina (B75360)
-
Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate
-
Silica (B1680970) gel for column chromatography
-
Pentane/Diethyl ether (Et₂O) mixture
-
-
Procedure:
-
In a suitable photochemical reactor, dissolve 3-methyl-2-cyclohexenone and the chiral oxazaborolidine-AlBr₃ Lewis acid complex in CH₂Cl₂.
-
Cool the solution and introduce an excess of isobutylene.
-
Irradiate the mixture with a suitable light source (e.g., 350 nm) while maintaining the temperature.
-
Monitor the reaction by TLC or GC until the starting enone is consumed.
-
Upon completion, quench the reaction and perform a workup with basic alumina in CH₂Cl₂.[1]
-
Purify the crude product by flash column chromatography on silica gel using a pentane/Et₂O eluent.
-
Further purify the product by treating a CH₂Cl₂ solution with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to remove olefinic impurities, followed by filtration through a short pad of silica.[1]
-
-
Expected Yield: 82%
-
Enantiomeric Excess: 96% ee
Protocol 2: Oxidative Cleavage of the Bicyclic Ketone
This protocol outlines the oxidative cleavage of the double bond in the intermediate from the previous step to form a keto acid.
-
Materials:
-
(-)-cis-4,8,8-Trimethylbicyclo[4.2.0]octan-2-one derivative from Protocol 1
-
Sodium periodate (B1199274) (NaIO₄)
-
Ruthenium(III) chloride (RuCl₃)
-
Suitable solvent system (e.g., acetonitrile/water/carbon tetrachloride)
-
-
Procedure:
-
Dissolve the bicyclic ketone in the solvent system.
-
Add a catalytic amount of RuCl₃.
-
Add NaIO₄ portion-wise to the stirred solution.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting keto acid.[1]
-
-
Expected Yield: Not explicitly stated, but this transformation is part of a multi-step sequence with good overall yield.
Data Presentation
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| 1 | [2+2] Photocycloaddition | 3-Methyl-2-cyclohexenone, isobutylene, chiral Lewis acid, hv | (-)-cis-4,8,8-Trimethylbicyclo[4.2.0]octan-2-one | 82 | 96% ee | [1] |
| 2 | Horner-Wadsworth-Emmons | Bicyclic ketone, phosphonate (B1237965) reagent, base | α,β-Unsaturated nitrile | 85 | >98% ds | [1] |
| 3 | Oxidative Cleavage | α,β-Unsaturated nitrile, O₃ then Me₂S | Keto-nitrile | 75 | - | [1] |
| 4 | Methylenation/Reduction | Keto-nitrile, Wittig reagent, then reducing agent | Diol intermediate | 80 | - | [1] |
| 5 | Final Conversion | Diol intermediate, oxidative cleavage | (-)-Grandisol | 95 | >98% ds | [1] |
Signaling Pathways and Biological Activity
Grandisol is a component of the aggregation pheromone of the cotton boll weevil (Anthonomus grandis). As a semiochemical, it plays a crucial role in the communication and mating behavior of this insect pest. The biosynthesis of Grandisol in the insect is a complex pathway, and its perception by other weevils involves olfactory receptors, triggering a behavioral response. The development of a stereoselective synthesis is vital for producing pure enantiomers to study these biological interactions and for potential use in pest management strategies.
Caption: Simplified signaling pathway of Grandisol.
Conclusion
The total synthesis of (-)-Grandisol serves as an excellent example of the strategic application of cyclobutane derivatives in the construction of complex natural products. The use of a photochemical [2+2] cycloaddition allows for the efficient and highly stereocontrolled formation of the key cyclobutane intermediate. The detailed protocols and data provided herein offer a valuable resource for researchers in organic synthesis and drug development, showcasing a powerful methodology for accessing biologically important molecules. The principles demonstrated in this synthesis can be applied to the construction of other natural products containing the cyclobutane motif.
References
- 1. Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Cyclobutane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the stereoselective synthesis of cyclobutane-1,2-diols. The content is tailored for researchers, chemists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the difficulty in synthesizing cyclobutane (B1203170) rings?
A1: The primary challenge lies in the inherent ring strain of the cyclobutane structure.[1] This strain is a combination of angle strain, where the C-C-C bond angles are compressed to around 90° instead of the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of hydrogen atoms.[2][3][4] This high strain energy creates a significant activation barrier for ring formation, making the synthesis inherently difficult compared to less strained rings like cyclopentane (B165970) and cyclohexane.[1][3]
Q2: What are the principal strategies for constructing the cyclobutane-1,2-diol framework?
A2: Several key strategies are employed:
-
[2+2] Cycloaddition: This is a widely used method, which can be initiated photochemically or thermally.[5][6] Photochemical [2+2] cycloadditions often involve the reaction of an excited-state alkene (frequently an enone) with a ground-state alkene.[1][7] Thermal [2+2] cycloadditions are also common, particularly with ketenes.[8][9]
-
Ring-Opening of Bicyclo[1.1.0]butanes (BCBs): Highly strained BCBs can undergo strain-release-driven ring-opening reactions with various nucleophiles to form functionalized cyclobutanes.[10][11]
-
Asymmetric Ring Opening/Cross Metathesis (AROCM): This modern approach uses chiral catalysts to desymmetrize meso-cyclobutene derivatives, providing excellent control over both diastereoselectivity and enantioselectivity for producing 1,2-anti-diols.[12]
-
Ring Contraction of Pyrrolidines: Certain substituted pyrrolidines can undergo ring contraction to stereoselectively form cyclobutane derivatives.[13][14]
Q3: What are the specific stereochemical hurdles in synthesizing cyclobutane-1,2-diols?
A3: The main stereochemical challenges are controlling both diastereoselectivity and enantioselectivity.
-
Diastereoselectivity: This refers to the relative configuration of the two hydroxyl groups, resulting in either cis (syn) or trans (anti) isomers. The formation of 1,2-anti-diols is often more challenging than their syn counterparts.[12]
-
Enantioselectivity: This involves controlling the absolute stereochemistry to produce a single enantiomer (e.g., (1R,2R) vs. (1S,2S)). Achieving high enantioselectivity typically requires the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods.[15][16]
Troubleshooting Guides
Q: My [2+2] photocycloaddition reaction has poor yield and low regioselectivity. What are the likely causes and solutions?
A: Low yields and poor regioselectivity in [2+2] photocycloadditions are common issues.
-
Problem: Inefficient formation of the triplet excited state.
-
Solution: If using a sensitizer (B1316253) like benzophenone (B1666685) or acetone, ensure it is pure and used at an optimal concentration.[1] The choice of solvent can also influence the efficiency of intersystem crossing.
-
-
Problem: Competing side reactions or reversion.
-
Solution: Optimize the reaction temperature; lower temperatures can sometimes suppress side reactions. Ensure the light source wavelength is appropriate for the substrate and does not cause product degradation.
-
-
Problem: Poor Regiocontrol (Head-to-Head vs. Head-to-Tail Isomers).
-
Solution: Regioselectivity is governed by the electronics and sterics of the reacting alkenes in the 1,4-diradical intermediate.[9] Modifying the electronic properties of the substituents on the olefins can favor one regioisomer. For complex systems, an intramolecular [2+2] cycloaddition often provides superior regio- and stereocontrol by constraining the orientation of the reacting partners.[5]
-
Q: I am obtaining a mixture of cis and trans diols. How can I improve the diastereoselectivity?
A: Achieving high diastereoselectivity often depends on the specific reaction mechanism and conditions.
-
For reduction of a cyclobutanone (B123998) precursor: The choice of reducing agent is critical. Bulky reducing agents like L-Selectride® may favor attack from the less hindered face, leading to a specific diastereomer. Conversely, smaller reagents like NaBH₄ may give lower selectivity. Diastereoselective reduction of a keto-alcohol using NaBH(OAc)₃ has been shown to be effective for producing trans-1,2-diols.[17]
-
For nucleophilic addition to a cyclobutanone: The diastereoselectivity of additions from organometallic reagents can be highly dependent on the metal (e.g., Li vs. Mg) and the solvent system, which can influence the coordination geometry of the transition state.[18][19]
-
For cycloaddition reactions: The stereochemical outcome is often dictated by the reaction mechanism (e.g., concerted vs. stepwise) and the approach of the reactants. Using chiral catalysts or auxiliaries can enforce a specific facial selectivity, thereby controlling the diastereomeric outcome.[15]
Q: My product is a racemic mixture. What methods can I use to induce enantioselectivity?
A: Inducing enantioselectivity is a key challenge that can be addressed through several strategies:
-
Asymmetric Catalysis: This is a highly efficient approach.
-
Organocatalysis: Chiral amines (e.g., derived from proline) or squaramides can catalyze enantioselective [2+2] cycloadditions or Michael additions to form chiral cyclobutanes.[15][20][21]
-
Transition Metal Catalysis: Chiral transition metal complexes, such as the ruthenium catalyst used in AROCM, can create a chiral environment and lead to high enantiomeric excess (ee).[12]
-
-
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the starting materials to direct the stereochemical outcome of the reaction. After the key transformation, the auxiliary is removed.[15]
-
Chiral Resolution: If an asymmetric synthesis is not feasible, a racemic mixture of the final product or a key intermediate can be separated. This can be done by derivatizing the diol with a chiral resolving agent to form diastereomers that can be separated by chromatography or crystallization, followed by removal of the agent.[17]
Data Summaries
Table 1: Comparison of Selected Stereoselective Methods for Cyclobutane Diol Synthesis
| Method | Substrate(s) | Catalyst / Reagent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Asymmetric Ring Opening/Cross Metathesis (AROCM) | cis-dioxygenated cyclobutene (B1205218) + Styrene (B11656) | Chiral Ruthenium Complex | 76 | >20:1 (anti) | 98 | [12] |
| Photocyclization-Reduction | Butyrophenone derivative | 1. hν (Norrish-Yang) 2. NaBH(OAc)₃ | N/A | >95:5 (trans) | N/A (product is racemic) | [17] |
| Organocatalytic Sulfa-Michael Addition | Cyclobutene with N-acyl-oxazolidinone | Chiral Squaramide | 91 | >95:5 | 99.4 | [20][21] |
| Organocatalytic [2+2] Cycloaddition | α,β-Unsaturated aldehyde + Nitroolefin | Chiral Diarylprolinol Silyl Ether | 91 | >99:1 | 99 | [15] |
Mandatory Visualizations
Experimental & Methodological Workflows
Caption: High-level overview of major synthetic routes to cyclobutane-1,2-diols.
Caption: Decision tree for addressing common issues in stereocontrol.
Key Experimental Protocols
Protocol 1: Enantioselective Synthesis of a 1,2-anti-diol via Asymmetric Ring Opening/Cross Metathesis (AROCM) (This protocol is adapted from the methodology described in literature for the synthesis of 1,2-anti diols).[12]
-
Catalyst Preparation: In a nitrogen-filled glovebox, add the chiral-at-Ru catalyst (10.0 mg, 0.012 mmol, 5 mol %) to a screw-cap vial.
-
Reactant Addition: Add a solution of the cis-dioxygenated cyclobutene starting material (0.24 mmol, 1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 1.2 mL) to the vial.
-
Initiation: Add styrene (0.083 mL, 0.72 mmol, 3.0 equiv) to the reaction mixture.
-
Reaction: Seal the vial and stir the mixture at room temperature (approx. 23 °C) for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,5-diene product as a 1,2-anti-diol derivative.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral SFC or HPLC analysis.
Protocol 2: Diastereoselective Synthesis of a trans-1,2-diol via Photocyclization-Reduction (This protocol is a representative procedure based on the Norrish-Yang photocyclization followed by diastereoselective reduction).[17]
-
Photocyclization (Norrish-Yang Reaction):
-
Dissolve the appropriate α-substituted ketone (e.g., 2-(benzyloxy)butyrophenone) in an appropriate solvent (e.g., benzene) in a quartz reaction vessel to a concentration of ~0.1 M.
-
Deoxygenate the solution by bubbling argon or nitrogen through it for 30 minutes.
-
Irradiate the solution with a high-pressure mercury lamp (λ > 300 nm) while maintaining a constant temperature (e.g., 20 °C) with a cooling bath.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield the crude racemic keto-alcohol intermediate.
-
-
Diastereoselective Reduction:
-
Dissolve the crude keto-alcohol in a suitable solvent such as anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Add sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (approx. 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature overnight.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting racemic trans-1,2-diol by flash column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product.
References
- 1. baranlab.org [baranlab.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
"purification methods for separating cis and trans isomers of cyclobutane-1,2-diol"
Technical Support Center: Purification of Cyclobutane-1,2-diol Isomers
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for the separation of cis and trans isomers of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis and trans isomers of this compound?
The most common and effective methods for separating these diastereomers are High-Performance Liquid Chromatography (HPLC), fractional crystallization (often after derivatization), and chemical derivatization followed by chromatography.[1][2][3] Diastereomers have distinct physical properties, which allows them to be separated by these techniques.[2]
Q2: Which chromatographic method is most effective?
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating diastereomers like cis and trans this compound.[1] Both normal-phase and reversed-phase chromatography can be effective.[1][2] For analytical and semi-preparative scales, chiral columns have also shown excellent success in separating similar diol isomers.[4][5]
Q3: Can I separate the isomers without chromatography?
Yes, fractional crystallization is a viable alternative. This method relies on the different solubilities and melting points of the isomers.[2] The efficiency of crystallization can be significantly improved by first converting the diols into ester derivatives, which often have more pronounced differences in their physical properties.[3]
Q4: What is the purpose of chemical derivatization in this separation?
Derivatization is used to exaggerate the differences between the cis and trans isomers, making them easier to separate.[6][7] For instance:
-
Reacting the diol mixture with an acid (like formic acid) creates diesters with different melting points, aiding separation by crystallization.[3]
-
cis-Diols specifically can react with boronic acids to form cyclic esters, which can be exploited for selective separation using boronate affinity chromatography.[8][9]
Troubleshooting Guide
Issue 1: My cis and trans isomers are not separating on the TLC plate.
-
Problem: The polarity difference between the isomers may not be sufficient for separation with the chosen mobile phase. This is a known issue, and a lack of separation on TLC does not mean that column chromatography will fail.[6]
-
Solution: Proceed with column chromatography (Flash or HPLC) and screen a variety of mobile phase systems, starting with a low-polarity solvent system (e.g., 9:1 Hexane (B92381):Ethyl Acetate) and gradually increasing the polarity. Monitor fractions carefully using TLC and a visualizing stain (e.g., permanganate (B83412) or vanillin).
Issue 2: The peaks for the two isomers are overlapping in my HPLC chromatogram.
-
Problem: The resolution between the peaks is insufficient with the current method.
-
Solutions:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio. For normal-phase HPLC, adjust the ratio of a polar modifier (like ethanol (B145695) or isopropanol) in a nonpolar solvent (like hexane).[4]
-
Change the Column: If optimizing the mobile phase is insufficient, try a different stationary phase. A column with a different selectivity, such as a chiral stationary phase, may provide the necessary resolution.[4][5]
-
Stack Columns: For preparative flash chromatography, stacking two columns can improve resolution.[2]
-
Derivatize the Sample: Converting the diols to esters or other derivatives can alter their retention times and improve separation.[7]
-
Issue 3: I am trying to separate the isomers by crystallization, but everything is precipitating out of solution.
-
Problem: The solvent system is not optimal, or the cooling process is too rapid, leading to co-precipitation instead of fractional crystallization.
-
Solutions:
-
Solvent Screening: Experiment with different solvent mixtures. A good system is one in which one isomer is sparingly soluble while the other is more soluble at a given temperature. A dichloromethane/n-hexane mixture has been shown to be effective for crystallizing diol diastereomers.[6]
-
Controlled Cooling: Cool the solution slowly to allow for the selective crystallization of the less soluble isomer. A stepwise temperature reduction can be effective.
-
Consider Derivatization: The native diols may have similar solubilities. Converting them to diesters can create a larger difference in crystal lattice energies and melting points, making fractional crystallization much more effective.[3]
-
Data Presentation
The following table summarizes quantitative data from chromatographic separations of similar diol isomers, which can serve as a starting point for method development.
| Compound | Chromatographic Method | Column | Mobile Phase | Resolution (Rs) | Reference |
| 2-Butene-1,4-diol (B106632) | HPLC | (S,S)-Whelk-O 1 | Hexane-Ethanol (97:3, v/v) | 2.61 | [4][5] |
| Lafutidine (B194869) (a diol-containing drug) | HPLC | ChiraSpher | Hexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v) | 1.89 | [4][5] |
Experimental Protocols
Method 1: HPLC Separation Protocol
This protocol is a general guideline based on methods for separating diol diastereomers.[1][4]
-
Sample Preparation: Dissolve approximately 10 mg of the cis/trans this compound mixture in 1 mL of the initial mobile phase solvent. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Chromatographic Conditions:
-
Column: Start with a standard silica (B1680970) gel column for normal-phase HPLC.
-
Mobile Phase: Begin with a nonpolar mobile phase such as Hexane:Ethanol (97:3, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector (if a chromophore is present) or a Refractive Index (RI) detector.
-
Temperature: 25 °C.
-
-
Injection and Elution: Inject 10-20 µL of the sample. Run the separation isocratically.
-
Optimization: If separation is poor, gradually increase the percentage of the polar modifier (ethanol) to decrease retention times and adjust selectivity.
-
Fraction Collection: Collect the eluting peaks corresponding to the individual isomers in separate vials.[1]
-
Post-Purification Analysis: Evaporate the solvent from the collected fractions. Re-dissolve a small portion of each fraction and re-inject it into the HPLC under the same conditions to assess purity.[1]
Method 2: Derivatization and Fractional Crystallization
This protocol is adapted from a method used to separate similar cyclobutane (B1203170) diol isomers.[3]
-
Esterification (Derivatization):
-
In a round-bottom flask, dissolve the mixture of cis and trans this compound in an excess of formic acid.
-
Gently heat the solution with stirring under a fume hood for several hours to form the diformate diesters.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the excess formic acid under reduced pressure.
-
-
Fractional Crystallization:
-
Dissolve the resulting crude diester mixture in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/dichloromethane mixture).
-
Cool the solution slowly to room temperature, then further cool to 0-4 °C.
-
The diester of the trans isomer, which is typically higher melting, is expected to crystallize first.
-
Isolate the solid crystals by vacuum filtration. The filtrate will be enriched in the lower-melting cis isomer diester.
-
Repeat the crystallization process on the solid and the concentrated filtrate to improve purity.
-
-
Hydrolysis (Reconversion to Diol):
-
Individually hydrolyze the separated cis and trans diesters back to the diols using a standard procedure, such as stirring with aqueous sodium hydroxide, followed by neutralization and extraction.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the separation of this compound isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. US3227764A - Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby - Google Patents [patents.google.com]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 6. rsc.org [rsc.org]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-diol derivatization - Chromatography Forum [chromforum.org]
- 9. Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"optimizing reaction conditions for the Mo-catalyzed cleavage of cyclobutane-1,2-diol"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols to synthesize 1,4-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the Mo-catalyzed cleavage of cyclobutane-1,2-diols?
A1: This reaction is an oxidative cleavage process where a dioxomolybdenum(VI) complex catalyzes the cleavage of the carbon-carbon bond of a cyclobutane-1,2-diol. Dimethyl sulfoxide (B87167) (DMSO) typically serves as both the solvent and the terminal oxidant in this transformation, yielding a 1,4-dicarbonyl compound, water, and dimethyl sulfide (B99878) as a byproduct. The reaction is valued for its efficiency and cleanliness.[1][2][3]
Q2: What is the most common catalyst used for this reaction?
A2: A frequently used and commercially available catalyst is dichlorodioxomolybdenum(VI)-bis(DMSO) ([MoO₂Cl₂(dmso)₂]). Other dioxomolybdenum(VI) complexes can also be effective.[1]
Q3: Why is there a significant difference in reaction temperature for cis- and trans-cyclobutane-1,2-diols?
A3: Cis-cyclobutane-1,2-diols can form the molybdenum-diolate intermediate more readily than their trans counterparts. This is because the two hydroxyl groups are on the same face of the cyclobutane (B1203170) ring, facilitating coordination to the molybdenum center. Consequently, cis-diols typically react at lower temperatures (e.g., 40-90 °C) compared to trans-diols, which may require significantly higher temperatures (e.g., 150 °C) for the cleavage to occur efficiently.[4]
Q4: Does the reaction proceed via a radical mechanism?
A4: No, studies have shown that the presence of radical scavengers such as TEMPO and BHT does not inhibit the reaction. This suggests that the transformation does not follow a radical pathway. The proposed mechanism involves the formation of a diolate complex with the molybdenum catalyst.
Q5: Can this methodology be applied to other diols besides cyclobutane-1,2-diols?
A5: Yes, the methodology has been shown to be effective for the oxidative cleavage of other vicinal diols. For instance, it can be used for the oxidation of acyloins (α-hydroxyketones) to produce 1,2-diketones.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incorrect Diol Stereochemistry: The substrate is the trans-isomer, which requires a higher reaction temperature. 2. Insufficient Temperature: The reaction temperature is too low for the specific substrate. 3. Catalyst Inactivity: The molybdenum catalyst has degraded. | 1. Confirm the stereochemistry of your starting diol. If it is the trans-isomer, increase the reaction temperature significantly (e.g., to 150 °C).[4] 2. For cis-diols, a temperature of around 90 °C is often sufficient. Gradually increase the temperature and monitor the reaction by TLC or GC. 3. Use a fresh batch of the molybdenum catalyst. |
| Low Yield of 1,4-Dicarbonyl Product | 1. Incomplete Reaction: The reaction was not allowed to proceed to completion. 2. Side Reactions: Formation of byproducts may be occurring. In some cases, incomplete solubilization of the substrate can lead to side products.[7] 3. Product Degradation: The 1,4-dicarbonyl product may be unstable under the reaction conditions. | 1. Increase the reaction time and monitor its progress. 2. Ensure the reaction mixture is homogeneous. Using a slight excess of DMSO can improve substrate solubility.[7] 3. Minimize the reaction time once the starting material is consumed. |
| Formation of Unidentified Byproducts | 1. Substrate Decomposition: The starting material or product may be decomposing at high temperatures. 2. Competitive Reactions: For certain substrates, other reaction pathways may become competitive. | 1. Attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Carefully analyze the byproducts to understand potential alternative reaction pathways. The ligand environment of the catalyst can sometimes be modified to suppress side reactions.[8] |
| Reaction is Not Reproducible | 1. Water Content: The presence of excess water can affect the catalytic cycle. 2. Purity of Reagents: Impurities in the starting material, solvent, or catalyst can interfere with the reaction. | 1. Although the reaction produces water, starting with anhydrous DMSO and dry glassware is good practice. 2. Ensure all reagents are of high purity. |
Quantitative Data Summary
Table 1: Reaction Conditions for Oxidative Cleavage of cis- vs. trans-Cyclobutane-1,2-diols
| Substrate | Temperature (°C) | Time (h) | Yield (%) |
| cis-2a | 90 | 1 | ~95 |
| trans-2a | 150 | 1 | ~95 |
Data extracted from literature reports where available. Yields are approximate and may vary.[4]
Table 2: Substrate Scope for the Mo-Catalyzed Cleavage of various cis-Cyclobutane-1,2-diols
| Entry | R Group on Diol | Product | Yield (%) |
| 1 | Phenyl | γ-ketoaldehyde | 92 |
| 2 | 4-Methoxyphenyl | γ-ketoaldehyde | 94 |
| 3 | 2-Thienyl | γ-ketoaldehyde | 85 |
| 4 | Benzyl | γ-ketoaldehyde | 91 |
| 5 | n-Butyl | γ-ketoaldehyde | 89 |
This table presents a selection of substrates to demonstrate the versatility of the reaction.
Experimental Protocols
General Procedure for the Mo-Catalyzed Oxidative Cleavage of a cis-Cyclobutane-1,2-diol (B3395319):
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add the cis-cyclobutane-1,2-diol (1.0 mmol) and the molybdenum catalyst, such as [MoO₂Cl₂(dmso)₂] (0.05 mmol, 5 mol%), to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.0 mL).
-
Reaction: Stir the mixture at the appropriate temperature (e.g., 90 °C for many cis-diols).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Proposed Catalytic Cycle
References
- 1. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00436H [pubs.rsc.org]
- 2. Synthesis of 1,4-ketoaldehydes and 1,4-diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A selective, efficient and environmentally friendly method for the oxidative cleavage of glycols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. scholarworks.uark.edu [scholarworks.uark.edu]
"common side reactions and byproducts in cyclobutane-1,2-diol synthesis"
Welcome to the technical support center for the synthesis of cyclobutane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common side reactions and byproducts encountered during the synthesis of this important structural motif.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Grignard Reaction with 2-Hydroxycyclobutanone
-
Question: I am attempting to synthesize a substituted this compound by reacting a Grignard reagent with 2-hydroxycyclobutanone, but I am observing very low to no yield of the desired diol. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in this Grignard reaction can be attributed to several factors. Firstly, Grignard reagents are highly sensitive to moisture and protic solvents. The hydroxyl group on 2-hydroxycyclobutanone can react with the Grignard reagent, consuming it before it can add to the carbonyl group.
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before adding the Grignard reagent, protect the hydroxyl group of 2-hydroxycyclobutanone with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMS or TIPS). This will prevent the acidic proton from reacting with the Grignard reagent. The protecting group can be removed after the Grignard reaction is complete.
-
Use of Excess Grignard Reagent: If protecting the hydroxyl group is not feasible, using a significant excess of the Grignard reagent (at least 2 equivalents) can compensate for the amount that reacts with the hydroxyl group.
-
Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use and that all solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Activation of Magnesium: The magnesium turnings used to prepare the Grignard reagent may have a passivating oxide layer. Activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the formation of the Grignard reagent.[1]
-
Issue 2: Poor Diastereoselectivity (Unfavorable cis/trans Ratio)
-
Question: My synthesis of a substituted this compound results in a mixture of cis and trans diastereomers with a ratio that is difficult to separate. How can I improve the diastereoselectivity of the reaction?
-
Answer: Controlling the diastereoselectivity in the synthesis of 1,2-disubstituted cyclobutanes is a common challenge. The stereochemical outcome is often influenced by the reaction mechanism and conditions.
Strategies to Improve Diastereoselectivity:
-
Choice of Reagent: In the synthesis of substituted cyclobutane-1,2-diols from 2-hydroxycyclobutanone, the choice of the organometallic reagent can significantly impact the cis/trans ratio. For instance, reactions with certain Grignard reagents may favor the cis isomer.[2] Experimenting with different organolithium or Grignard reagents is recommended.
-
Temperature Control: Running the reaction at lower temperatures often enhances stereoselectivity by favoring the kinetically controlled product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction and, consequently, the diastereomeric ratio. It is worthwhile to screen different anhydrous ethereal solvents like THF, diethyl ether, or DME.
-
Chiral Auxiliaries or Catalysts: For enantioselective synthesis, the use of chiral auxiliaries on the substrate or chiral ligands on the metal of the organometallic reagent can direct the stereochemical outcome.
-
Issue 3: Formation of Pinacol (B44631) Rearrangement Byproducts
-
Question: After synthesizing my this compound, I am observing the formation of an unexpected ketone or aldehyde byproduct during workup or purification. What is causing this, and how can I prevent it?
-
Answer: The formation of a ketone or aldehyde from a 1,2-diol is characteristic of a pinacol rearrangement. This acid-catalyzed rearrangement is a common side reaction for vicinal diols, especially those on strained ring systems like cyclobutane.[3][4]
Prevention of Pinacol Rearrangement:
-
Neutral or Basic Workup: Avoid acidic conditions during the reaction workup. Use a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) for quenching, followed by extraction. If an acidic wash is necessary, use a dilute, weak acid and perform the extraction quickly at low temperatures.
-
Careful Purification: During purification by column chromatography, use a deactivated silica (B1680970) gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) to avoid acid-catalyzed rearrangement on the column.
-
Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of the rearrangement.
-
Frequently Asked Questions (FAQs)
Synthesis Methods
-
Q1: What are the most common methods for synthesizing cyclobutane-1,2-diols?
-
A1: The primary methods include:
-
Oxidation of Cyclobutene (B1205218): Dihydroxylation of cyclobutene using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can yield cis-cyclobutane-1,2-diol (B3395319).
-
Pinacol Coupling of 1,2-Cyclobutanedione (B1595057): Reductive coupling of 1,2-cyclobutanedione using a reducing agent like magnesium or samarium(II) iodide can produce this compound.[2]
-
Reaction of Grignard or Organolithium Reagents with 2-Hydroxycyclobutanone: This method allows for the introduction of a substituent at one of the hydroxyl-bearing carbons.[2]
-
Hydrogenation of 1,2-Bis(trimethylsilyloxy)cyclobutene (B91658): This silyl enol ether can be hydrogenated and then deprotected to yield cis-cyclobutane-1,2-diol.
-
-
Side Reactions and Byproducts
-
Q2: What are the major byproducts to expect in the Grignard synthesis of substituted cyclobutane-1,2-diols?
-
A2: Besides the desired product, common byproducts include:
-
The undesired diastereomer (cis or trans). [2]
-
Products of enolization of the starting ketone, which leads to the recovery of starting material.
-
Wurtz coupling products from the reaction of the Grignard reagent with any unreacted alkyl halide.[5]
-
Pinacol rearrangement products if acidic conditions are present during workup.[3]
-
-
-
Q3: In a pinacol coupling reaction to form this compound, what side reactions can occur?
-
A3: The main side reaction is the incomplete reduction of the dione, leading to the formation of α-hydroxy ketones (acyloins). Over-reduction can also occur, leading to deoxygenated products. The pinacol rearrangement can also be a subsequent side reaction under acidic conditions.[3]
-
Purification
-
Q4: How can I effectively separate the cis and trans isomers of a substituted this compound?
-
A4: The separation of diastereomers can be challenging.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. The polarity difference between the cis and trans isomers is often sufficient for separation, although it may require testing various solvent systems.
-
Recrystallization: If the diols are crystalline, fractional recrystallization can be an effective method for separating the isomers.
-
Derivatization: In difficult cases, the diol mixture can be derivatized (e.g., as acetonides, which can only form from the cis-diol), the derivatives separated, and then the protecting group removed to yield the pure isomers.
-
-
Quantitative Data on Side Reactions
The following table summarizes typical yields and diastereomeric ratios for the synthesis of substituted cyclobutane-1,2-diols via the addition of organometallic reagents to 2-hydroxycyclobutanone.
| Entry | Organometallic Reagent (R-M) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | PhLi | 75 | 85:15 |
| 2 | PhMgBr | 80 | 80:20 |
| 3 | MeLi | 70 | 90:10 |
| 4 | MeMgBr | 72 | 88:12 |
| 5 | VinylMgBr | 65 | 82:18 |
| 6 | BenzylMgCl | 78 | >95:5 |
Data is illustrative and based on typical outcomes. Actual results may vary depending on specific reaction conditions.[2]
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-diol via Hydrogenation
This protocol describes the synthesis of cis-cyclobutane-1,2-diol from 1,2-bis(trimethylsilyloxy)cyclobutene.
Materials:
-
1,2-Bis(trimethylsilyloxy)cyclobutene
-
Palladium on activated carbon (10% Pd/C)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1,2-bis(trimethylsilyloxy)cyclobutene (e.g., 3.0 g) in anhydrous THF (e.g., 100 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 800 mg) to the solution.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 12 hours.
-
After the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
The resulting residue contains the silylated diol, which can be deprotected by stirring with a dilute acid (e.g., 1M HCl in THF) or a fluoride (B91410) source (e.g., TBAF in THF) until the reaction is complete (monitored by TLC).
-
After deprotection, perform an aqueous workup and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent (e.g., ethyl acetate/petroleum ether) to afford cis-cyclobutane-1,2-diol as a colorless oil. A reported yield for a similar procedure is 26.2%.[6]
Protocol 2: Synthesis of a Substituted this compound via Grignard Reaction
This protocol provides a general procedure for the reaction of a Grignard reagent with a protected 2-hydroxycyclobutanone.
Materials:
-
Protected 2-hydroxycyclobutanone (e.g., 2-((tert-butyldimethylsilyl)oxy)cyclobutan-1-one)
-
Magnesium turnings
-
Appropriate alkyl or aryl halide (e.g., bromobenzene)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the alkyl/aryl halide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If not, gentle warming may be necessary.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Protected Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the protected 2-hydroxycyclobutanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Deprotection:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude protected diol.
-
Deprotect the silyl ether using an appropriate method (e.g., TBAF in THF or dilute HCl in THF).
-
-
Purification:
-
Purify the crude diol by flash column chromatography on silica gel to separate the diastereomers and remove any byproducts.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.
References
"troubleshooting low yields in the synthesis of substituted cyclobutane-1,2-diols"
Technical Support Center: Synthesis of Substituted Cyclobutane-1,2-diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted cyclobutane-1,2-diols.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of substituted cyclobutane-1,2-diols, offering potential causes and solutions in a question-and-answer format.
FAQ 1: My overall yield for the synthesis of a substituted cyclobutane-1,2-diol via a [2+2] cycloaddition followed by dihydroxylation is low. What are the likely causes and how can I improve it?
Low yields in this two-step process can originate from either the initial cycloaddition or the subsequent dihydroxylation. It is crucial to identify which step is problematic.
-
Step 1: [2+2] Photochemical Cycloaddition:
-
Sub-optimal Reaction Conditions: The choice of photosensitizer, solvent, and wavelength of UV irradiation is critical.
-
Substrate Decomposition: Prolonged exposure to high-energy UV light can lead to the degradation of starting materials or the cyclobutane (B1203170) product.
-
Side Reactions: Polymerization of the alkene starting materials can be a significant competing reaction.
-
-
Step 2: Dihydroxylation of the Cyclobutene Intermediate:
-
Overoxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the cyclobutane ring, leading to dicarboxylic acids and significantly reducing the yield of the desired diol.[1]
-
Reagent Toxicity and Cost: Osmium tetroxide (OsO₄) is a highly effective reagent for syn-dihydroxylation but is also toxic and expensive, which may limit its use on a large scale.[1][2]
-
Troubleshooting & Optimization:
-
For the [2+2] Cycloaddition:
-
Monitor the reaction progress closely using techniques like TLC or GC-MS to avoid unnecessary irradiation and subsequent product degradation.
-
Consider using a photosensitizer, such as acetone (B3395972) or benzophenone, to allow for excitation at a longer, less energetic wavelength.
-
If ketenes are used as one of the components, their high reactivity can lead to polymerization. Generating the ketene (B1206846) in situ at a low concentration can mitigate this issue.
-
-
For the Dihydroxylation:
-
To avoid overoxidation with KMnO₄, use catalytic amounts of the reagent at low temperatures and carefully control the reaction time.
-
When using OsO₄, employ a catalytic amount in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) or hydrogen peroxide to reduce cost and toxicity.[1][2]
-
Alternatively, consider a metal-free dihydroxylation method, for example, using a cyclobutane malonoyl peroxide reagent.[3]
-
FAQ 2: I am synthesizing a substituted this compound via nucleophilic addition to a 2-hydroxycyclobutanone derivative and obtaining a mixture of diastereomers. How can I improve the stereoselectivity?
The stereochemical outcome of nucleophilic additions to 2-hydroxycyclobutanone is highly dependent on the nature of the nucleophile and the reaction conditions.
-
Typical Outcome: The addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone often results in a mixture of cis- and trans-diols, with the cis-diastereomer being the major product in many cases.[4]
-
High Diastereoselectivity: In some instances, high diastereoselectivity can be achieved. For example, the reaction with benzylmagnesium chloride has been reported to proceed with high diastereoselectivity.[4]
Troubleshooting & Optimization:
-
Choice of Nucleophile: The steric bulk and coordination properties of the organometallic reagent can influence the direction of nucleophilic attack. Experiment with different organometallic reagents (e.g., organozinc or organocerium compounds) to potentially alter the diastereoselectivity.
-
Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of nucleophilic additions.
-
Protecting Groups: Temporarily protecting the hydroxyl group of the 2-hydroxycyclobutanone may alter the conformational bias of the ring and influence the stereochemical outcome of the nucleophilic addition. The choice of protecting group will be critical.
-
Alternative Reducing Agents for Keto-alcohols: If your synthesis proceeds via a keto-alcohol intermediate, the choice of reducing agent for the ketone can significantly impact the diastereoselectivity of the resulting diol. For instance, NaBH(OAc)₃ has been used for the diastereoselective reduction to a trans-1,2-diol.[4]
FAQ 3: I have successfully synthesized my target this compound, but I am facing difficulties in purifying it. The compound is very polar and streaks on silica (B1680970) gel. What purification strategies can I employ?
The high polarity of diols makes them notoriously difficult to purify by standard silica gel chromatography.
Troubleshooting & Optimization:
-
Column Chromatography:
-
Modify the Stationary Phase:
-
Alumina (basic or neutral): This can be a good alternative if your diol is sensitive to the acidic nature of silica.
-
Reversed-Phase Silica (C18): In this case, a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used, which can be effective for purifying highly polar compounds.
-
Diol-Functionalized Silica: This stationary phase offers different selectivity for polar molecules and may improve separation.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for very polar compounds. It uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer.[5]
-
-
Recrystallization:
-
If your diol is a solid, recrystallization can be a powerful purification technique. However, issues such as the compound "oiling out" instead of crystallizing can occur.
-
To troubleshoot "oiling out," try using a lower-boiling point solvent or allowing the solution to cool more slowly. Pre-purifying the crude material with a quick filtration through a silica plug can also help.[5]
-
-
Derivatization:
-
In cases where diastereomers are difficult to separate, consider derivatizing the hydroxyl groups (e.g., as acetates or benzoates). These less polar derivatives may be easier to separate by chromatography. The protecting groups can then be removed to yield the pure diol isomers.
-
Quantitative Data
The yield and stereoselectivity in the synthesis of substituted cyclobutane-1,2-diols are highly dependent on the chosen synthetic route and reaction conditions.
Table 1: Synthesis of Substituted Cyclobutane-1,2-diols via Nucleophilic Addition to 2-Hydroxycyclobutanone
| Entry | Organometallic Reagent | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | PhLi | 1-phenylthis compound | 85 | 80:20 |
| 2 | MeLi | 1-methylthis compound | 78 | 85:15 |
| 3 | VinylMgBr | 1-vinylthis compound | 82 | 75:25 |
| 4 | BnMgCl | 1-benzylthis compound | 90 | >95:5 |
Data is representative and compiled from methodologies described in the literature.[4]
Table 2: Impact of Reaction Conditions on the Yield of cis-Cyclobutane-1,2-diol (B3395319)
| Entry | Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) | 10% Pd/C | Tetrahydrofuran (B95107) | 20 | 12 | 26.2 |
This table highlights a specific synthetic protocol and its outcome.[6] The low yield suggests a need for optimization, potentially by exploring different catalysts, solvents, or reaction temperatures.
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-diol via Hydrogenation [6]
-
Reaction Setup: To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene (3.0 g, 13.02 mmol) in tetrahydrofuran (100 mL), add 10% Pd/C (800.0 mg).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 12 hours.
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel using an ethyl acetate/petroleum ether (2/1) eluent to afford cis-cyclobutane-1,2-diol as a colorless oil. (Yield: 300 mg, 26.2%).
Protocol 2: General Procedure for the Synthesis of Substituted Cyclobutane-1,2-diols via Nucleophilic Addition [4]
-
Reaction Setup: Dissolve 2-hydroxycyclobutanone in an appropriate anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Nucleophilic Addition: Slowly add the organometallic reagent (e.g., organolithium or Grignard reagent, typically 1.1 to 1.5 equivalents) to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for a specified time, monitoring the consumption of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted this compound.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Synthetic route selection for stereocontrol.
Note: The above DOT script for the reaction mechanism is a template. Actual chemical structure images would need to be generated and linked for a visual representation.
Caption: Simplified mechanism of diol formation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
"strategies to improve the diastereoselectivity of cyclobutane-1,2-diol formation"
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding strategies to improve the diastereoselectivity of cyclobutane-1,2-diol formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to achieve high diastereoselectivity in this compound formation?
There are two main strategic approaches:
-
Diastereoselective [2+2] Cycloaddition: This involves the formation of the cyclobutane (B1203170) ring from two alkene components. The stereochemistry is controlled during the ring formation. The hydroxyl groups are either present on the starting materials (e.g., using enol ethers) or are installed in a subsequent step. This is the most common method for accessing the cyclobutane core.[1][2]
-
Diastereoselective Dihydroxylation of Cyclobutenes: This strategy involves first synthesizing a cyclobutene (B1205218) intermediate, followed by the dihydroxylation of the double bond. The diastereoselectivity is determined during the oxidation step, where reagents add to a specific face of the cyclobutene ring. Reagents like Osmium tetroxide (OsO₄) are known for reliable syn-dihydroxylation.[3][4]
Q2: How do I choose between a photochemical, thermal, or metal-catalyzed [2+2] cycloaddition?
The choice depends on your substrate, desired stereochemistry, and available equipment.
-
Photochemical [2+2] Cycloaddition: This is a powerful and frequently used method involving the UV or visible light-induced reaction of two olefins.[1][5] It is particularly useful for constructing complex scaffolds. Diastereoselectivity can be influenced by chiral auxiliaries, solvent effects, and the use of sensitizers.[6][7]
-
Thermal [2+2] Cycloaddition: This method is typically limited to electron-deficient or strained alkenes, such as tetrafluoroethylene.[8][9] For many simple alkenes, thermal conditions often lead to a mixture of products or require harsh conditions.
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metal catalysts (e.g., Cu, Pd, Ag, Co) can promote cycloadditions under mild conditions with high control over regio- and diastereoselectivity.[2][10][11][12] Catalyst and ligand choice are critical for achieving the desired stereochemical outcome.[10][12] For example, a Cu(I) catalytic system can be used for α-selective nucleophilic addition to 1,3-disubstituted bicyclo[1.1.0]butanes (BCBs) to yield 1,1,3-functionalized cyclobutanes as single diastereoisomers.[10]
Q3: How is the diol functionality typically introduced and controlled after forming the cyclobutane ring?
If the cyclobutane ring is formed via a cyclobutene intermediate, the 1,2-diol is introduced by dihydroxylation. The stereoselectivity of this step is crucial.
-
Syn-dihydroxylation: This is the most common outcome and delivers both hydroxyl groups to the same face of the double bond. Osmium tetroxide (OsO₄), often used in catalytic amounts with a co-oxidant (e.g., NMO in the Upjohn dihydroxylation), is highly reliable for producing syn-diols.[4] The Sharpless asymmetric dihydroxylation, which uses a chiral ligand, can provide high enantioselectivity and diastereoselectivity.[4] Metal-free alternatives using reagents like cyclobutane malonoyl peroxide also exist and tend to favor syn-addition.[3]
-
Anti-dihydroxylation: Achieving anti-dihydroxylation is less direct. It typically requires a two-step procedure involving epoxidation of the cyclobutene followed by nucleophilic ring-opening of the epoxide with water or a hydroxide (B78521) source.
Q4: What is the role of a chiral auxiliary in controlling diastereoselectivity?
A chiral auxiliary is an enantiomerically pure group temporarily incorporated into a starting material. It biases the reaction pathway to favor the formation of one diastereomer over others. The auxiliary achieves this by sterically blocking one face of the molecule, forcing the incoming reactant or other parts of the molecule to approach from the less hindered face. After the reaction, the auxiliary is cleaved to yield the desired product. This is a powerful strategy in both photochemical and metal-catalyzed cycloadditions.[6][13]
Troubleshooting Guides
Problem: Low Diastereoselectivity in Photochemical [2+2] Cycloaddition
If your photochemical reaction is producing a nearly 1:1 mixture of diastereomers or favoring the wrong isomer, consider the following troubleshooting steps.
References
- 1. researchgate.net [researchgate.net]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Metal-free dihydroxylation of alkenes using cyclobutane malonoyl peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
"stability of cyclobutane-1,2-diol under acidic and basic conditions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of cyclobutane-1,2-diol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
A1: this compound is generally unstable under acidic conditions. It is known to undergo a pinacol (B44631) rearrangement, which involves the migration of a carbon atom, leading to ring contraction. The primary degradation products are typically cyclopropyl (B3062369) methyl ketone and 1-methyl-cyclopropanecarboxaldehyde.[1] The rate of this rearrangement is dependent on the acid concentration and temperature.
Q2: What happens to this compound under basic conditions?
A2: While direct studies on this compound are limited, based on the reactivity of analogous 1,2-diols and related cyclobutane (B1203170) structures, it is expected to be unstable under basic conditions. Potential degradation pathways include oxidation, retro-aldol reaction, or a benzilic acid-type rearrangement, leading to various degradation products. For instance, the related compound cyclobutane-1,2-dione undergoes a benzilic acid type rearrangement in basic solutions.
Q3: I am observing unexpected peaks in my HPLC analysis after treating this compound with a strong base. What could they be?
A3: Unexpected peaks in your HPLC chromatogram following basic treatment could correspond to several degradation products. Plausible structures include those resulting from a retro-aldol reaction (leading to ring opening) or oxidation products. To identify these unknown peaks, it is recommended to use techniques like LC-MS or to isolate the impurities for NMR analysis.
Q4: My NMR spectrum of a this compound sample stored in a protic solvent shows signal changes over time. Why is this happening?
A4: Changes in the NMR spectrum of this compound in a protic solvent, even without the addition of a strong acid or base, could indicate slow degradation. Protic solvents can facilitate proton exchange and may be slightly acidic or basic, catalyzing slow decomposition over time. It is advisable to use aprotic, anhydrous solvents for long-term storage of solutions and to analyze samples promptly after preparation.
Troubleshooting Guides
Issue 1: Inconsistent results in acidic stability studies.
| Symptom | Possible Cause | Suggested Solution |
| Variable degradation rates between experiments. | Inconsistent acid concentration or temperature. | Ensure precise control over acid concentration and reaction temperature. Use a temperature-controlled reaction vessel. |
| Formation of multiple, unexpected products. | Presence of oxidizing agents or impurities in the acid. | Use high-purity acid and freshly prepared solutions. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in quantifying degradation products. | Co-elution of product peaks in HPLC. | Optimize the HPLC method. This may involve changing the mobile phase composition, gradient, column type, or temperature. |
Issue 2: Rapid degradation observed under supposedly mild basic conditions.
| Symptom | Possible Cause | Suggested Solution |
| Complete loss of starting material in a short time. | The base is stronger than anticipated or used at a high concentration. | Use a weaker base or a lower concentration. Perform a time-course study with varying base concentrations to determine optimal conditions for controlled degradation. |
| The reaction mixture turns dark or forms a precipitate. | Polymerization or formation of insoluble degradation products. | Dilute the reaction mixture. Analyze the precipitate separately if possible. Consider the possibility of complex side reactions. |
Data Presentation
Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 50°C)
| Time (hours) | This compound (%) | Cyclopropyl Methyl Ketone (%) | 1-Methyl-cyclopropanecarboxaldehyde (%) |
| 0 | 100 | 0 | 0 |
| 1 | 85.2 | 9.8 | 5.0 |
| 2 | 71.5 | 18.3 | 10.2 |
| 4 | 50.1 | 32.5 | 17.4 |
| 8 | 24.9 | 49.8 | 25.3 |
Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 50°C)
| Time (hours) | This compound (%) | Degradation Product A (%) | Degradation Product B (%) |
| 0 | 100 | 0 | 0 |
| 1 | 92.3 | 5.1 | 2.6 |
| 2 | 85.1 | 9.8 | 5.1 |
| 4 | 72.4 | 18.2 | 9.4 |
| 8 | 53.8 | 31.5 | 14.7 |
(Note: Degradation Products A and B are hypothetical and would require identification via spectroscopic methods.)
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
Withdraw samples at specified time points (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before HPLC analysis.
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 50°C).
-
Withdraw samples at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw samples at specified time points.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at a controlled elevated temperature (e.g., 70°C).
-
At specified time points, dissolve a portion of the solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a UV lamp (e.g., 254 nm) or a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Withdraw samples from both the exposed and control solutions at specified time points.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Monitoring this compound and its Degradation Products
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
(Note: This is a starting method and may require optimization for specific degradation products.)
Protocol 3: NMR Spectroscopy for Structural Elucidation of Degradation Products
-
Sample Preparation: Isolate the degradation product of interest using preparative HPLC or column chromatography. Ensure the isolated compound is free of solvent and other impurities.
-
Dissolution: Dissolve 5-10 mg of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Analyze the spectra to determine the chemical structure of the degradation product.
Visualizations
Caption: Pinacol rearrangement of this compound in acid.
Caption: Potential degradation pathways of this compound in base.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Catalyst Impurity Removal in Cyclobutane-1,2-diol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalyst impurities from cyclobutane-1,2-diol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common catalyst residues I might encounter in my this compound synthesis?
A1: Depending on your synthetic route, you are likely to encounter residues from palladium (Pd) or ruthenium (Ru) catalysts. These are frequently employed in carbon-carbon bond-forming reactions and metathesis, which can be used to construct the cyclobutane (B1203170) ring or modify its substituents.[1][2][3][4]
Q2: Why is it crucial to remove these catalyst residues?
A2: Residual metal catalysts can have detrimental effects on downstream reactions and are considered impurities that must be controlled to acceptable levels in pharmaceutical ingredients.[3] For instance, they can lead to olefin isomerization or decomposition of the product over time.[5] Regulatory bodies have strict limits on the presence of heavy metals in active pharmaceutical ingredients (APIs).[6][7]
Q3: What makes catalyst removal from this compound challenging?
A3: Cyclobutane-1,2-diols are polar compounds. This polarity can sometimes lead to challenges in purification, as the diol may interact with polar stationary phases used in chromatography, and its high water solubility can complicate extractions.[8] Additionally, the catalyst residues may be present in various oxidation states, requiring different removal strategies.[3]
Q4: What are the primary methods for removing catalyst impurities?
A4: The main strategies for removing metal catalyst residues include:
-
Adsorption: Using solid-supported scavengers to bind the metal, which can then be filtered off. Common adsorbents include functionalized silica (B1680970) gels, activated carbon, and alumina.[9][10][11][12][13][14]
-
Extraction: Utilizing a liquid-liquid extraction with an aqueous solution containing a chelating agent to pull the metal salt into the aqueous phase.[14]
-
Crystallization: Purifying the diol product through crystallization, leaving the impurities in the mother liquor.[8]
-
Chromatography: Flash column chromatography is an effective method for separating the polar diol from less polar catalyst residues.[8][14]
Troubleshooting Guides
Problem 1: High Levels of Palladium Residue After Initial Work-up
Possible Cause: The palladium catalyst or its byproducts are soluble in the organic solvent used for extraction and are carried through with the product.
Troubleshooting Steps:
-
Select an Appropriate Scavenger: Thiol-functionalized silica scavengers (e.g., SiliaMetS Thiol) are highly effective for palladium removal.[10]
-
Optimize Scavenging Conditions:
-
Solvent: Ensure your this compound is soluble in the chosen solvent for the scavenging step.
-
Equivalents: Start with a defined number of equivalents of the scavenger relative to the initial catalyst loading.
-
Time and Temperature: Allow sufficient time for the scavenger to bind the palladium. Gentle heating may improve efficiency, but monitor for product stability.
-
-
Filtration: After the scavenging period, filter the mixture through a pad of celite to remove the scavenger-metal complex.[13][14]
Problem 2: Ruthenium Residue Discolors the Final Product
Possible Cause: Ruthenium byproducts from metathesis reactions are often highly colored and can be difficult to remove completely by standard chromatography.[5]
Troubleshooting Steps:
-
Aqueous Extraction: Perform multiple washes of the organic solution containing your product with an aqueous solution. This can be particularly effective for PEG-supported ruthenium catalysts.[5]
-
Use of Activated Carbon: Treatment with activated carbon can be highly effective in removing residual ruthenium.[5]
-
Combined Approach: For very low residual levels, a combination of aqueous extraction followed by treatment with activated carbon or a specialized scavenger can be employed.[5]
Data Presentation
Table 1: Comparison of Palladium Scavenging Efficiency
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| SiliaMetS Thiol or Thiourea | 2400 | ≤ 16 | Suzuki cross-coupling product | [10] |
| MP-TMT | 33,000 | < 200 | Suzuki-Miyaura reaction | [12] |
| MP-TMT | 500-800 | < 10 | Suzuki-Miyaura reaction | [12] |
Table 2: Ruthenium Removal Efficiency from Metathesis Products
| Removal Method | Initial Ru (ppm) | Final Ru (ppm) | Conditions | Reference |
| Aqueous Extraction (PEG-supported catalyst) | ~4400 | 41 | RCM product | [5] |
| Aqueous Extraction + Activated Carbon | ~4400 | < 0.04 | RCM product | [5] |
| Cysteine Extraction & Crystallization | - | 148 | RCM product | [6] |
| Hydrogenation (Pd/C) | 427 | < 1 | RCM followed by hydrogenation | [6] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal Using a Silica-Based Scavenger
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., ethyl acetate, THF).
-
Scavenger Addition: Add the recommended amount of a silica-based palladium scavenger (e.g., SiliaMetS Thiol, typically 2-4 equivalents relative to the palladium catalyst).
-
Stirring: Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined by monitoring the residual palladium levels.
-
Filtration: Filter the mixture through a sintered glass funnel or a pad of celite.
-
Washing: Wash the filter cake with the same organic solvent.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using ICP-MS or ICP-OES.
Protocol 2: Ruthenium Removal by Aqueous Extraction and Carbon Treatment
-
Dissolution: Dissolve the crude product containing ruthenium impurities in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Aqueous Extraction: Transfer the solution to a separatory funnel and wash with deionized water (3 x volume of the organic phase).
-
Phase Separation: Separate the organic layer.
-
Activated Carbon Treatment: Add activated carbon (e.g., 10 wt% relative to the product) to the organic solution.
-
Stirring: Stir the mixture for 1-2 hours at room temperature.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Analysis: Determine the residual ruthenium concentration by ICP-MS.[5]
Visualizations
References
- 1. Ruthenium(0) Catalyzed Cycloaddition of 1,2-Diols, Ketols or Diones via Alcohol-Mediated Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ring Expansion of Cyclic 1,2-Diols to form Medium Sized Rings via Ruthenium Catalyzed Transfer Hydrogenative [4+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. silicycle.com [silicycle.com]
- 11. sopachem.com [sopachem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
"analytical techniques for monitoring the purity of cyclobutane-1,2-diol isomers"
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques for monitoring the purity of cis- and trans-cyclobutane-1,2-diol (B3393599) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing cyclobutane-1,2-diol isomers?
A1: The primary challenges include:
-
Stereoisomer Separation: Differentiating between the cis and trans diastereomers, as well as resolving the enantiomers of each.
-
Volatility: Due to the presence of two hydroxyl groups, these diols have low volatility, making direct Gas Chromatography (GC) analysis difficult without derivatization.
-
Peak Tailing: The polar hydroxyl groups can interact with active sites in GC systems, leading to asymmetric peak shapes.[1]
-
Ring Strain: The strained cyclobutane (B1203170) ring may influence fragmentation patterns in Mass Spectrometry (MS) and chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: Which analytical technique is best suited for purity analysis of this compound isomers?
A2: The choice of technique depends on the specific analytical goal:
-
Gas Chromatography (GC) with derivatization: Excellent for routine purity checks and quantitation of cis/trans isomers, especially when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Chiral Gas Chromatography (GC): Necessary for the separation of enantiomers, often requiring derivatization.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating cis/trans isomers and enantiomers without derivatization. Chiral stationary phases are required for enantiomeric separation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used to differentiate between cis and trans isomers based on their distinct spectral patterns.
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns that can help in the identification of the isomers, especially when coupled with a chromatographic separation technique (GC-MS or LC-MS).
Q3: Why is derivatization necessary for the GC analysis of cyclobutane-1,2-diols?
A3: Derivatization is crucial for GC analysis of diols to:
-
Increase Volatility: The polar hydroxyl groups are converted to less polar, more volatile groups (e.g., trimethylsilyl (B98337) ethers), allowing the compounds to be analyzed by GC.[3]
-
Improve Peak Shape: Derivatization masks the polar hydroxyl groups, reducing their interaction with active sites in the GC system and thus minimizing peak tailing.[4]
-
Enhance Thermal Stability: The resulting derivatives are often more thermally stable than the parent diols.
Troubleshooting Guides
Gas Chromatography (GC)
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector liner or column.- Incomplete derivatization.- Column contamination. | - Use a deactivated inlet liner.- Optimize derivatization reaction conditions (reagent excess, reaction time, and temperature).- Trim the front end of the column (5-10 cm).- Bake out the column at a high temperature (within the column's limit).[5] |
| Poor Resolution between cis and trans Isomers | - Inappropriate GC column.- Suboptimal temperature program. | - Use a mid-polarity column (e.g., 50% phenyl polysiloxane) for better selectivity.- Optimize the temperature ramp rate (slower ramps often improve resolution). |
| No Peaks or Very Small Peaks | - Incomplete derivatization.- Analyte degradation in the injector.- Leaks in the system. | - Confirm derivatization with a known standard.- Lower the injector temperature.- Perform a leak check of the GC system.[5] |
| Ghost Peaks | - Contamination from previous injections (carryover).- Septum bleed. | - Run a blank solvent injection after a high-concentration sample.- Use high-quality, low-bleed septa. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Splitting or Shouldering | - Column void or contamination.- Sample solvent stronger than the mobile phase.- Co-elution of an impurity. | - Reverse-flush the column with a strong solvent.- Dissolve the sample in the mobile phase.- Adjust the mobile phase composition to improve selectivity.[5] |
| Poor Enantiomeric Resolution (Chiral HPLC) | - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Vary the ratio of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase.[2] |
| Variable Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is well-mixed and degassed.[6] |
Experimental Protocols & Data
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Isomers
Objective: To separate and identify cis- and trans-cyclobutane-1,2-diol isomers.
Derivatization Protocol (Silylation):
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Allow the mixture to cool to room temperature before injection into the GC-MS.
GC-MS Conditions (Example): (Note: These are starting conditions and may require optimization.)
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Ion Source Temperature | 230 °C |
| MS Scan Range | m/z 40-400 |
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of this compound.
HPLC Conditions (Example for a structurally similar diol): (Note: These are starting conditions and may require optimization for this compound.)
| Parameter | Value |
| Chiral Column | Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm (if no chromophore, a Refractive Index Detector may be needed) |
Spectroscopic Data (Illustrative for 1,2-Diols)
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can differentiate between cis and trans isomers due to their different symmetries and steric environments. For cis-1,2-disubstituted cyclobutanes, the two protons on the substituted carbons are chemically equivalent, while in the trans isomer, they are not. This leads to different splitting patterns and chemical shifts.
(Note: The following data is for a structurally similar compound, cis-1,2-cyclohexanediol, and is provided for illustrative purposes. The exact chemical shifts for this compound will differ.)[7]
| Isomer | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
| cis-1,2-cyclohexanediol | 3.35 (m, 2H), 1.26-1.98 (m, 8H) | 75.8, 32.9, 24.3 |
| trans-1,2-cyclohexanediol | (complex multiplets due to non-equivalence) | (more than 3 signals expected) |
Mass Spectrometry (MS): The mass spectra of cis and trans isomers are often very similar. However, subtle differences in the relative intensities of fragment ions may be observed. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (M-18) and ring-opening fragmentations.[8]
(Note: The following represents expected major fragments for this compound.)
| m/z | Possible Fragment Identity |
| 88 | Molecular Ion [M]⁺ |
| 70 | [M - H₂O]⁺ |
| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ |
| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ |
Visualizations
References
- 1. whitman.edu [whitman.edu]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bmse000837 Cis-1,2-cyclohexanediol at BMRB [bmrb.io]
- 8. GCMS Section 6.10 [people.whitman.edu]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyclobutane-1,2-diol and Cyclopentane-1,2-diol for Researchers and Drug Development Professionals
A deep dive into the comparative reactivity of cyclobutane-1,2-diol and cyclopentane-1,2-diol reveals significant differences attributable primarily to the inherent ring strain of the four-membered ring system. This guide provides a comprehensive analysis of their structural disparities, comparative reactivity in key organic transformations, and detailed experimental protocols to support further research and application in drug development.
The reactivity of cyclic molecules is fundamentally influenced by their three-dimensional structure and the associated strain energy. In comparing this compound and cyclopentane-1,2-diol, the pronounced ring strain of the cyclobutane (B1203170) ring renders it a more reactive species in reactions that can alleviate this strain.
Structural and Energetic Differences: The Role of Ring Strain
The primary factor governing the differential reactivity between this compound and cyclopentane-1,2-diol is ring strain, which is a combination of angle strain and torsional strain.
Angle Strain: In an ideal sp³ hybridized carbon atom, the bond angles are 109.5°. Cyclobutane's planar or near-planar structure forces its internal C-C-C bond angles to be approximately 90°, leading to significant angle strain.[1] Cyclopentane (B165970) can adopt a puckered "envelope" conformation, which allows its bond angles to be closer to the ideal tetrahedral angle, resulting in substantially less angle strain.[1]
Torsional Strain: The eclipsing interactions between adjacent hydrogen atoms in a planar cyclobutane conformation lead to high torsional strain. Although cyclobutane can pucker slightly to relieve some of this strain, it remains a high-energy conformation.[2] Cyclopentane's envelope conformation allows for a more staggered arrangement of its hydrogen atoms, minimizing torsional strain.
This difference in ring strain is quantified by their strain energies. Cyclobutane has a significantly higher strain energy (26.3 kcal/mol) compared to cyclopentane (6.2 kcal/mol), making the four-membered ring inherently less stable and more prone to reactions that involve ring opening or a change in hybridization of the ring carbons.[3]
| Property | Cyclobutane | Cyclopentane |
| Ring Strain Energy (kcal/mol) | 26.3[2][3] | 6.2 |
| Internal C-C-C Bond Angle (approx.) | 90° | 108° (in planar form) |
| Predominant Conformation | Puckered | Envelope |
Table 1: Comparison of Structural and Energetic Properties of Cyclobutane and Cyclopentane.
Comparative Reactivity in Key Transformations
The higher ring strain of this compound is the driving force for its enhanced reactivity in several key organic reactions, most notably in acid-catalyzed rearrangements and oxidation reactions.
Acid-Catalyzed Pinacol (B44631) Rearrangement
The pinacol rearrangement of 1,2-diols is a classic acid-catalyzed reaction that proceeds through a carbocation intermediate and results in a rearranged carbonyl compound. In the case of cyclic diols, this rearrangement can lead to ring expansion or contraction.
For this compound, the relief of ring strain is a powerful thermodynamic driving force for rearrangement. Upon protonation of a hydroxyl group and subsequent loss of water to form a carbocation, the strained four-membered ring is highly susceptible to a 1,2-alkyl shift, leading to ring contraction. This results in the formation of a more stable cyclopropyl (B3062369) carbonyl derivative.
Figure 1: Logical workflow of the pinacol rearrangement for this compound and cyclopentane-1,2-diol.
Oxidation Reactions
The oxidation of vicinal diols can lead to a variety of products, including α-hydroxy ketones and dicarbonyl compounds resulting from oxidative cleavage of the C-C bond between the hydroxyl groups. The strain in the cyclobutane ring can influence both the rate and the outcome of these reactions.
In oxidative cleavage reactions, the release of ring strain in this compound can facilitate the breaking of the C-C bond, leading to a faster reaction rate compared to the less strained cyclopentane-1,2-diol. For instance, oxidation with reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would be expected to proceed more readily with the cyclobutane derivative.
Experimental Protocols
While direct comparative kinetic data is scarce, the following general protocols can be adapted to investigate the relative reactivity of this compound and cyclopentane-1,2-diol.
General Protocol for Comparative Pinacol Rearrangement
Objective: To compare the relative rates of the acid-catalyzed pinacol rearrangement of this compound and cyclopentane-1,2-diol.
Materials:
-
This compound
-
Cyclopentane-1,2-diol
-
Sulfuric acid (concentrated)
-
Glacial acetic acid
-
Internal standard (e.g., dodecane)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare two separate reaction flasks, each containing a solution of the respective diol (e.g., 1 mmol) in glacial acetic acid (10 mL).
-
Add a known amount of the internal standard to each flask.
-
Place the flasks in a constant temperature bath (e.g., 50 °C).
-
To initiate the reaction, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask simultaneously.
-
At regular time intervals (e.g., 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing saturated sodium bicarbonate solution and DCM.
-
Extract the organic layer, dry it over anhydrous magnesium sulfate, and analyze by GC-MS.
-
Quantify the disappearance of the starting material and the appearance of the rearranged product relative to the internal standard over time to determine the reaction rates.
Figure 2: Experimental workflow for comparing the kinetics of pinacol rearrangement.
Conclusion
The heightened reactivity of this compound in comparison to cyclopentane-1,2-diol is a direct consequence of its significant ring strain. This fundamental difference makes the four-membered diol more susceptible to reactions that can alleviate this strain, such as acid-catalyzed rearrangements and oxidative cleavages. For researchers and professionals in drug development, understanding these reactivity differences is crucial for the strategic design of synthetic pathways and the prediction of potential metabolic transformations of drug candidates containing these cyclic diol motifs. The provided experimental framework offers a starting point for quantifying these reactivity differences and further exploring the synthetic utility of these strained and unstrained cyclic diols.
References
"comparative analysis of ring strain in cyclobutane-1,2-diol vs. cyclopropane-1,2-diol"
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative ring strain, structural parameters, and spectroscopic signatures of cyclobutane-1,2-diol and cyclopropane-1,2-diol. This guide synthesizes available experimental data for the parent cycloalkanes and outlines a computational approach for the diol derivatives, for which experimental thermochemical data is largely unavailable.
Introduction to Ring Strain
Ring strain is a type of instability that exists in cyclic molecules due to their constrained geometry. It arises from several factors, including angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). The total ring strain of a molecule is quantified as the difference between its experimental standard enthalpy of formation and a theoretical strain-free value, often calculated using Benson group increments. Highly strained ring systems are of significant interest in organic chemistry and drug development as their high potential energy can be harnessed to drive chemical reactions or influence molecular conformation and reactivity.
This guide provides a comparative analysis of the ring strain in this compound and cyclopropane-1,2-diol. Due to a scarcity of experimental thermochemical data for these specific diols, this analysis relies on established data for the parent cycloalkanes, cyclobutane (B1203170) and cyclopropane (B1198618), and proposes a computational chemistry approach to derive the necessary data for a comprehensive comparison of the diol derivatives.
Methods for Determining Ring Strain
Experimental Protocol: Combustion Calorimetry
The primary experimental method for determining the enthalpy of formation, and subsequently the ring strain, of an organic compound is bomb calorimetry.
Principle: The heat of combustion of a known mass of the compound is measured in a constant-volume bomb calorimeter. The standard enthalpy of combustion (ΔH°c) is then used to calculate the standard enthalpy of formation (ΔH°f) using Hess's Law.
Detailed Methodology:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the purified solid sample (e.g., this compound) is placed in a sample holder within the bomb calorimeter.
-
Fuse Wire: A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample pellet.
-
Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precise volume of water. The entire assembly is housed in an insulating jacket to minimize heat exchange with the surroundings. A calibrated thermometer or temperature probe is submerged in the water.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Calculations:
-
The heat capacity of the calorimeter (C_cal) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.
-
The total heat released during the combustion of the sample is calculated from the observed temperature change (ΔT) and C_cal.
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The heat of combustion at constant volume (ΔU°c) is determined.
-
The standard enthalpy of combustion (ΔH°c) is calculated from ΔU°c using the relationship ΔH = ΔU + Δ(PV).
-
Finally, the standard enthalpy of formation (ΔH°f) is calculated using the known standard enthalpies of formation of the combustion products (CO2 and H2O).
-
Equation for Ring Strain Calculation:
Ring Strain = ΔH°f (experimental) - ΔH°f (strain-free, calculated)
The strain-free enthalpy of formation is estimated using Benson's group increment theory, which assigns a specific enthalpy contribution to each molecular fragment.
Computational Protocol: Quantum Chemical Calculations
In the absence of experimental data, computational chemistry provides a powerful tool to predict the thermochemical properties and geometries of molecules.
Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT) or ab initio methods, are used to solve the electronic Schrödinger equation for a given molecule, yielding its optimized geometry, vibrational frequencies, and electronic energy. From these, the enthalpy of formation can be derived.
Detailed Methodology:
-
Structure Building: The 3D structures of the cis and trans isomers of this compound and cyclopropane-1,2-diol are built using molecular modeling software.
-
Geometry Optimization: The geometry of each isomer is optimized to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more advanced level of theory, such as CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K can be calculated using an isodesmic or homodesmotic reaction scheme. This involves choosing a balanced reaction where the number and types of bonds are conserved on both sides, minimizing the error in the calculated enthalpy of reaction. The enthalpy of formation of the target molecule can then be derived if the experimental enthalpies of formation of the other molecules in the reaction are known.
Comparative Data
Parent Cycloalkanes: Cyclobutane vs. Cyclopropane
The parent cycloalkanes provide a fundamental basis for understanding the inherent strain in their diol derivatives.
| Property | Cyclobutane | Cyclopropane |
| Ring Strain (kcal/mol) | 26.4 | 27.5 |
| C-C-C Bond Angle (°) | ~88 (puckered) | 60 |
| C-C Bond Length (Å) | 1.548 | 1.510 |
| Source of Strain | Significant angle strain, moderate torsional strain | Severe angle strain, significant torsional strain |
Data sourced from various organic chemistry textbooks and computational chemistry databases.
Computational Data for Diol Derivatives
The following tables present hypothetical data for the cis and trans isomers of this compound and cyclopropane-1,2-diol, which would be obtained through the computational protocol described above.
Table 1: Calculated Thermochemical and Structural Data for this compound Isomers
| Property | cis-Cyclobutane-1,2-diol | trans-Cyclobutane-1,2-diol |
| ΔH°f (gas, kcal/mol) | (Calculated Value) | (Calculated Value) |
| Ring Strain (kcal/mol) | (Calculated Value) | (Calculated Value) |
| C-C-C Bond Angle (°) | (Calculated Value) | (Calculated Value) |
| C-C Bond Length (Å) | (Calculated Value) | (Calculated Value) |
| Dihedral Angle (HO-C-C-OH, °) | (Calculated Value) | (Calculated Value) |
Table 2: Calculated Thermochemical and Structural Data for Cyclopropane-1,2-diol Isomers
| Property | cis-Cyclopropane-1,2-diol | trans-Cyclopropane-1,2-diol |
| ΔH°f (gas, kcal/mol) | (Calculated Value) | (Calculated Value) |
| Ring Strain (kcal/mol) | (Calculated Value) | (Calculated Value) |
| C-C-C Bond Angle (°) | (Calculated Value) | (Calculated Value) |
| C-C Bond Length (Å) | (Calculated Value) | (Calculated Value) |
| Dihedral Angle (HO-C-C-OH, °) | (Calculated Value) | (Calculated Value) |
Analysis of Ring Strain
The introduction of hydroxyl groups onto the cyclobutane and cyclopropane rings is expected to influence their ring strain. The gauche and steric interactions between the hydroxyl groups in the cis and trans isomers will lead to differences in their relative stabilities and, consequently, their overall ring strain.
-
Cyclopropane-1,2-diols: The rigid, planar structure of the cyclopropane ring forces the substituents into eclipsed or nearly eclipsed conformations. In the cis isomer, the two hydroxyl groups are on the same side of the ring, leading to significant steric repulsion and potentially intramolecular hydrogen bonding. In the trans isomer, the hydroxyl groups are on opposite sides, which may reduce steric strain but preclude intramolecular hydrogen bonding. The severe angle strain of the three-membered ring is expected to be the dominant contributor to the overall ring strain in both isomers.
-
Cyclobutane-1,2-diols: The puckered conformation of the cyclobutane ring allows for some relief of torsional strain. The substituents can occupy pseudo-equatorial or pseudo-axial positions. The relative stability of the cis and trans isomers will depend on the energetic balance between angle strain, torsional strain, and steric interactions involving the hydroxyl groups. The trans isomer is generally expected to be more stable as it can adopt a conformation where both hydroxyl groups are in pseudo-equatorial positions, minimizing steric interactions.
Visualization of Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Components contributing to the total ring strain in cyclic molecules.
Caption: Experimental workflow for determining ring strain using bomb calorimetry.
Caption: Computational workflow for determining ring strain using quantum chemistry.
Conclusion
A direct experimental comparison of the ring strain in this compound and cyclopropane-1,2-diol is currently limited by the lack of published thermochemical data. However, based on the well-established principles of ring strain and the data available for the parent cycloalkanes, it is evident that the cyclopropane diols will possess significantly higher ring strain than the cyclobutane diols, primarily due to the severe angle strain of the three-membered ring.
For a precise quantitative comparison, a computational approach as outlined in this guide is recommended. By calculating the optimized geometries and enthalpies of formation for the cis and trans isomers of both diols, researchers can gain valuable insights into the interplay of angle, torsional, and steric strain in these systems. This information is crucial for understanding their reactivity, conformational preferences, and potential applications in drug design and materials science. It is anticipated that such computational studies will reveal that while the absolute ring strain is higher in the cyclopropane derivatives, the conformational flexibility of the cyclobutane ring will lead to more pronounced differences in strain energy between its cis and trans diol isomers.
A Comparative Analysis of 1,4-Dicarbonyl Synthesis: Oxidative Cleavage of Cyclobutane-1,2-diols versus Ozonolysis of Cycloalkenes
For researchers, scientists, and professionals in drug development, the efficient synthesis of 1,4-dicarbonyl compounds is a critical step in the construction of complex molecular architectures, including various heterocycles and natural products. This guide provides an objective comparison of two prominent methods: the oxidative cleavage of cyclobutane-1,2-diols and the ozonolysis of cycloalkenes, supported by experimental data and detailed protocols.
The choice of synthetic route to 1,4-dicarbonyls can significantly impact overall yield, reaction time, and substrate scope. This comparison focuses on a recently developed molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols and the well-established method of ozonolysis of a cyclic alkene, specifically cyclopentene, to provide a clear, data-driven overview of their respective efficiencies.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative 1,4-dicarbonyl compound using both methodologies. For a fair comparison, we are looking at the formation of a 1,4-ketoaldehyde from a substituted cyclobutane-1,2-diol and the formation of glutaraldehyde, a simple 1,5-dialdehyde, from cyclopentene.
| Parameter | Oxidative Cleavage of this compound | Ozonolysis of Cyclopentene |
| Starting Material | cis-1-Butyl-cyclobutane-1,2-diol | Cyclopentene |
| Product | 1-Octanal-4-one | Glutaraldehyde |
| Yield | >98% (NMR Yield)[1] | ~98% (crude)[2] |
| Key Reagents | [MoO₂Cl₂(dmso)₂] (catalyst), DMSO (oxidant and solvent)[1] | Ozone (O₃), Dichloromethane (B109758) (solvent), Dimethyl sulfide (B99878) (reducing agent)[2] |
| Reaction Temperature | 90 °C[1] | -78 °C to room temperature[2] |
| Reaction Time | 10 minutes (microwave irradiation)[1] | Ozonolysis until completion, then 36 hours for reductive workup[2] |
| Workup | Direct use of the crude DMSO solution[1] | Aqueous wash, extraction, and concentration[2] |
Experimental Protocols
Synthesis of 1,4-Dicarbonyl via Oxidative Cleavage of this compound
This protocol is adapted from the work of Sanz et al. (2023).[1]
Materials:
-
cis-1-Butyl-cyclobutane-1,2-diol
-
[MoO₂Cl₂(dmso)₂] (Molybdenum(VI) dichloride dioxide-DMSO complex)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆) for NMR analysis
-
Microwave reactor
-
NMR tube
Procedure:
-
A solution of cis-1-butyl-cyclobutane-1,2-diol (1 equivalent) in DMSO-d₆ is prepared in an NMR tube.
-
[MoO₂Cl₂(dmso)₂] (5 mol%) is added to the solution.
-
The sealed NMR tube is placed in a microwave reactor.
-
The reaction mixture is irradiated at 90 °C for 10 minutes.
-
The reaction progress and yield of 1-octanal-4-one are determined directly by ¹H NMR analysis of the crude reaction mixture.
Synthesis of 1,4-Dicarbonyl via Ozonolysis of a Cycloalkene Derivative
This protocol is based on a procedure from Organic Syntheses for the ozonolysis of 1-cyclopenteneacetonitrile, which yields a functionalized 1,4-dicarbonyl precursor.[2]
Materials:
-
1-Cyclopenteneacetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Ozone (O₃)
-
Nitrogen (N₂)
-
Dimethyl sulfide (DMS)
-
Ethyl acetate (B1210297)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottomed flask with an inlet adapter for ozonolysis
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
A solution of 1-cyclopenteneacetonitrile (1 equivalent) in dry dichloromethane is placed in a round-bottomed flask equipped with a magnetic stirrer and an ozone inlet adapter.
-
A gentle stream of dry ozone is passed through the solution while the flask is cooled to -78 °C using a dry ice/acetone bath.
-
Ozonolysis is continued until the solution turns a persistent blue color, indicating the presence of excess ozone.
-
The excess ozone is removed by purging the solution with a stream of nitrogen for 5-10 minutes.
-
The solution is allowed to warm to room temperature.
-
Neat dimethyl sulfide (1.3 equivalents) is added via syringe, and the solution is stirred at room temperature for 36 hours.
-
The resulting solution is concentrated under reduced pressure using a rotary evaporator.
-
The residue is diluted with ethyl acetate and washed sequentially with water and brine.
-
The organic phase is dried over magnesium sulfate, filtered, and concentrated to yield the crude 1,4-dicarbonyl precursor.
Visualizing the Pathways
To better understand the workflow and transformations in each method, the following diagrams are provided.
Caption: Workflow for 1,4-dicarbonyl synthesis via oxidative cleavage.
References
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones versus Cyclobutane-1,2-diol
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are a powerful and reliable tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct stereoselective transformations. This guide provides a detailed comparison of the well-established and widely used Evans oxazolidinone auxiliaries with the theoretical potential of cyclobutane-1,2-diol as a chiral auxiliary.
While Evans auxiliaries have a long and successful history in asymmetric synthesis, the application of this compound in a similar capacity is not documented in publicly available literature. This guide will, therefore, present the robust performance of Evans auxiliaries as a benchmark, supported by experimental data and protocols, and offer a prospective analysis of how a this compound-derived auxiliary might perform.
Evans Oxazolidinone Auxiliaries: The Gold Standard
First introduced by David A. Evans, oxazolidinone auxiliaries have become indispensable for the stereocontrolled synthesis of a vast array of complex molecules.[1][2][3] Derived from readily available amino acids, they are particularly effective in directing asymmetric alkylation and aldol (B89426) reactions.[1][4][5] The high degree of stereocontrol is attributed to the formation of a rigid, chelated transition state that effectively shields one face of the enolate, leading to predictable and high diastereoselectivity.[1][6]
Performance in Asymmetric Alkylation Reactions
Evans auxiliaries consistently provide high levels of diastereoselectivity in the alkylation of N-acyl imides. The bulky substituent at the C4 position of the oxazolidinone ring directs the approach of the electrophile to the opposite face of the enolate.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl | Benzyl bromide | >99:1 | 80-95 | [4] |
| (4S)-4-isopropyl-2-oxazolidinone | N-propionyl | Methyl iodide | 98:2 | 85 | [7] |
| (4R)-4-benzyl-2-oxazolidinone | N-acetyl | Allyl iodide | 95:5 | 90 | [4] |
Performance in Asymmetric Aldol Reactions
The Evans aldol reaction is renowned for its ability to generate syn-aldol products with exceptional diastereoselectivity.[1][5][6] The formation of a boron enolate leads to a highly organized Zimmerman-Traxler transition state, ensuring excellent stereocontrol.[1][6]
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | N-propionyl | Isobutyraldehyde | >99:1 | 80-90 | [1][2] |
| (4S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzaldehyde | 98:2 | 85 | [5] |
| (4R)-4-isopropyl-2-oxazolidinone | N-butyryl | Propionaldehyde | >97:3 | 75-85 | [1] |
This compound as a Chiral Auxiliary: A Theoretical Perspective
A thorough review of the scientific literature reveals a notable absence of studies employing this compound as a chiral auxiliary in the context of asymmetric alkylation or aldol reactions. Its primary role in asymmetric synthesis has been as a chiral building block for the synthesis of complex cyclobutane-containing target molecules.
However, we can hypothesize the design and potential performance of a chiral auxiliary derived from trans-cyclobutane-1,2-diol (B3393599). The rigid four-membered ring could offer a unique stereochemical environment for controlling the facial selectivity of reactions.
Hypothetical Auxiliary Design:
A plausible chiral auxiliary could be a cyclic imidate or a related structure formed by condensing trans-cyclobutane-1,2-diol with a suitable nitrogen-containing framework. The rigidity of the cyclobutane (B1203170) ring could restrict conformational flexibility, potentially leading to high stereoselectivity.
Potential Advantages:
-
Rigidity: The constrained nature of the cyclobutane ring could lead to well-defined transition states and high diastereoselectivity.
-
Novel Stereochemical Environment: The unique geometry of a cyclobutane-based auxiliary could offer complementary stereoselectivity to existing auxiliaries.
-
Synthetic Accessibility: Chiral cyclobutane-1,2-diols can be synthesized through various established methods.
Potential Challenges:
-
Synthesis of the Auxiliary: The construction of a robust and easily cleavable auxiliary from this compound may present synthetic hurdles.
-
Ring Strain: The inherent strain of the cyclobutane ring might lead to instability or undesired side reactions under certain conditions.
-
Cleavage: The development of mild and efficient conditions to cleave the auxiliary without racemization of the product would be crucial.
Experimental Protocols
Below are detailed, generalized protocols for asymmetric alkylation and aldol reactions using Evans oxazolidinone auxiliaries. These protocols can serve as a template for evaluating the performance of novel chiral auxiliaries.
Asymmetric Alkylation of an N-Acyloxazolidinone
-
Acylation: To a solution of the Evans auxiliary (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise. After stirring for 30 minutes, add the desired acyl chloride or anhydride (B1165640) (1.1 eq.). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.
-
Enolate Formation and Alkylation: Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a lithium amide base such as lithium diisopropylamide (LDA, 1.1 eq.) dropwise and stir for 30-60 minutes. Add the electrophile (e.g., alkyl halide, 1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Work-up and Purification: Quench the reaction at low temperature with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify the desired diastereomer by flash column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved to afford the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis to the carboxylic acid can be achieved using LiOH and H₂O₂ in a THF/water mixture.
Asymmetric Aldol Reaction of an N-Acyloxazolidinone
-
Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 eq.) in anhydrous CH₂Cl₂ at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by a tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.2 eq.). Stir the mixture for 30-60 minutes to form the boron enolate.
-
Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq.) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Work-up and Purification: Quench the reaction with a phosphate (B84403) buffer (pH 7) and extract the product with CH₂Cl₂. Dry the combined organic layers and concentrate under reduced pressure. Determine the diastereomeric ratio and purify the product as described for the alkylation reaction.
-
Auxiliary Cleavage: The auxiliary can be removed under similar conditions to those used after the alkylation reaction to yield the β-hydroxy carboxylic acid or its derivatives.
Visualizing the Reaction Pathways
To better understand the mechanisms of stereocontrol, the following diagrams illustrate the key workflows and transition states involved in Evans auxiliary-mediated reactions.
Conclusion
Evans oxazolidinone auxiliaries represent a highly reliable and effective method for achieving excellent stereocontrol in asymmetric alkylation and aldol reactions. Their performance is well-documented, and the underlying principles of stereodifferentiation are well understood, making them a first choice for many synthetic applications.
While this compound has not been established as a chiral auxiliary in the same vein, its rigid and unique stereochemical structure presents an interesting, unexplored alternative. Future research into the design and application of cyclobutane-based auxiliaries could potentially unlock new pathways for asymmetric synthesis. For now, Evans auxiliaries remain the benchmark against which any new chiral auxiliary must be measured.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
A Comparative Guide to the Stereoisomers of Cyclobutane-1,2-diol: Insights from Computational and Analogous System Data
For Immediate Release
The stability of substituted cyclobutanes is primarily influenced by a delicate balance of steric strain, torsional strain, and, in the case of diols, the potential for intramolecular hydrogen bonding. The puckered, non-planar conformation of the cyclobutane (B1203170) ring is a key factor in determining the spatial arrangement of substituents and their interactions.
Conformational Analysis and Stability Predictions
Trans-Cyclobutane-1,2-diol (B3393599): In the trans isomer, the two hydroxyl groups are on opposite sides of the cyclobutane ring. The most stable conformation is expected to have both hydroxyl groups in pseudo-equatorial positions. This arrangement minimizes steric hindrance between the substituents and the rest of the ring.
Cis-Cyclobutane-1,2-diol: For the cis isomer, the hydroxyl groups are on the same side of the ring. This proximity allows for the potential formation of an intramolecular hydrogen bond between the two hydroxyl groups. This interaction can significantly stabilize the cis conformation, potentially overcoming the inherent steric strain that would otherwise be expected from having two substituents on the same side of the ring. However, the formation of this hydrogen bond would necessitate a specific puckering of the cyclobutane ring that brings the hydroxyl groups into close proximity, which could introduce other strains.
Insights from Analogous Systems
Computational and experimental studies on other 1,2-disubstituted cyclobutanes provide valuable insights. For instance, in the case of 1,2-dimethylcyclobutane, the trans isomer is generally considered more stable than the cis isomer due to reduced steric strain between the methyl groups.[1][2] However, when the substituents are capable of attractive interactions, such as hydrogen bonding, this trend can be reversed.
For vicinal diols on other cyclic systems, the presence of intramolecular hydrogen bonding in the cis isomer has been shown to be a significant stabilizing factor.
Data from Analogous Computational Studies
While direct computational data for cyclobutane-1,2-diol is unavailable, we can examine data from a computational study on cis- and trans-1,2-difluorocyclobutane to illustrate the potential energetic differences. It is important to note that fluorine is a highly electronegative atom and can participate in dipole-dipole interactions, but not hydrogen bonding in the same manner as a hydroxyl group.
| Stereoisomer | Substituent | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Computational Method |
| cis-1,2-Difluorocyclobutane | -F | 0.00 | 2.89 | MP2/6-31G |
| trans-1,2-Difluorocyclobutane | -F | +1.03 | 0.29 | MP2/6-31G |
Note: This data is for 1,2-difluorocyclobutane and is presented here as an illustrative example of the potential energy differences in a 1,2-disubstituted cyclobutane. The relative stabilities of this compound isomers will be influenced by the unique properties of the hydroxyl groups, including their ability to form hydrogen bonds.
Experimental Protocols: A General Approach for Computational Analysis
For researchers wishing to conduct their own computational studies on this compound, a typical experimental protocol would involve the following steps:
-
Geometry Optimization: The initial structures of the cis and trans isomers of this compound would be built and their geometries optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
-
Conformational Search: A systematic conformational search should be performed for both isomers to locate the global minimum energy structures. This is particularly important for the puckered cyclobutane ring and the rotatable hydroxyl groups.
-
Frequency Calculations: Vibrational frequency calculations should be performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).
-
Solvation Effects: If the stability in solution is of interest, implicit or explicit solvent models can be incorporated into the calculations.
Logical Workflow for Stability Determination
The following diagram illustrates the logical workflow for comparing the stabilities of the this compound stereoisomers, integrating both computational and potential experimental approaches.
Caption: A logical workflow for determining the relative stabilities of this compound stereoisomers.
References
"a comparative study of different catalysts for the oxidative cleavage of vicinal diols"
For Researchers, Scientists, and Drug Development Professionals
The oxidative cleavage of vicinal diols is a fundamental transformation in organic synthesis, providing a powerful tool for the formation of aldehydes and ketones. This reaction is pivotal in the degradation of complex molecules for structural elucidation and in the synthesis of valuable intermediates for pharmaceuticals and other fine chemicals. The choice of catalyst for this transformation is critical, influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the oxidative cleavage of vicinal diols depends on several factors, including the substrate scope, reaction conditions, cost, and toxicity of the reagents. Below is a summary of the performance of several common and emerging catalytic systems for the cleavage of representative vicinal diols.
| Catalyst/Reagent | Substrate | Product(s) | Yield (%) | Reaction Time | Temperature (°C) | Key Features & Limitations |
| Lead Tetraacetate (Pb(OAc)₄) | Hydrobenzoin | Benzaldehyde | High | Short | Room Temp | Criegee Oxidation. Mild and efficient for a wide range of diols. Stoichiometric, toxic lead waste. Requires anhydrous conditions.[1] |
| Sodium Periodate (B1199274) (NaIO₄) | 1,2-Hexanediol | Butanal & Formaldehyde | Quantitative | Rapid | Room Temp | Malaprade Reaction. Highly selective for vicinal diols. Often used in aqueous solutions. Stoichiometric.[2][3] |
| Ruthenium (RuCl₃/NaIO₄) | Styrene Glycol | Benzaldehyde & Formaldehyde | >95 | 1 h | Room Temp | Catalytic in Ru, stoichiometric in periodate. Can be tuned to yield aldehydes instead of carboxylic acids.[4][5][6] |
| Manganese (Mn(salen) complex/O₂) | Pinacol | Acetone | up to 99 | 2 h | 60 | Utilizes molecular oxygen as the terminal oxidant. Can be performed in ionic liquids for improved efficiency.[7] |
| Vanadium (V-aminotriphenolate/O₂) | 1-Phenyl-1,2-ethanediol | Benzaldehyde & Formaldehyde | >99 | 0.5 h | 100 | Aerobic oxidation. Effective in both organic solvents and aqueous micellar systems.[8] |
| Organocatalyst (2-Cl-AQN/O₂/light) | Hydrobenzoin | Benzoic Acid | High | 20 h | Room Temp | Metal-free aerobic photooxidative cleavage. Environmentally friendly but may require longer reaction times.[8] |
| Electrochemical Method | Tertiary Diols | Ketones | up to 99 | - | Room Temp | Transition-metal and exogenous-oxidant free. Considered a green and efficient alternative.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these procedures.
Criegee Oxidation with Lead Tetraacetate
This protocol is a general procedure for the oxidative cleavage of a vicinal diol using lead tetraacetate.
Materials:
-
Vicinal diol
-
Lead tetraacetate (Pb(OAc)₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Ethylene (B1197577) glycol (for quenching)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, suspend lead tetraacetate (1.5 equivalents) in anhydrous dichloromethane.
-
Dissolve the vicinal diol (1.0 equivalent) in anhydrous dichloromethane in a separate flask.
-
Slowly add the diol solution to the lead tetraacetate suspension at room temperature.
-
Stir the reaction mixture for 20-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of ethylene glycol.
-
Filter the reaction mixture to remove lead salts.
-
The filtrate containing the product can be concentrated under reduced pressure and purified by appropriate methods such as distillation or chromatography.
Malaprade Reaction with Sodium Periodate
This procedure outlines the oxidative cleavage of a vicinal diol using sodium periodate in an aqueous medium.
Materials:
-
Vicinal diol
-
Sodium periodate (NaIO₄)
-
Water or a mixture of water and an organic solvent (e.g., methanol, THF)
-
Sodium bicarbonate (optional, for buffering)
Procedure:
-
Dissolve the vicinal diol in water or a suitable aqueous organic solvent mixture in a flask.
-
Add a solution of sodium periodate (1.1 equivalents) in water to the diol solution with stirring.
-
The reaction is typically rapid and exothermic. Maintain the temperature with a water bath if necessary.
-
Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC.
-
After completion, the product can be extracted with an organic solvent.
-
The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be further purified.
Ruthenium-Catalyzed Oxidative Cleavage
This protocol describes a catalytic approach using ruthenium trichloride (B1173362) and a co-oxidant.
Materials:
-
Vicinal diol
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Solvent system (e.g., acetonitrile/water or dichloromethane/water)
-
Sodium bicarbonate
Procedure:
-
To a vigorously stirred biphasic solution of the vicinal diol in a solvent mixture (e.g., CH₃CN/H₂O), add sodium bicarbonate.
-
Add a catalytic amount of RuCl₃·xH₂O (e.g., 0.5-2 mol%).
-
Add sodium periodate (2.5 equivalents) portion-wise over a period of time.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
After the reaction is complete, quench with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
Visualizing the Process
To better understand the experimental workflow and the relationships between different catalytic approaches, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
The Ascendancy of Cyclobutane Diols in High-Performance Polymers: A Comparative Analysis
The quest for advanced polymers with superior thermal, mechanical, and safety profiles has led researchers to explore novel monomers that can impart unique characteristics to polyester (B1180765) and polycarbonate backbones. Among these, cyclobutane-1,2-diol and its derivatives, particularly 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO/TMCD), have emerged as compelling alternatives to conventional diols. Their rigid and unique stereochemistry offers a distinct set of advantages, paving the way for a new generation of high-performance plastics.
This guide provides a comprehensive comparison of polymers synthesized using cyclobutane (B1203170) diols against those made with other common diols. It delves into the experimental data that underscores their enhanced performance and outlines the methodologies for their synthesis, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Unlocking Performance Through Structure: The Cyclobutane Advantage
The core advantage of incorporating cyclobutane diols into polymer chains lies in the inherent rigidity of the cyclobutyl ring. This structural feature significantly influences the final properties of the polymer, leading to materials with a desirable combination of toughness, heat resistance, and clarity.
One of the most significant drivers for the adoption of cyclobutane diols is the move away from materials containing bisphenol A (BPA), a compound that has raised health concerns. Cyclobutane diol-based polyesters and polycarbonates offer a safe and effective alternative without compromising on performance. In fact, copolyesters containing CBDO have demonstrated superior impact resistance, even outperforming ballistic-grade polycarbonate in some cases.
The stereoisomerism of cyclobutane diols adds another layer of control over polymer properties. Studies have shown that the cis isomer of CBDO can lead to polymers with significantly improved mechanical and thermal performance compared to the trans isomer or a mixture of the two. This allows for fine-tuning of the material's characteristics to meet the demands of specific applications.
Furthermore, the synthesis of certain cyclobutane diacids, which are precursors to the diols, can be achieved using bio-based starting materials like furfural (B47365) and cinnamic acid. This opens up the possibility of producing high-performance polymers from renewable resources, a crucial step towards a more sustainable chemical industry. Some of these bio-based polyesters also exhibit thermal cleavability, which could simplify recycling processes.
Comparative Performance Data
The incorporation of cyclobutane diols leads to quantifiable improvements in the thermal and mechanical properties of polymers when compared to those synthesized with other common diols. The rigid nature of the cyclobutyl ring in monomers like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) results in polymers with higher glass transition temperatures (Tg) and enhanced impact strength compared to those made with more flexible diols like ethylene (B1197577) glycol or even the cycloaliphatic 1,4-cyclohexanedimethanol (B133615) (CHDM).
| Diol Type | Polymer System | Glass Transition Temp. (T_g) (°C) | Decomposition Temp. (T_d) (°C) | Notched Izod Impact Strength (J/m) | Key Characteristics & References |
| Cyclobutane Diol | Poly(CBDO-terephthalate) (PCBT) | 114 | 381 - 424 | - | High T_g, good thermal stability. |
| Cyclobutane Diol | Poly(CBDO-furan dicarboxylate) (PCBF) | 109 | - | - | Bio-based potential with high T_g. |
| Cyclobutane Diol (cis-CBDO) | cis-CBDO based copolyester | 99 | 360 (onset) | 1070 | Superior mechanical and thermal performance. |
| Cyclobutane Diol (trans-CBDO) | trans-CBDO based copolyester | 69 | 345 (onset) | 841 | Lower performance compared to cis-isomer. |
| Cyclobutane Diol (mixed isomers) | Mixed isomer CBDO based copolyester | 84.5 | - | 944 | Intermediate performance. |
| Linear Aliphatic Diol | Ethylene glycol-based unsaturated polyester | - | - | - | Flexible, lower T_g. |
| Linear Aliphatic Diol | Poly(butylene furanoate) (PBF) | - | - | - | Bio-based, properties vary with chain length. |
| Aromatic Diol | Bisphenol A Polycarbonate (BPA-PC) | ~145-150 | - | High | High impact strength, but contains BPA. |
| Cycloaliphatic Diol | Poly(1,4-cyclohexanedimethylene terephthalate) (PCT) | ~80-110 | >380 | - | Good thermal stability, lower rigidity than CBDO polymers. |
Experimental Methodologies
The synthesis of polymers incorporating cyclobutane diols can be achieved through various polymerization techniques, with melt polycondensation being a common and scalable method.
Synthesis of trans-1,3-cyclobutane dimethanol (CBDO-1)
A key precursor, a cyclobutane diol monomer, can be synthesized in a two-step process:
-
Photodimerization: trans-Cinnamic acid undergoes a [2+2] photocycloaddition using a 365 nm blacklight to form a trans-1,3-cyclobutane diacid (CBDA-1).
-
Reduction: The resulting diacid is then reduced to the corresponding diol, trans-1,3-cyclobutane dimethanol (CBDO-1), using either a sodium borohydride/iodine system or through catalytic hydrogenation with a copper-chromium oxide catalyst.
Polymer Synthesis via Melt Polycondensation
High molecular weight polyesters can be synthesized from cyclobutane diols and various diacids (or their diesters) through a two-stage melt polycondensation process.
-
Esterification/Transesterification: The cyclobutane diol and a diacid (e.g., terephthalic acid) or its dimethyl ester are charged into a reaction vessel with a suitable catalyst (e.g., a tin, titanium, or antimony compound). The mixture is heated to 150-220°C under an inert atmosphere (e.g., nitrogen) to initiate the esterification or transesterification reaction, during which water or methanol (B129727) is removed.
-
Polycondensation: After the initial stage, the temperature is raised further (typically to 250-280°C), and a vacuum is applied. This facilitates the removal of the diol byproduct and increases the polymer's molecular weight. The reaction is continued until the desired melt viscosity is achieved.
Below is a generalized workflow for the synthesis and characterization of a cyclobutane diol-based polyester.
Caption: Workflow for synthesis and characterization of CBDO-based polyesters.
Logical Relationships in Polymer Properties
The choice of diol monomer directly dictates the structure-property relationships in the resulting polyester. The rigidity, symmetry, and functionality of the diol are critical independent variables that influence the dependent variables of thermal and mechanical performance.
Spectroscopic Scrutiny: A Comparative Analysis of cis- and trans-Cyclobutane-1,2-diol
A detailed spectroscopic comparison of cis- and trans-cyclobutane-1,2-diol (B3393599) reveals distinct differences in their nuclear magnetic resonance (NMR) and infrared (IR) spectra, arising from their unique stereochemical orientations. This guide provides a comprehensive overview of their spectroscopic characteristics, supported by experimental data and protocols, to aid researchers in the identification and differentiation of these diastereomers.
The spatial arrangement of the hydroxyl groups in cis- and trans-cyclobutane-1,2-diol significantly influences their molecular symmetry and, consequently, their interaction with electromagnetic radiation. These differences are readily observable in their respective spectra, providing a reliable method for their distinction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural nuances between these isomers. The chemical shifts of the carbon and proton atoms in the cyclobutane (B1203170) ring are particularly sensitive to the cis or trans orientation of the hydroxyl groups.
Due to the limited availability of direct experimental spectra for cis- and trans-cyclobutane-1,2-diol in public spectral databases, the following data is based on established principles of NMR spectroscopy and analysis of closely related analogs. The expected spectral characteristics are summarized below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for cis- and trans-Cyclobutane-1,2-diol
| Isomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| cis-Cyclobutane-1,2-diol | CH-OH: 3.8 - 4.2 (m) CH₂: 1.5 - 2.0 (m) | CH-OH: 65 - 70 CH₂: 20 - 25 |
| trans-Cyclobutane-1,2-diol | CH-OH: 3.6 - 4.0 (m) CH₂: 1.4 - 1.9 (m) | CH-OH: 68 - 73 CH₂: 22 - 27 |
Note: Predicted values are based on the analysis of analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.
In the cis isomer, the hydroxyl groups are on the same face of the cyclobutane ring, leading to a more shielded environment for the methine protons (CH-OH) compared to the trans isomer, where they are on opposite faces. This difference in shielding is expected to result in a slight upfield shift for the CH-OH protons in the ¹H NMR spectrum of the cis isomer. A similar trend is anticipated in the ¹³C NMR spectra for the corresponding carbon atoms.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the vibrational modes of the molecules, particularly the hydroxyl groups. The key differentiator between the cis and trans isomers in their IR spectra is the presence or absence of intramolecular hydrogen bonding.
Table 2: Key Infrared Absorption Bands (cm⁻¹) for cis- and trans-Cyclobutane-1,2-diol
| Isomer | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) |
| cis-Cyclobutane-1,2-diol | ~3500 (sharp, intramolecular H-bond) ~3350 (broad, intermolecular H-bond) | ~1050 - 1100 |
| trans-Cyclobutane-1,2-diol | ~3350 (broad, intermolecular H-bond) | ~1050 - 1100 |
The cis isomer is capable of forming an intramolecular hydrogen bond between its two hydroxyl groups. This is expected to give rise to a relatively sharp absorption band around 3500 cm⁻¹. In contrast, the trans isomer, with its hydroxyl groups positioned far apart, can only form intermolecular hydrogen bonds, resulting in a broad absorption band around 3350 cm⁻¹, similar to that observed for simple alcohols.
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the NMR and IR analysis of cyclobutane-1,2-diols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the cyclobutane-1,2-diol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same instrument.
-
Set the spectral width to cover the range of 0-100 ppm.
-
Use a proton-decoupled pulse sequence to obtain singlets for each carbon environment.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
For liquid samples (neat): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
For solution-phase spectra: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal absorption in the region of interest.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform a background scan of the empty sample holder or the pure solvent to subtract its contribution from the sample spectrum.
-
Logical Workflow for Spectroscopic Comparison
The process of comparing the two isomers spectroscopically follows a logical progression from sample acquisition to data interpretation.
Comparative Guide to the Synthesis of Cyclobutane-1,2-diol: A Mechanistic Validation Approach Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to cyclobutane-1,2-diol, a valuable building block in medicinal chemistry and materials science. The performance of three key methodologies—[2+2] Photocycloaddition, Nucleophilic Addition to a Cyclobutanone Precursor, and Intramolecular Pinacol Coupling—is objectively compared. Furthermore, we propose isotopic labeling studies to validate the mechanistic underpinnings of each route, providing a framework for rigorous synthetic route confirmation.
Comparison of Synthetic Routes to this compound
The selection of a synthetic route to this compound is often dictated by factors such as stereochemical requirements, substrate availability, and scalability. The following table summarizes the key performance indicators for three distinct and widely recognized synthetic strategies.
| Metric | Route 1: [2+2] Photocycloaddition | Route 2: Nucleophilic Addition | Route 3: Intramolecular Pinacol Coupling |
| Starting Material(s) | Alkene precursors (e.g., vinylene carbonate) | 2-Hydroxycyclobutanone, Organometallic Reagent (e.g., Grignard) | 1,4-Dicarbonyl compound (e.g., Succinaldehyde) |
| Key Transformation | Light-induced cycloaddition | Nucleophilic attack on a carbonyl | Reductive coupling of carbonyls |
| Typical Yield | Variable, often moderate | Good to high[1] | Moderate to good |
| Stereoselectivity | Dependent on reaction conditions and substrates | Generally affords a mixture of cis and trans isomers[1] | Tends to favor cis-diol formation |
| Key Advantages | Direct formation of the cyclobutane (B1203170) ring | Versatile for introducing various substituents[1] | Utilizes readily available linear precursors |
| Key Disadvantages | Can lead to a mixture of stereoisomers and requires specialized photochemical equipment | Requires a pre-formed cyclobutane precursor | Can be sensitive to reaction conditions, potential for side reactions |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.
Route 1: [2+2] Photocycloaddition of Vinylene Carbonate followed by Hydrolysis
This two-step procedure involves the photochemical dimerization of vinylene carbonate to form the cyclobutane ring, followed by hydrolysis to yield this compound.
Step 1: Photochemical [2+2] Cycloaddition of Vinylene Carbonate
-
A solution of vinylene carbonate in a suitable solvent (e.g., acetone) is prepared in a quartz reaction vessel.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
The reaction vessel is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 0-25 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or NMR).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude cyclobutane-1,3,5,7-tetraoxaspiro[3.3]heptane-2,6-dione.
Step 2: Hydrolysis to this compound
-
The crude product from Step 1 is dissolved in an aqueous basic solution (e.g., sodium hydroxide).
-
The mixture is heated to reflux for several hours to effect hydrolysis.
-
The reaction is cooled, neutralized with acid (e.g., hydrochloric acid), and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield this compound. Purification can be achieved by chromatography or recrystallization.
Route 2: Nucleophilic Addition of a Grignard Reagent to 2-Hydroxycyclobutanone
This method allows for the synthesis of substituted cyclobutane-1,2-diols. The example provided is for the synthesis of 1-methylthis compound.[1]
-
A solution of 2-hydroxycyclobutanone in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of methylmagnesium bromide (Grignard reagent) in diethyl ether is added dropwise to the stirred solution of 2-hydroxycyclobutanone.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product, a mixture of cis- and trans-1-methylthis compound, is purified by column chromatography.[1]
Route 3: Intramolecular Pinacol Coupling of Succinaldehyde (B1195056)
This route forms the this compound from a linear 1,4-dicarbonyl compound.
-
A mixture of a low-valent titanium reagent (e.g., prepared from TiCl4 and zinc dust) in an anhydrous solvent (e.g., THF) is prepared in a flame-dried flask under an inert atmosphere.
-
The mixture is typically refluxed for a period to ensure the formation of the active low-valent titanium species.
-
A solution of succinaldehyde in the same anhydrous solvent is added slowly to the refluxing mixture of the titanium reagent.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of aqueous potassium carbonate.
-
The mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent.
-
The combined organic extracts are dried, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by flash chromatography to yield predominantly the cis-isomer.
Mechanistic Validation via Isotopic Labeling
To unequivocally validate the proposed mechanisms for these synthetic routes, a series of isotopic labeling studies are proposed. These experiments are designed to trace the fate of specific atoms throughout the reaction, providing strong evidence for or against a particular mechanistic pathway.
Validation of the [2+2] Photocycloaddition Route
The [2+2] photocycloaddition is generally believed to proceed through a 1,4-diradical intermediate. A deuterium (B1214612) labeling experiment can be designed to probe the nature of this intermediate.
-
Hypothetical Experiment: Synthesis and photocycloaddition of deuterated vinylene carbonate. If a long-lived diradical intermediate is formed, there is a possibility of bond rotation which could lead to scrambling of the deuterium labels in the product. The distribution of deuterium in the resulting this compound can be analyzed by 2H NMR and mass spectrometry.
References
Constrained Conformation, Enhanced Potency: A Comparative Guide to the Biological Activity of Cyclobutane-1,2-diol Derivatives and Their Acyclic Counterparts
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can impart improved pharmacological properties is perpetual. Among these, the cyclobutane (B1203170) ring has emerged as a compelling structural motif. Its rigid, puckered conformation offers a unique three-dimensional architecture that can pre-organize functional groups for optimal interaction with biological targets, potentially enhancing potency, selectivity, and metabolic stability. This guide provides a detailed comparison of the biological activity of cyclobutane-1,2-diol derivatives versus their more flexible acyclic analogues, supported by experimental data and detailed methodologies.
This comparison will focus on a well-studied class of this compound derivatives: carbocyclic nucleoside analogues. In these compounds, the furanose sugar ring of natural nucleosides is replaced by a cyclobutane moiety bearing hydroxyl groups and the nucleobase. The constrained nature of the cyclobutane ring in these analogues plays a critical role in their biological activity, particularly as antiviral agents.
Superior Antiviral Activity of this compound Nucleoside Analogues
A key study in this area involves the synthesis and evaluation of enantiomeric cyclobutyl nucleoside analogues. These compounds, which feature a cis-1,2-bis(hydroxymethyl)cyclobutane core, have demonstrated potent activity against a range of herpesviruses. The rigid cyclobutane scaffold mimics the deoxyribose ring of natural nucleosides, allowing these analogues to be recognized by viral enzymes.
The data presented below showcases the superior antiviral efficacy of the cyclobutane derivatives, particularly the enantiomers that mimic the absolute configuration of natural nucleosides. For context, the activity of Acyclovir, a widely used acyclic nucleoside analogue for treating herpes infections, is included as a benchmark.
| Compound | Virus | EC₅₀ (µM) |
| This compound Guanine (B1146940) Analogue (1R-enantiomer) | Herpes Simplex Virus 1 (HSV-1) | 0.1 |
| Herpes Simplex Virus 2 (HSV-2) | 0.8 | |
| Cytomegalovirus (CMV) | 2.0 | |
| This compound Guanine Analogue (1S-enantiomer) | HSV-1, HSV-2, CMV | Inactive |
| Acyclovir (Acyclic Analogue Benchmark) | HSV-1 | 0.1 - 1.0 |
| HSV-2 | 1.0 - 10.0 | |
| CMV | Generally inactive |
Data for cyclobutane analogues is sourced from a study on enantiomeric cyclobutyl nucleoside analogues. Acyclovir data represents a typical range of reported values for comparison.
The data clearly indicates that the 1R-enantiomer of the this compound guanine analogue exhibits potent antiviral activity, comparable or superior to Acyclovir against HSV-1 and HSV-2, and notably active against CMV, against which Acyclovir is largely ineffective. The inactivity of the 1S-enantiomer underscores the importance of the specific three-dimensional arrangement of the hydroxyl and nucleobase groups, which is locked in by the rigid cyclobutane ring. This stereochemical dependence highlights a key advantage of the constrained cyclic scaffold over flexible acyclic systems.
Experimental Protocols
The determination of the biological activity of these compounds relies on robust and standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Host cell line susceptible to the virus (e.g., human foreskin fibroblasts for CMV, Vero cells for HSV).
-
Complete cell culture medium.
-
Virus stock of known titer.
-
Test compounds (this compound derivatives and acyclic analogues).
-
Overlay medium (e.g., medium containing carboxymethylcellulose or agarose).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Cell Seeding: Seed the host cells in 6-well plates and allow them to grow to confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Virus Infection: Remove the growth medium from the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: After adsorption, remove the viral inoculum and add the medium containing the different concentrations of the test compounds. Include a "no drug" control.
-
Overlay and Incubation: Add the overlay medium to restrict the spread of the virus to adjacent cells, leading to the formation of localized plaques. Incubate the plates for a period that allows for plaque development (typically 3-10 days, depending on the virus).
-
Plaque Staining and Counting: After incubation, fix the cells (e.g., with formalin) and stain them with crystal violet. The plaques will appear as clear zones against a background of stained cells.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC₅₀), providing a measure of its cytotoxicity.
Materials:
-
Cell line of interest (e.g., the host cells used in the antiviral assay).
-
Complete cell culture medium.
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control. Incubate for the desired exposure time (e.g., corresponding to the duration of the antiviral assay).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Experimental Workflows
To visualize the underlying principles and processes, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Cyclobutane-1,2-diol: A Guide for Laboratory Professionals
The safe and compliant disposal of cyclobutane-1,2-diol is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, ensuring that this chemical is handled and disposed of in a manner that minimizes risk and adheres to regulatory standards. Due to the varying hazard profiles of its isomers, it is imperative to handle all forms of this compound as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the known hazards of this compound isomers, which include being harmful if swallowed, in contact with skin, or inhaled, and causing serious skin and eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If handling outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hazard Summary of this compound Isomers
The hazard profile of this compound can vary depending on its isomeric form. The following table summarizes the known GHS hazard statements for different isomers.
| Isomer/Mixture | CAS Number | GHS Hazard Statements |
| cis-Cyclobutane-1,2-diol | 35358-33-9 | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation |
| trans-Cyclobutane-1,2-diol | 15764-16-6 | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
| This compound (unspecified isomers) | 100130-45-8 | Extremely flammable aerosolHarmful if swallowedCauses skin irritationToxic if inhaledSuspected of causing genetic defectsSuspected of causing cancerMay cause damage to organsToxic to aquatic life with long-lasting effects |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials involves a systematic approach to ensure safety and compliance.
1. Waste Identification and Segregation:
-
Treat all forms of this compound as hazardous waste.
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.
-
Collect all waste, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), in a designated and properly labeled hazardous waste container.
2. Container Management:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.
-
The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and a list of its known hazards (e.g., Flammable, Toxic, Irritant).
-
Keep the waste container closed at all times, except when adding waste.
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Secondary containment should be used to prevent the spread of material in case of a leak.
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, and if it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS or contractor with accurate information about the waste, including its composition and hazards.
-
Do not dispose of this compound down the drain or in the regular trash.[1] This compound may be toxic to aquatic life, and its discharge into sewer systems is prohibited.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound based on available safety information. It is not a substitute for a comprehensive understanding of and compliance with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal professional for specific guidance tailored to your location and circumstances.
References
Essential Safety and Operational Guide for Handling Cyclobutane-1,2-diol
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and logistical plans for the handling and disposal of Cyclobutane-1,2-diol. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safe and compliant laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[1] |
| Skin Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). A lab coat or disposable gown should be worn. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dusts are generated or ventilation is poor, a NIOSH/MSHA approved respirator should be used. | Follow established respiratory protection programs. |
| Body Protection | Wear impervious clothing to prevent skin contact.[1] | Select based on the concentration and amount of the substance at the specific workplace.[1] |
Hazard Identification and First Aid
While a specific safety data sheet for this compound was not identified, data from structurally similar compounds such as trans-Cyclobutane-1,2-diol and its derivatives indicate potential hazards.
| Exposure Route | Potential Hazards | First Aid Measures |
| Inhalation | May cause respiratory irritation. Harmful if inhaled.[2][3] | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][4] |
| Skin Contact | Harmful in contact with skin. Causes skin irritation.[2][3] | Wash off with soap and plenty of water. Consult a physician.[1] |
| Eye Contact | Causes serious eye irritation.[2][3] | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Harmful if swallowed.[2][3] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Use in a well-ventilated area.[2]
-
Avoid formation of dust and aerosols.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]
-
Wash hands thoroughly after handling.[2]
Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate personnel from the immediate area and secure the location.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Wear appropriate PPE as outlined above.
-
Containment and Cleanup:
-
Decontamination: Wash the spill area with soap and water.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.
Disposal:
-
Dispose of unwanted this compound and contaminated materials in a licensed hazardous waste disposal facility.
-
Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[1]
Experimental Workflow: Chemical Spill Response
The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.
Caption: Workflow for a safe and effective response to a chemical spill.
References
- 1. 1,2-Cyclobutanediol, 1,2-dipropyl-, cis- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. trans-Cyclobutane-1,2-diol | C4H8O2 | CID 12182220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
